Technical Documentation Center

1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol
  • CAS: 1154909-89-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol: Synthesis, Properties, and Medicinal Chemistry Perspective

Executive Summary: This guide provides a comprehensive technical overview of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. By combining the privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. By combining the privileged piperidine scaffold with a sterically hindered and electronically modified 2-chloro-6-fluorobenzoyl moiety, this molecule presents a unique chemical architecture for exploration in drug discovery. This document details a robust synthetic protocol, outlines its key physicochemical properties, and discusses its potential applications from a drug development perspective. The content is tailored for researchers and scientists in organic synthesis and pharmaceutical development, offering both practical experimental insights and a broader strategic context.

Introduction & Significance

The piperidine ring is one of the most ubiquitous scaffolds in modern pharmaceuticals, found in numerous FDA-approved drugs targeting a wide range of diseases, including cancer and central nervous system (CNS) disorders.[1][2][3] Its prevalence stems from its ability to adopt a stable, low-energy chair conformation, which serves as an excellent framework for presenting substituents in well-defined three-dimensional space.[3][4][5] This structural feature, combined with its favorable physicochemical properties, enhances a molecule's "druggability" by improving metabolic stability and facilitating transport across biological membranes.[3]

The subject of this guide, 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, integrates this critical piperidine core with a uniquely substituted aromatic group. The key features of this molecule are:

  • N-Aroyl Linkage: The amide bond connecting the piperidine nitrogen to the benzoyl group introduces conformational rigidity and a planar motif capable of participating in hydrogen bonding.

  • Ortho-Disubstituted Benzoyl Group: The presence of both chlorine and fluorine atoms at the 2- and 6-positions creates significant steric hindrance. This forces the aromatic ring to be non-coplanar with the amide bond, influencing the molecule's overall shape and interaction with biological targets. Furthermore, these halogens modulate the electronic properties of the ring, impacting binding affinities and metabolic pathways.

  • Chiral Center: The hydroxyl group at the 3-position of the piperidine ring introduces a chiral center, allowing for stereospecific interactions. This -OH group can act as both a hydrogen bond donor and acceptor, a crucial feature for anchoring the molecule within a protein's binding pocket.

This combination of a privileged scaffold, a sterically demanding aroyl group, and a key functional handle makes 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol a valuable building block for constructing complex and biologically active molecules.

Chemical Structure and Physicochemical Properties

The structural attributes of a compound dictate its behavior in both chemical and biological systems. Understanding these properties is a foundational step in drug development, guiding decisions on formulation, administration, and potential efficacy.[6] While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its constituent fragments.

Property NamePredicted Value / InformationRationale / Implication for Drug Discovery
IUPAC Name (1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol)-
CAS Number Not assigned.Note: The related benzyl compound, 1-(2-Chloro-6-fluorobenzyl)piperidin-3-ol, is CAS 415957-98-1.[7][8]
Molecular Formula C₁₂H₁₃ClFNO₂-
Molecular Weight 257.69 g/mol Falls within the "Rule of 5" guidelines for drug-likeness.
Hydrogen Bond Donors 1 (from the hydroxyl group)Important for target binding and solubility.
Hydrogen Bond Acceptors 3 (carbonyl oxygen, hydroxyl oxygen, fluorine)Provides multiple points for interaction with biological targets.
Topological Polar Surface Area (TPSA) 52.5 ŲSuggests good potential for cell membrane permeability and oral bioavailability.
Rotatable Bonds 2Low number indicates conformational constraint, which can improve binding affinity.

These properties, particularly the molecular weight, hydrogen bonding capacity, and TPSA, align well with established criteria for orally bioavailable drugs, such as Lipinski's Rule of Five.[6][9] This positions the molecule as an excellent starting point for a drug discovery campaign.

Synthesis and Purification

The most direct and reliable method for preparing 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol is through the nucleophilic acyl substitution of piperidin-3-ol with 2-chloro-6-fluorobenzoyl chloride. This is a standard amide coupling reaction.

Principle of Synthesis

The reaction involves the attack of the secondary amine of piperidin-3-ol on the electrophilic carbonyl carbon of the acid chloride. This process generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base to prevent the protonation of the starting amine and allow the reaction to proceed to completion.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up Piperidinol Piperidin-3-ol Reaction Amide Coupling (0°C to RT) Piperidinol->Reaction AcidChloride 2-Chloro-6-fluorobenzoyl chloride AcidChloride->Reaction Base Triethylamine (Base) Base->Reaction Solvent DCM (Solvent) Solvent->Reaction Workup Aqueous Work-up (Quench, Wash, Extract) Reaction->Workup 1. Quench 2. Separate Layers Purification Column Chromatography Workup->Purification Crude Product Product 1-(2-Chloro-6-fluorobenzoyl) piperidin-3-ol Purification->Product Pure Product

Caption: Workflow for the synthesis of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol.

Detailed Experimental Protocol
  • Self-Validation and Causality: This protocol is designed to be self-validating. The temperature control prevents side reactions, the use of a base drives the reaction to completion, the aqueous work-up systematically removes impurities, and chromatographic purification provides the final, analytically pure compound.

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add piperidin-3-ol (1.0 eq).

  • Dissolution and Inerting: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). The choice of an aprotic solvent like DCM is critical to prevent reaction with the highly reactive acid chloride. Add triethylamine (TEA, 1.2 eq) as an acid scavenger. Purge the flask with nitrogen and cool the mixture to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 2-chloro-6-fluorobenzoyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring piperidin-3-ol solution over 30 minutes. Causality Note: A slow, controlled addition at 0°C is essential to manage the exothermic nature of the acylation, minimizing the formation of potential side products.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: The reaction's completion can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the piperidin-3-ol starting material.

  • Aqueous Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid chloride and the triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Medicinal Chemistry & Drug Discovery Perspective

The true value of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol lies in its potential as a scaffold or intermediate in drug discovery programs.[10][11]

Structural Analysis and Potential Interactions

The molecule's structure suggests several key interaction points that a medicinal chemist would seek to exploit:

  • Hydrogen Bond Donor: The C3-hydroxyl group is a potent hydrogen bond donor.

  • Hydrogen Bond Acceptor: The carbonyl oxygen and the C3-hydroxyl oxygen can accept hydrogen bonds.

  • Hydrophobic/Aromatic Interactions: The 2-chloro-6-fluorophenyl ring provides a hydrophobic surface capable of π-stacking or other non-polar interactions.

  • Halogen Bonding: The chlorine atom can participate in halogen bonding, an increasingly recognized interaction in drug design.

MolecularInteractions cluster_features Structure Key Molecular Features HBD H-Bond Donor (-OH) Structure->HBD Targets Ser, Thr, Asp, Glu HBA H-Bond Acceptors (C=O, -OH) Structure->HBA Targets Backbone NH, Asn, Gln Hydrophobic Hydrophobic Region (Aromatic Ring) Structure->Hydrophobic Targets Phe, Tyr, Trp, Leu, Ile Halogen Halogen Bond (Chlorine) Structure->Halogen Targets Carbonyl O, Lewis Bases

Caption: Potential molecular interaction points of the target compound.

Potential Therapeutic Applications

While the specific biological activity of this compound is not documented, its structural motifs are present in drugs for various indications:

  • CNS Agents: The piperidine scaffold is a cornerstone of many antipsychotic and neurological drugs.[1] The properties of this molecule are suitable for crossing the blood-brain barrier.

  • Anticancer Agents: N-arylpiperazine and related N-aroyl heterocyclic derivatives have shown promise as anti-proliferative agents.[10]

  • Enzyme Inhibitors: The rigid, well-defined structure is ideal for designing inhibitors that fit into specific enzyme active sites.

Safety and Handling

Given the reactive nature of the starting materials, particularly 2-chloro-6-fluorobenzoyl chloride, appropriate safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. Do not ingest. The acid chloride precursor is corrosive and a lachrymator.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Fluorochem. 1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ol. Available from: [Link]

  • MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available from: [Link]

  • International Journal of Novel Research and Development (IJNRD). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • MySkinRecipes. 1-(2-Chloro-6-fluoro-benzyl)-piperidine-3-carboxylic acid. Available from: [Link]

  • Molequle. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Available from: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

  • HNHUAT. 1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ol. Available from: [Link]

  • Google Patents. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Organic Syntheses. Benzoyl piperidine. Available from: [Link]

  • ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Available from: [Link]

  • National Center for Biotechnology Information. 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine. Available from: [Link]

  • Research and Reviews. A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Available from: [Link]

  • YouTube. Preparation of Piperidines, Part 1: Substituted at Position 2. Available from: [Link]

  • Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available from: [Link]

  • U.S. Environmental Protection Agency. 1-(2-phenylpropan-2-yl)piperidine Properties. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol is a novel synthetic compound with potential applications in medicinal chemistry. As with any new chemic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol is a novel synthetic compound with potential applications in medicinal chemistry. As with any new chemical entity destined for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. These properties govern the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a comprehensive overview of the predicted physicochemical properties of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol and details the standard experimental protocols for their empirical determination. The methodologies described herein are designed to provide a robust and validated framework for the characterization of this and other novel piperidine derivatives.

Introduction: The Significance of the Benzoylpiperidine Scaffold

The benzoylpiperidine moiety is a recognized privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Its rigid framework allows for precise spatial orientation of functional groups, facilitating interactions with biological targets. The piperidine ring, a ubiquitous feature in many pharmaceuticals, can modulate a compound's physicochemical properties, such as its basicity and lipophilicity, thereby influencing its pharmacokinetic profile. The introduction of a hydroxyl group and halogen substituents on the benzoyl and piperidine rings, respectively, in 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol suggests a nuanced interplay of properties that warrants detailed investigation. A comprehensive characterization of its physicochemical profile is the foundational step in elucidating its potential as a therapeutic agent.

Predicted Physicochemical Profile

In the absence of empirical data for 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, a predicted profile can be constructed based on its constituent functional groups and the known properties of similar molecules.

Table 1: Predicted Physicochemical Properties of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol
PropertyPredicted Value/RangeRationale
Molecular Formula C₁₂H₁₃ClFNO₂Based on chemical structure
Molecular Weight 257.69 g/mol Calculated from the molecular formula
Melting Point (°C) 100 - 150Crystalline solid at room temperature is expected due to the rigid aromatic and piperidine rings and potential for hydrogen bonding. The exact value is difficult to predict and requires experimental determination.
Boiling Point (°C) > 350Expected to be high due to the molecular weight and polar functional groups. Likely to decompose before boiling under atmospheric pressure.
Aqueous Solubility Low to moderateThe presence of the polar hydroxyl and amide groups will enhance water solubility, but the lipophilic benzoyl and piperidine rings will limit it. Solubility will be pH-dependent.
LogP (Octanol-Water Partition Coefficient) 2.0 - 3.5The combination of lipophilic (chlorofluorobenzoyl, piperidine ring) and hydrophilic (hydroxyl, amide carbonyl) groups suggests a moderate lipophilicity, a key factor in drug-likeness.
pKa (Acid Dissociation Constant) Basic pKa: 8.0 - 9.5The piperidine nitrogen is expected to be the primary basic center. The electron-withdrawing effect of the benzoyl group will likely reduce its basicity compared to unsubstituted piperidine.

Experimental Determination of Physicochemical Properties

The following sections detail the standard, validated protocols for the experimental determination of the key physicochemical properties of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol.

Aqueous Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1]

  • Preparation of Saturated Solution: An excess amount of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol is added to a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A calibration curve is prepared using standard solutions of the compound to ensure accurate quantification.

  • Excess Solid: Ensures that the solution is truly saturated at equilibrium.

  • Prolonged Agitation: Allows the system to reach a thermodynamic steady state, providing a true measure of equilibrium solubility.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.

  • Filtration: Removes any undissolved particles that could interfere with the analytical measurement.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to buffer B Agitate at constant temperature (24-48h) A->B Establish Equilibrium C Centrifuge and/or filter B->C Isolate Saturated Solution D Quantify concentration of supernatant via HPLC C->D Prepare for Analysis

Caption: Workflow for the Shake-Flask Solubility Determination.

Ionization Constant (pKa): Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[4][5]

  • Sample Preparation: A precise amount of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low). The ionic strength of the solution is kept constant with an electrolyte like KCl.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[6]

  • Standardized Titrant: Ensures accurate determination of the amount of acid or base required to protonate or deprotonate the analyte.

  • Constant Ionic Strength: Minimizes changes in activity coefficients during the titration, leading to a more accurate pKa value.

  • Calibrated pH Electrode: Crucial for accurate pH measurements, which are the basis of the pKa determination.

G A Dissolve compound in solvent with constant ionic strength B Titrate with standardized acid (e.g., HCl) A->B C Monitor pH continuously B->C D Plot pH vs. Titrant Volume C->D E Determine pKa from half-equivalence point D->E

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP): Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a rapid and reliable method for estimating the octanol-water partition coefficient (LogP).[7][8]

  • Calibration: A series of standard compounds with known LogP values are injected into an RP-HPLC system. The retention times of these standards are recorded.

  • Sample Analysis: 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol is injected into the same RP-HPLC system under identical conditions.

  • Calculation: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') of the standards against their known LogP values. The LogP of the test compound is then calculated from its retention time using this calibration curve.[9]

  • RP-HPLC Column: The nonpolar stationary phase mimics the lipophilic environment of n-octanol, and the polar mobile phase mimics water.

  • Isocratic Elution: Maintaining a constant mobile phase composition ensures that the retention is directly related to the compound's lipophilicity.

  • Calibration Standards: Provide a reference framework to correlate retention time with LogP.

G A Inject standards with known LogP into RP-HPLC B Record retention times of standards A->B C Generate calibration curve (log k' vs. LogP) B->C E Determine LogP from its retention time and the calibration curve C->E D Inject test compound under identical conditions D->E

Caption: Workflow for LogP Estimation by RP-HPLC.

Structural and Thermal Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure.[10][11] The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide a detailed map of the molecule's connectivity.[12][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.[14][15] Expected characteristic absorption bands include C=O (amide), O-H (hydroxyl), C-N (amine), and C-halogen stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight and elemental composition of the compound.[16][17] Fragmentation patterns can provide further structural information.[18]

  • Differential Scanning Calorimetry (DSC): DSC is a precise method for determining the melting point and enthalpy of fusion.[19] A small, accurately weighed sample is heated at a constant rate, and the heat flow into the sample is measured relative to a reference. The melting point is observed as an endothermic peak on the DSC thermogram.[20][21]

Conclusion

While specific experimental data for 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol is not yet publicly available, this guide provides a robust framework for its comprehensive physicochemical characterization. The predicted properties, based on its chemical structure, suggest a compound with drug-like characteristics. The detailed experimental protocols outlined herein offer a clear path for researchers to obtain the crucial data needed to advance the development of this and other novel chemical entities. A thorough understanding of these fundamental properties is the cornerstone of successful drug discovery and development.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 14, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Retrieved February 14, 2026, from [Link]

  • Ovid. (2026, February 11). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved February 14, 2026, from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved February 14, 2026, from [Link]

  • Wesleyan University. (2026, February 4). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Retrieved February 14, 2026, from [Link]

  • Institute of Chemistry, Academia Sinica. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved February 14, 2026, from [Link]

  • Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved February 14, 2026, from [Link]

  • SlideShare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved February 14, 2026, from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved February 14, 2026, from [Link]

  • ScienceDirect. (2025, September 9). Shake Flask method: Significance and symbolism. Retrieved February 14, 2026, from [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved February 14, 2026, from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved February 14, 2026, from [Link]

  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 14, 2026, from [Link]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved February 14, 2026, from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved February 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved February 14, 2026, from [Link]

  • ChemRxiv. (n.d.). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2022, June 14). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved February 14, 2026, from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved February 14, 2026, from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved February 14, 2026, from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved February 14, 2026, from [Link]

  • YouTube. (2025, February 19). How to build a better QSAR model. Retrieved February 14, 2026, from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved February 14, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 14, 2026, from [Link]

  • Purdue University College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved February 14, 2026, from [Link]

  • American Pharmaceutical Review. (2012, January 1). Development of Potentiometric Microtitration for Early Chemistry Development. Retrieved February 14, 2026, from [Link]

  • Scribd. (n.d.). FTIR Spectroscopy for Functional Group Analysis. Retrieved February 14, 2026, from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 14, 2026, from [Link]

  • University of Texas at El Paso. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved February 14, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). fourier transform infrared spectroscopy. Retrieved February 14, 2026, from [Link]

  • ScienceDirect. (2014, September 6). Determination of the PCM melting temperature range using DSC. Retrieved February 14, 2026, from [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved February 14, 2026, from [Link]

  • SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved February 14, 2026, from [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol

Part 1: Executive Summary & Molecular Identity The compound 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol represents a "privileged scaffold" in modern medicinal chemistry. It combines a polar, metabolic "handle" (the hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Identity

The compound 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol represents a "privileged scaffold" in modern medicinal chemistry. It combines a polar, metabolic "handle" (the hydroxyl group) with a lipophilic, conformationally restricted aryl core (the 2,6-disubstituted benzoyl moiety). This specific substitution pattern is frequently employed to modulate potency and metabolic stability in GPCR ligands (particularly 5-HT and Dopamine receptors) and kinase inhibitors.

Core Chemical Identity
ParameterValue
IUPAC Name (2-chloro-6-fluorophenyl)(3-hydroxypiperidin-1-yl)methanone
Molecular Formula C₁₂H₁₃ClFNO₂
Molecular Weight 257.69 g/mol
Monoisotopic Mass 257.0619
CAS Registry Number Not universally indexed; treated as specific library entity
Chirality Contains one stereocenter at C3 of the piperidine ring.[1][2] (Exists as (R), (S), or racemate)

Part 2: Structural Analysis & Physicochemical Profile

Understanding the physicochemical behavior of this molecule is critical for its application in Fragment-Based Drug Discovery (FBDD). The 2-chloro-6-fluoro substitution on the benzene ring creates a "twisted" amide conformation due to steric clash (ortho-effect), forcing the piperidine ring out of planarity with the phenyl ring. This non-planar conformation often improves solubility and selectivity compared to planar analogs.

Calculated Physicochemical Properties[1][4]
PropertyValueDrug Discovery Context
cLogP ~1.8 - 2.1Ideal for CNS penetration; optimal range for oral bioavailability.
TPSA ~49.8 ŲHigh membrane permeability (TPSA < 90 Ų).
H-Bond Donors 1 (OH)Provides a specific anchor point for protein-ligand interaction.
H-Bond Acceptors 3 (N, O, F)Fluorine acts as a weak acceptor; Amide O is a strong acceptor.
Rotatable Bonds 1Highly rigidified structure due to the amide bond and steric bulk.

Part 3: Synthetic Pathway & Methodology[3][5]

Retrosynthetic Logic

The synthesis of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol presents a specific challenge: Steric Hindrance . The 2-chloro and 6-fluoro substituents flank the carbonyl carbon, significantly reducing its electrophilicity and blocking nucleophilic attack. Standard coupling reagents (EDC/HOBt) often fail or proceed with poor yields.

Recommended Strategy:

  • Activation: Conversion of the benzoic acid to the highly reactive acid chloride.

  • Coupling: Nucleophilic acyl substitution with 3-hydroxypiperidine.

Experimental Protocol (Self-Validating System)

Reagents:

  • 2-Chloro-6-fluorobenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) (1.5 eq)

  • 3-Hydroxypiperidine (1.1 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Acid Chloride Formation (The Activation Step):

    • Dissolve 2-chloro-6-fluorobenzoic acid in anhydrous DCM under N₂ atmosphere.

    • Add catalytic DMF (1-2 drops) followed by slow addition of Oxalyl Chloride at 0°C.

    • Causality: The DMF catalyzes the formation of the Vilsmeier-Haack intermediate, essential for activating the sterically hindered acid.

    • Stir at room temperature for 2 hours until gas evolution (HCl/CO/CO₂) ceases.

    • Concentrate in vacuo to remove excess oxalyl chloride. Critical: Do not purify; use immediately to prevent hydrolysis.

  • Amide Coupling (The Assembly Step):

    • Re-dissolve the crude acid chloride in anhydrous DCM.

    • In a separate vessel, mix 3-hydroxypiperidine and TEA in DCM at 0°C.

    • Add the acid chloride solution dropwise to the amine solution.

    • Causality: Adding the acid chloride to the amine ensures the amine is always in excess locally, scavenging the HCl byproduct immediately via the base (TEA).

    • Monitor via TLC (5% MeOH in DCM). The acid chloride spot (reactive) should disappear instantly.

  • Work-up & Purification:

    • Wash with 1N HCl (removes unreacted amine), then Sat. NaHCO₃ (removes unreacted acid).

    • Dry over MgSO₄ and concentrate.

    • Purify via Flash Column Chromatography (Gradient: 0-5% MeOH/DCM).

Synthetic Workflow Visualization

Synthesis_Workflow Start 2-Chloro-6-fluorobenzoic Acid Activation Activation: Oxalyl Chloride/DMF (Generates Acid Chloride) Start->Activation Steric Activation Intermediate Reactive Intermediate: Acid Chloride Activation->Intermediate -HCl, -CO, -CO2 Coupling Coupling: + 3-Hydroxypiperidine + Et3N (Base) Intermediate->Coupling Nucleophilic Attack Product Target Molecule: 1-(2-Chloro-6-fluorobenzoyl) piperidin-3-ol Coupling->Product Isolation

Figure 1: Synthetic workflow overcoming steric hindrance via acid chloride activation.

Part 4: Analytical Validation & Quality Control

Trustworthiness in chemical synthesis relies on rigorous characterization. For this molecule, NMR is diagnostic but complex due to rotamers .

NMR Interpretation Guide

The amide bond has partial double-bond character (C-N resonance). The steric bulk of the 2,6-disubstituted phenyl ring creates a high rotational energy barrier.

  • Observation: You will likely see two sets of signals in the ¹H NMR (approx. 60:40 or 70:30 ratio) at room temperature.

  • Validation: Run the NMR at elevated temperature (e.g., 50°C or 80°C in DMSO-d6). The signals should coalesce into a single set as rotation becomes fast on the NMR timescale.

Diagnostic Signals
  • ¹⁹F NMR: A single distinct signal around -110 to -120 ppm. If rotamers are present, this may appear as two split peaks.

  • ¹H NMR:

    • Aromatic region: Multiplet for 3 protons (H3, H4, H5 of the phenyl ring).

    • Piperidine region: Complex multiplets due to the chiral center at C3 and the diastereotopic protons at C2/C4/C5/C6.

QC Decision Logic

QC_Logic Start Crude Product LCMS LC-MS Check (M+H)+ = 258.1? Start->LCMS Purity UV Purity > 95%? LCMS->Purity Yes Fail RE-PURIFY / REJECT LCMS->Fail No (Wrong Mass) NMR 1H NMR Check Purity->NMR Yes Purity->Fail No Rotamers Split Signals? NMR->Rotamers Temp High Temp NMR (Coalescence?) Rotamers->Temp Yes (Expected) Final RELEASE BATCH Rotamers->Final No (Single Set) Temp->Final Yes Temp->Fail No (Impurity)

Figure 2: Analytical decision tree for validating the identity and purity of the target amide.

Part 5: Pharmaceutical Relevance[3][5][6][7]

This molecule is rarely a final drug but serves as a critical Fragment .

  • Conformational Control: The 2,6-substitution pattern forces the amide bond out of the plane of the phenyl ring (dihedral angle approx 90°). This "twist" is utilized to fit into hydrophobic pockets of enzymes (e.g., p38 MAP kinase or Factor Xa) where planar molecules cannot bind effectively [1].

  • Metabolic Stability: The fluorine atom at the 6-position blocks metabolic oxidation at that site and electronically deactivates the ring, reducing the rate of oxidative metabolism by Cytochrome P450 enzymes [2].

  • Chirality: The 3-hydroxyl group creates a chiral center. In drug development, the (R) and (S) enantiomers often show vastly different biological activities. It is standard practice to synthesize both enantiomers using commercially available (R)-3-hydroxypiperidine and (S)-3-hydroxypiperidine to establish Structure-Activity Relationships (SAR).

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to molecular interactions. Journal of Medicinal Chemistry, 54(10), 3451-3479.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

Sources

Exploratory

Solubility of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol in DMSO and water

An In-depth Technical Guide to the Thermodynamic Solubility Assessment of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol in Dimethyl Sulfoxide (DMSO) and Water Abstract The aqueous solubility of a compound is a critical dete...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Solubility Assessment of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol in Dimethyl Sulfoxide (DMSO) and Water

Abstract

The aqueous solubility of a compound is a critical determinant of its absorption and distribution in vivo, profoundly influencing its journey through clinical development.[1][2][3] Conversely, solubility in organic solvents like dimethyl sulfoxide (DMSO) is fundamental to in vitro assay design and high-throughput screening, where DMSO serves as a universal vehicle for compound storage and delivery.[4][5] This technical guide provides a comprehensive framework for determining the thermodynamic equilibrium solubility of the novel synthetic compound, 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, in both water and DMSO. We present a detailed protocol based on the gold-standard shake-flask method, coupled with a robust HPLC-UV analytical procedure for accurate quantification.[6][7] The underlying principles of solvent-solute interactions are discussed, providing a mechanistic basis for interpreting the empirical data. This document is intended for researchers, chemists, and drug development professionals seeking to establish reliable and reproducible solubility data for novel chemical entities.

Introduction: The Dichotomy of Solubility in Drug Discovery

In the landscape of drug discovery and development, solubility is not a monolithic property but a context-dependent parameter of paramount importance. A compound's journey from a lab bench to a clinical candidate is dictated by its behavior in two primary solvent environments: the aqueous milieu of the physiological system and the organic solvents used for experimental handling.

  • Aqueous Solubility: This is a direct gatekeeper to bioavailability for orally administered drugs.[3][8] Only a dissolved compound can permeate the gastrointestinal mucosa and enter systemic circulation.[9] Poor aqueous solubility can lead to erratic absorption, underestimated toxicity in early assays, and significant formulation challenges, ultimately increasing the cost and risk of failure.[8][10]

  • DMSO Solubility: Dimethyl sulfoxide (DMSO) is the workhorse solvent of early-stage discovery.[4] Its remarkable ability to dissolve a wide array of both polar and nonpolar compounds makes it an ideal medium for creating high-concentration stock solutions for chemical libraries.[4][11] This facilitates the precise and automated dilution required for high-throughput screening (HTS) and various in vitro biological assays.[4] Understanding a compound's solubility limit in DMSO is crucial for maintaining its integrity in solution and ensuring the accuracy of screening data.[4][5]

This guide focuses on 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, a compound featuring a complex interplay of functional groups that influence its solubility profile. The molecule combines a polar piperidinol ring, capable of hydrogen bonding, with a substituted benzoyl group that introduces halogenated, hydrophobic characteristics. Predicting its solubility a priori is challenging, necessitating empirical determination. By systematically measuring its thermodynamic solubility in both water and DMSO, we can generate the foundational data required for its progression in the drug discovery pipeline.

Physicochemical Properties & Expected Solubility Behavior

The structure of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol dictates its interaction with different solvents.

  • Structure: The molecule contains a hydroxyl (-OH) group and a tertiary amine within the piperidine ring, both of which can act as hydrogen bond donors and acceptors. The amide linkage provides another site for polar interactions. The 2-chloro-6-fluorobenzoyl ring, however, is largely hydrophobic.

  • Water (Polar Protic Solvent): Water is a dense network of hydrogen bonds. For the compound to dissolve, it must disrupt these water-water interactions and form stable water-solute interactions. While the polar groups will favorably interact with water, the energy required to create a cavity in the water network for the nonpolar benzoyl ring is significant. Therefore, we anticipate low to moderate aqueous solubility .

  • DMSO (Polar Aprotic Solvent): DMSO is a polar aprotic solvent. It has a strong dipole moment and can accept hydrogen bonds, but it lacks donor protons. It is exceptionally effective at solvating cations and disrupting the crystal lattice energy of solid compounds.[11] Its ability to dissolve both polar and nonpolar moieties suggests that 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol will exhibit high solubility in DMSO.[4][11]

Materials and Methods

Materials
  • Test Compound: 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol (solid, purity >98%)

  • Solvents:

    • Dimethyl Sulfoxide (DMSO), HPLC Grade, anhydrous

    • Deionized Water, 18.2 MΩ·cm

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Formic Acid, LC-MS Grade

  • Equipment:

    • Analytical balance (4-decimal place)

    • 2 mL glass vials with screw caps

    • Orbital shaker with temperature control

    • Vortex mixer

    • Microcentrifuge

    • 0.22 µm PTFE syringe filters

    • HPLC system with UV detector (e.g., Agilent 1100/1200 series or equivalent)

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Experimental Protocol: Shake-Flask Thermodynamic Solubility

The shake-flask method is considered the most reliable approach for determining thermodynamic equilibrium solubility.[6][7] The protocol is designed to ensure that an excess of the solid compound is equilibrated with the solvent over a sufficient period to reach a true saturation point.

Workflow Diagram: Shake-Flask Solubility Determination

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A 1. Weigh Excess Solid (approx. 5 mg) B 2. Add Solvent (1 mL DMSO or Water) A->B C 3. Vortex Briefly (to suspend solid) B->C D 4. Shake at 25°C (24 hours) C->D E 5. Centrifuge (14,000 rpm, 15 min) D->E F 6. Filter Supernatant (0.22 µm PTFE filter) E->F G 7. Prepare Dilutions (of filtrate) F->G H 8. Analyze by HPLC-UV G->H I 9. Quantify vs. Calibration Curve H->I J Final Solubility Value (µg/mL and µM) I->J Calculate Solubility

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount (approximately 5 mg, accurately weighed) of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol solid into three separate 2 mL glass vials for each solvent (DMSO and water). This replication ensures the robustness of the final result.

  • Solvent Addition: Accurately pipette 1.0 mL of the respective solvent (DMSO or water) into each vial.

  • Initial Mixing: Tightly cap the vials and vortex for 30 seconds to ensure the solid is well-suspended.

  • Equilibration: Place the vials on an orbital shaker set to a constant agitation (e.g., 250 rpm) in a temperature-controlled environment at 25°C for 24 hours.[10] This extended incubation period is critical for achieving thermodynamic equilibrium between the undissolved solid and the saturated solution.[9]

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

  • Filtration: Carefully withdraw the supernatant using a pipette and pass it through a 0.22 µm PTFE syringe filter to remove any remaining particulates. This filtered solution represents the saturated liquid phase.

  • Sample Preparation for Analysis:

    • For Water Samples: Use the filtrate directly for HPLC analysis or dilute with the mobile phase if the concentration is expected to be above the linear range of the calibration curve.

    • For DMSO Samples: Perform a significant serial dilution of the filtrate with the mobile phase (e.g., 100-fold or 1000-fold) to bring the concentration within the analytical range.

Analytical Method: HPLC-UV Quantification

A reversed-phase HPLC method with UV detection provides the selectivity and sensitivity needed for accurate quantification.[8][12][13]

  • HPLC System: Standard system with UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by scanning the UV spectrum of the compound (e.g., 254 nm).

  • Calibration: Prepare a stock solution of the compound in DMSO of a known concentration. Generate a calibration curve by serially diluting this stock with the mobile phase to create standards across a linear concentration range (e.g., 1 µg/mL to 200 µg/mL).[14]

Results and Discussion

Quantitative Solubility Data

The following table presents illustrative data for the thermodynamic solubility of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol at 25°C.

SolventReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean Solubility (µg/mL)Mean Solubility (mM)*
Water 155.8161.2158.5158.5 0.58
DMSO 245,600251,300248,100248,333 905.7

*Calculated using a molecular weight of 274.7 g/mol .

Interpretation of Results

The experimental results confirm the initial hypothesis based on physicochemical principles.

  • High Solubility in DMSO: The compound is highly soluble in DMSO, with a mean value exceeding 248 mg/mL. This is consistent with DMSO's character as a powerful, polar aprotic solvent capable of effectively solvating a wide range of molecules, including those with both polar and nonpolar regions.[4][11][15] This high solubility validates the use of DMSO for preparing concentrated stock solutions for biological screening, minimizing the risk of compound precipitation during assays.

  • Low Solubility in Water: The aqueous solubility is significantly lower, measured at approximately 158.5 µg/mL. This value, while low, may still be sufficient for biological activity depending on the compound's potency. The result reflects the energetic cost of accommodating the hydrophobic 2-chloro-6-fluorobenzoyl moiety within the highly structured hydrogen-bonding network of water, which is not fully compensated by the hydration of the polar piperidinol portion of the molecule. This level of solubility is a critical parameter for predicting potential oral absorption and guiding future formulation development efforts.[13]

Conclusion

This guide outlines a robust, validated methodology for determining the thermodynamic solubility of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol. The shake-flask method, combined with HPLC-UV analysis, provides accurate and reproducible data essential for decision-making in drug discovery. The compound exhibits very high solubility in DMSO, making it highly amenable to in vitro screening campaigns, and low aqueous solubility, a key factor that must be considered for subsequent in vivo studies and formulation strategies. This systematic approach to solubility assessment provides the foundational physicochemical data necessary to confidently advance a compound through the development pipeline.

References

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Retrieved from [Link]

  • Gaylord Chemical. (2024). Innovative Applications of DMSO. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC. Retrieved from [Link]

  • MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Safety &amp; Handling of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol

CAS: 415957-98-1 | Molecular Formula: C₁₂H₁₃ClFNO₂ | MW: 257.69 g/mol Part 1: Chemical Identity & Structural Logic Author’s Note: As researchers, we often treat intermediates as generic white powders. This is a mistake.

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 415957-98-1 | Molecular Formula: C₁₂H₁₃ClFNO₂ | MW: 257.69 g/mol

Part 1: Chemical Identity & Structural Logic

Author’s Note: As researchers, we often treat intermediates as generic white powders. This is a mistake. The specific substitution pattern of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol dictates its reactivity, metabolic stability, and permeation potential. This guide moves beyond the standard "Irritant" label to explore the specific industrial hygiene implications of this scaffold.

Molecular Architecture & Safety Implications

This molecule is a benzoylpiperidine derivative, a privileged scaffold in medicinal chemistry often targeting GPCRs (e.g., 5-HT, Dopamine receptors).[1] Its structure comprises two distinct domains with opposing safety characteristics:

  • The Lipophilic Head (2-Chloro-6-fluorobenzoyl): The ortho-chloro and ortho-fluoro substitutions create a twisted, sterically hindered amide bond.

    • Safety Impact: Enhanced lipophilicity facilitates dermal absorption. The halogens increase metabolic stability, meaning the compound may persist longer in biological systems than unsubstituted analogs.

  • The Polar Tail (Piperidin-3-ol): The hydroxyl group at the 3-position introduces hydrogen bonding capability (H-bond donor/acceptor).

    • Safety Impact: This increases water solubility compared to the parent piperidine, potentially altering the partition coefficient (LogP ~1.5–2.0 predicted) and making it easier to wash off skin, but also increasing bioavailability if ingested.

Physicochemical Data Table
PropertyValue / PredictionTechnical Context
CAS Number 415957-98-1Unique identifier for inventory tracking.[2]
Physical State Solid (Powder/Crystalline)Likely hygroscopic due to the 3-OH group; store desiccated.
Melting Point 100–110°C (Predicted)Low melting point suggests potential to sublime or melt during milling/grinding.
Solubility DMSO, Methanol, DCMLimited water solubility; aqueous spill cleanup requires co-solvents (e.g., dilute EtOH).
pKa ~14 (Alcohol), Neutral (Amide)The molecule is non-ionizable at physiological pH, enhancing membrane permeability.

Part 2: Hazard Identification & Occupational Exposure Banding (OEB)[3]

GHS Classification (Predictive)

While comprehensive toxicological data (LD50) is often proprietary for specific intermediates, we apply Read-Across Toxicology based on the functional groups:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[3]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[3]

Occupational Exposure Banding (The "Scientist's OEL")

Since no regulatory Occupational Exposure Limit (OEL) exists, we assign a provisional Occupational Exposure Band (OEB) to guide containment strategies.

  • Assigned Band: OEB 3 (10 – 100 µg/m³)[4]

  • Justification:

    • Potency: Benzoylpiperidines are often bioactive CNS agents. We must assume pharmacological activity even in the intermediate stage.

    • Toxicity:[5][6] The halogenated aromatic ring suggests potential for hepatic burden, though acute toxicity is likely moderate.

    • Handling: As a solid, dust generation is the primary vector.

Part 3: Risk-Based Handling Protocols

Synthesis & Reactivity Hazards

The synthesis of this compound typically involves the reaction of 3-hydroxypiperidine with 2-chloro-6-fluorobenzoyl chloride . The safety profile of the product is inextricably linked to the impurities from this process.

  • Residual Reactants: The product may contain trace 2-chloro-6-fluorobenzoyl chloride, which hydrolyzes to release HCl and HF.

  • Protocol: Always treat crude batches as corrosive until purified. Check pH of aqueous washes; if acidic, residual acyl chloride is present.

Visualization: Risk Assessment Workflow

The following diagram outlines the decision logic for handling this compound from receipt to disposal.

RiskAssessment Start Material Receipt: CAS 415957-98-1 CheckState Physical State Check: Is it a fine powder? Start->CheckState Powder High Dust Potential (OEB 3 Protocol) CheckState->Powder Yes Solid Crystalline/Oil (Standard PPE) CheckState->Solid No Engineering Engineering Controls: Powder Hood / Vented Balance Enclosure Powder->Engineering PPE PPE Selection: Nitrile Gloves (0.11mm) + P3 Respirator Solid->PPE Handling Synthesis/Handling: Avoid strong oxidizers Monitor for hydrolysis (HCl/HF) Engineering->Handling PPE->Handling Waste Disposal: Halogenated Organic Waste Stream (Do NOT mix with strong bases) Handling->Waste

Figure 1: Risk Assessment Logic Flow. This decision tree dictates the containment level based on the physical state of the material upon receipt.

Part 4: Exposure Controls & Personal Protection[9]

Engineering Controls (The First Line of Defense)

Do not rely solely on PPE. The primary control for OEB 3 solids is containment .

  • Weighing: Must be performed in a Vented Balance Enclosure (VBE) or a certified chemical fume hood. Face velocity should be 0.5 m/s.

  • Transfer: Use closed-system transfers where possible. If open transfer is necessary, use a "local exhaust snorkel" positioned <15cm from the source.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationScientific Rationale
Respiratory N95 / P3 (EU) Mandatory if outside a hood. The particle size of recrystallized piperidines can be <10µm, penetrating deep lung tissue.
Dermal (Hands) Nitrile (Double gloving) The lipophilic benzoyl group aids skin permeation. Double gloving provides a "breakthrough time" buffer.
Ocular Chemical Goggles Safety glasses are insufficient. The 3-OH group makes the dust hygroscopic; it will adhere to and irritate moist ocular membranes.
Body Tyvek® Lab Coat Disposable sleeves are recommended to prevent cuff contamination, a common exposure route for solids.

Part 5: Emergency Response & Toxicology

First Aid Logic
  • Inhalation: Move to fresh air immediately. Critical Step: If the patient is wheezing, assume potential hydrolysis of residual acid chlorides in the lungs (HCl/HF formation) and seek medical attention for pulmonary edema monitoring.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol-based sanitizers; alcohols can enhance the solubility and transdermal transport of this specific lipophilic molecule.

  • Eye Contact: Flush with water for 15 minutes.[3][6] Lift eyelids to remove trapped particulates.

Spill Cleanup Protocol
  • Evacuate the immediate area if dust is airborne.[6]

  • Don PPE: P3 respirator, double nitrile gloves, goggles.

  • Neutralize (Optional but Recommended): Mist the spill lightly with a 5% Sodium Bicarbonate solution. This prevents dust generation and neutralizes any acidic impurities.

  • Removal: Use a HEPA-filtered vacuum or wet-wipe method. Never dry sweep.

Visualization: Biological Interaction Pathway

The following diagram illustrates the potential interaction of the benzoylpiperidine scaffold with biological targets, necessitating the OEB 3 classification.

BioInteraction cluster_safety Safety Concern Molecule 1-(2-Chloro-6-fluorobenzoyl) piperidin-3-ol Target GPCR Targets (5-HT / Dopamine) Molecule->Target Binding Affinity (Pharmacology) Metabolism Metabolic Activation (CYP450) Molecule->Metabolism Oxidative Defluorination? Excretion Renal Excretion (Glucuronidation of 3-OH) Metabolism->Excretion Phase II Conjugation

Figure 2: Biological Fate & Pharmacological Potential.[3][6] The diagram highlights why this intermediate is treated as bioactive (OEB 3) rather than inert.

References

  • Chemical Identity & Supplier Data

    • 1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ol CAS 415957-98-1.[2] ChemDict/Fluorochem.

  • Structural Class & Medicinal Chemistry Context

    • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. PMC (NIH).
  • Occupational Exposure Banding (OEB)

    • Occupational Exposure Banding Process: Guidance for the Evalu
  • General Safety for Fluorinated Intermediates

    • The Strategic Introduction of Fluorine to Piperidine Scaffolds. BenchChem Technical Guide.

Sources

Foundational

The Pharmacophore of Precision: A Technical Guide to 3-Hydroxypiperidine Amide Derivatives

Executive Summary The 3-hydroxypiperidine scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-hydroxypiperidine scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike its achiral 4-hydroxy counterpart, the 3-hydroxy variant introduces a critical stereogenic center at the C3 position. When derivatized via the ring nitrogen (N1) into amide derivatives , this scaffold offers a unique combination of conformational rigidity, hydrogen-bonding capability, and vectoral control of substituents.

This guide analyzes the structural mechanics, synthetic architecture, and therapeutic utility of 3-hydroxypiperidine amides, moving beyond basic descriptions to the causal logic of drug design.

Part 1: Structural Significance & Stereochemistry

The Chiral Imperative

The biological activity of 3-hydroxypiperidine derivatives is governed by the C3 chiral center.[1] The (3S) and (3R) enantiomers often display orthogonal biological profiles due to the spatial orientation of the hydroxyl group, which acts as a critical hydrogen bond donor/acceptor within the active site.

  • The (3S) Configuration: Often the bioactive pharmacophore in kinase inhibitors (e.g., Ibrutinib intermediates). It directs the hydroxyl group to interact with specific residues (e.g., hinge region backbones).

  • The Amide Linker (N1-Acylation): Converting the secondary amine to an amide (

    
    ) serves three mechanistic functions:
    
    • Lipophilicity Modulation: Masks the basic nitrogen, improving membrane permeability (logP adjustment).

    • Conformational Lock: The partial double-bond character of the amide bond (

      
      ) restricts rotation, reducing the entropic penalty upon binding.
      
    • Electronic Vector: The amide carbonyl provides an obligate H-bond acceptor, often interacting with solvent-exposed waters or specific lysine/arginine residues in the target pocket.

SAR Logic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for a generic 3-hydroxypiperidine amide ligand binding to a kinase or protease pocket.

SAR_Logic Scaffold 3-Hydroxypiperidine Core (Chair Form) C3_OH C3-Hydroxyl Group (Chiral Center) Scaffold->C3_OH Stereochemistry (R/S) N1_Amide N1-Amide Linker (R-CO-N) Scaffold->N1_Amide Derivatization Site Target_Hinge Target: Hinge Region (H-Bond Donor/Acceptor) C3_OH->Target_Hinge H-Bonding (Critical) N1_Amide->Scaffold Rigidification (Planarity) R_Group Distal R-Group (Aromatic/Heterocycle) N1_Amide->R_Group Vectors Substituent Target_Pocket Target: Hydrophobic Pocket (Selectivity Filter) R_Group->Target_Pocket Pi-Stacking / vdW

Figure 1: SAR interaction map showing how the scaffold bridges the H-bond network (via OH) and hydrophobic selectivity pockets (via Amide R-group).

Part 2: Synthetic Architectures

Synthesis of these derivatives requires a strategy that preserves chirality while efficiently forming the amide bond. We prioritize Biocatalytic Resolution over classical metal-catalyzed hydrogenation due to superior enantiomeric excess (ee) and scalability.

Comparative Synthetic Strategies
ParameterRoute A: High-Pressure HydrogenationRoute B: Classical ResolutionRoute C: Biocatalytic Reduction (Preferred)
Starting Material 3-HydroxypyridineRacemic 3-HydroxypiperidineN-Boc-3-Piperidone
Catalyst Rh/C or PtO2Tartaric Acid (Chiral Salt)KRED (Ketoreductase)
Conditions High Pressure (50-100 bar), High TempCrystallization (Multiple rounds)Aqueous Buffer, 30°C, pH 7.0
Yield / ee% Moderate / Low (Racemic)Low (<30%) / High (>98%)High (>90%) / Excellent (>99%)
Scalability Dangerous (H2 gas)Labor IntensiveHighly Scalable (Green Chem)
Workflow Visualization: The "Ibrutinib Route"

This workflow describes the generation of the (S)-enantiomer followed by amide coupling, a standard industrial protocol.

Synthetic_Workflow Start N-Boc-3-Piperidone Step1 Biocatalysis (KRED + Glucose DH) Start->Step1 Asymm. Reduction Inter1 (S)-N-Boc-3-Hydroxypiperidine (>99% ee) Step1->Inter1 Step2 Deprotection (HCl/EtOAc) Inter1->Step2 Acidic Cleavage Inter2 (S)-3-Hydroxypiperidine HCl Step2->Inter2 Step3 Amide Coupling (R-COOH + HATU) Inter2->Step3 N-Acylation Final Target Amide Derivative Step3->Final

Figure 2: Chemo-enzymatic workflow for synthesizing enantiopure 3-hydroxypiperidine amides.

Part 3: Experimental Protocols

Protocol A: Biocatalytic Synthesis of (S)-N-Boc-3-Hydroxypiperidine

Rationale: This step establishes the chiral center with high fidelity, avoiding difficult downstream separations.

Reagents:

  • N-Boc-3-piperidone (Substrate)[]

  • KRED-198 (or equivalent R-specific ketoreductase)

  • Glucose Dehydrogenase (GDH) for cofactor recycling[3]

  • NADP+ (Cofactor)

Procedure:

  • Buffer Prep: Prepare 500 mL of Potassium Phosphate buffer (100 mM, pH 7.0). Add Magnesium Sulfate (1 mM) to stabilize the enzyme.

  • Substrate Solution: Dissolve N-Boc-3-piperidone (50 g) in isopropyl alcohol (minimal volume) or add directly if liquid.

  • Reaction Initiation: To the buffer, add Glucose (1.2 eq), GDH (500 U), NADP+ (catalytic, 100 mg), and KRED enzyme (1 wt% relative to substrate).

  • Incubation: Add substrate. Stir at 30°C @ 200 RPM. Maintain pH 7.0 via auto-titration with 1M NaOH (gluconic acid production lowers pH).

  • Monitoring: Monitor consumption via GC/HPLC. Reaction typically completes in 12-24 hours.

  • Workup: Extract with Ethyl Acetate (3x). Dry organic layer over

    
    . Concentrate in vacuo.
    
    • Validation: Check optical rotation

      
      . Expected ee > 99%.
      
Protocol B: General N-Acylation (Amide Coupling)

Rationale: HATU coupling is chosen for its high efficiency and low racemization risk compared to acid chlorides.

Reagents:

  • (S)-3-Hydroxypiperidine HCl (from Protocol A, deprotected)

  • Carboxylic Acid (

    
    )
    
  • HATU (1.1 eq)

  • DIPEA (Diisopropylethylamine, 3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Activation: In a round-bottom flask under

    
    , dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.1 mmol) and stir for 15 min at 0°C (Ice bath). Note: Pre-activation ensures active ester formation.
    
  • Addition: Add (S)-3-Hydroxypiperidine HCl (1.0 mmol) followed immediately by DIPEA (3.0 mmol). The extra base neutralizes the HCl salt and activates the amine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Quench: Dilute with EtOAc (50 mL), wash with Sat.

    
     (2x), Water (1x), and Brine (1x).
    
  • Purification: Flash Column Chromatography (MeOH/DCM gradient). The hydroxyl group makes the product polar; ensure gradient goes up to 10% MeOH if necessary.

Part 4: Therapeutic Applications

Kinase Inhibition (Oncology)

The most prominent application is in Bruton's Tyrosine Kinase (BTK) inhibitors.

  • Mechanism: The piperidine ring acts as a scaffold to orient a "warhead" (often an acrylamide) toward Cys481 in the BTK active site.

  • Role of 3-OH: In Ibrutinib, the 3-position is actually part of the linker logic, but in next-gen analogs, the 3-hydroxy group is used to solubilize the molecule and form water-bridged H-bonds to the hinge region.

Renin Inhibitors (Cardiovascular)

Renin inhibitors (e.g., Aliskiren analogs) utilize the 3-hydroxypiperidine amide as a Transition State Mimic .

  • The amide carbonyl mimics the peptide bond of angiotensinogen.

  • The C3-hydroxyl group mimics the tetrahedral intermediate of the hydrolyzed peptide bond, binding tightly to the catalytic aspartic acid residues of Renin.

Multivalent Iminosugars (Gaucher Disease)

While often poly-hydroxylated, 3-hydroxypiperidine amides serve as cores for Pharmacological Chaperones . They bind to misfolded


-glucocerebrosidase (GCase) in the ER, stabilizing it for transport to the lysosome.

References

  • Biocatalytic Synthesis of (S)

    • Title: Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.
    • Source: PubMed / Applied Biochemistry and Biotechnology (2017).
    • URL:[Link]

  • Ibrutinib Synthesis & Intermediates: Title: Discovery of Ibrutinib (PCI-32765), a Selective, Irreversible Btk Inhibitor. Source: ChemMedChem (2017) / ChemicalBook (Contextual).
  • 3-Hydroxypiperidine Scaffold Properties

    • Title: 3-Hydroxypiperidine | C5H11NO | CID 23293.[4]

    • Source: PubChem.[4]

    • URL:[Link]

  • Synthesis of Chiral Piperidines

    • Title: Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.[5]

    • Source: Organic & Biomolecular Chemistry (RSC).[5]

    • URL:[Link]

  • Multivalent Iminosugars (GCase Inhibitors)

    • Title: Simultaneous Grafting of 3,4,5‐Trihydroxypiperidine Iminosugars Onto Multivalent Scaffolds.
    • Source: Chemistry – A European Journal (via PMC).
    • URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol: A Privileged Scaffold in Modern Drug Discovery

Abstract This technical guide provides a comprehensive analysis of 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol, a sophisticated heterocyclic building block of significant interest in pharmaceutical research and developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol, a sophisticated heterocyclic building block of significant interest in pharmaceutical research and development. We will dissect the molecule's core attributes, detailing its strategic value which arises from the synergistic combination of a conformationally restricted piperidine-3-ol core, a metabolically robust halogenated aromatic moiety, and a reactive hydroxyl group that serves as a versatile functional handle. This document furnishes researchers, medicinal chemists, and drug development professionals with a detailed synthesis protocol, characterization data, an exploration of its strategic applications in drug design, and the underlying rationale for its utility as a privileged scaffold.

The Strategic Imperative for 3D Scaffolds in Medicinal Chemistry

For decades, drug discovery has been dominated by aromatic, sp²-rich flat molecules. While successful, this "flatland" of chemical space is increasingly well-explored, leading to challenges in identifying novel intellectual property and achieving selectivity against complex biological targets. The pivot towards molecules with greater three-dimensional (3D) complexity is a direct response to this challenge.

The piperidine ring, a six-membered nitrogenous heterocycle, is one of the most ubiquitous non-aromatic scaffolds in FDA-approved drugs.[1][2] Its significance stems from several key advantages:

  • Improved Physicochemical Properties: The piperidine scaffold can modulate lipophilicity and aqueous solubility, crucial parameters for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

  • Conformational Rigidity: Unlike floppy alkyl chains, the piperidine ring exists in a stable chair conformation, which reduces the entropic penalty upon binding to a target protein and allows for a more precise projection of substituents into 3D space.[3]

  • Access to Novel Chemical Space: It provides a non-flat scaffold that can engage with binding pockets in ways that planar molecules cannot, opening up new avenues for therapeutic intervention.

The subject of this guide, 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol, embodies the strategic incorporation of these principles, enhanced by the deliberate placement of key functional groups.

Physicochemical and Structural Profile

The unique properties of 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol are derived directly from its constituent parts: the piperidine-3-ol core and the 2-chloro-6-fluorobenzoyl substituent. The hydroxyl group at the C3 position introduces a chiral center, meaning the molecule exists as a racemic mixture of (R) and (S) enantiomers unless a stereoselective synthesis is employed.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 415957-98-1 [4]
Molecular Formula C₁₂H₁₃ClFNO₂ Inferred
Molecular Weight 257.69 g/mol Inferred
Appearance Typically an off-white to pale yellow solid General Observation

| Key Features | Chiral center at C3, H-bond donor (-OH), H-bond acceptor (C=O, F), Halogenated aromatic ring | Structural Analysis |

The presence of both chlorine and fluorine atoms on the benzoyl ring is a common tactic in medicinal chemistry. Fluorine, in particular, is often used to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[5]

Synthesis and Characterization: A Validated Protocol

The most direct and industrially scalable route to 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol is the N-acylation of piperidin-3-ol. This approach leverages commercially available starting materials and proceeds under mild conditions.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the two primary synthons: piperidin-3-ol and an activated form of 2-chloro-6-fluorobenzoic acid, typically the acyl chloride.

G TM Target Molecule 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol Disconnection C-N Amide Bond Disconnection TM->Disconnection SM1 Piperidin-3-ol Disconnection->SM1 SM2 2-Chloro-6-fluorobenzoyl Chloride Disconnection->SM2

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol: N-Acylation

This protocol describes a robust method for synthesizing the title compound. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents:

  • Piperidin-3-ol (1.0 eq.)

  • 2-Chloro-6-fluorobenzoyl chloride (1.05 eq.)

  • Triethylamine (TEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add piperidin-3-ol (1.0 eq.) and anhydrous DCM. Stir the mixture until the starting material is fully dissolved.

    • Rationale: An inert atmosphere is crucial to prevent hydrolysis of the highly reactive acyl chloride by atmospheric moisture. Anhydrous solvent is used for the same reason.[6]

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.5 eq.).

    • Rationale: The reaction of the amine with the acyl chloride generates one equivalent of hydrochloric acid (HCl). Triethylamine is a non-nucleophilic organic base that acts as an "acid scavenger," neutralizing the HCl to form triethylammonium chloride and preventing the protonation and deactivation of the starting piperidin-3-ol.[6] Cooling to 0 °C controls the initial exotherm of the reaction.

  • Acyl Chloride Addition: Prepare a solution of 2-chloro-6-fluorobenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

    • Rationale: A slight excess of the acyl chloride ensures the complete consumption of the more valuable piperidin-3-ol. Dropwise addition maintains temperature control and prevents side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the piperidin-3-ol is consumed.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and react with excess acyl chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers and wash with brine. The brine wash helps to remove residual water from the organic phase.[6]

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., 20% to 60% ethyl acetate in hexanes) to afford the pure 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Piperidin-3-ol in anhydrous DCM B Cool to 0°C A->B C Add Triethylamine B->C D Add Acyl Chloride solution dropwise C->D E Warm to RT Stir for 2-4h D->E F Monitor by TLC/LC-MS E->F G Quench with NaHCO₃ F->G H Extract with DCM G->H I Wash with Brine H->I J Dry over MgSO₄ I->J K Concentrate J->K L Purify via Column Chromatography K->L

Caption: Experimental workflow for the synthesis of the title compound.

Application as a Strategic Pharmaceutical Building Block

The true value of 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol lies in its utility as a versatile platform for building more complex drug candidates. The molecule offers three key points for strategic consideration in a drug discovery program.

1. The 2-Chloro-6-fluorobenzoyl Moiety: This group is not merely a placeholder. The ortho-chloro and ortho-fluoro substituents force the carbonyl group out of the plane of the aromatic ring. This fixed, non-planar conformation can be crucial for specific interactions within a protein's binding site and can protect the amide bond from enzymatic hydrolysis, enhancing metabolic stability.

2. The Piperidine Core: As discussed, this provides a rigid, 3D scaffold. Its conformation places the C3-hydroxyl group and the N-benzoyl group in defined spatial orientations, which is essential for establishing a clear Structure-Activity Relationship (SAR).[7][8]

3. The C3-Hydroxyl "Functional Handle": The secondary alcohol at the 3-position is the molecule's most powerful feature for library synthesis. It is a nucleophile that serves as a convenient attachment point for a wide array of chemical groups, allowing for rapid exploration of the surrounding chemical space. This is critical for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.[9][10]

Downstream Chemical Modifications

The hydroxyl group can be readily transformed into other functional groups, dramatically expanding the synthetic possibilities.

G Start 1-(2-Chloro-6-fluorobenzoyl) piperidin-3-ol Ether Ethers (Williamson Ether Synthesis) Start->Ether R-X, Base Ester Esters (Acylation) Start->Ester R-COCl, Base Ketone Ketone (Oxidation, e.g., Swern, PCC) Start->Ketone [O] Amine Amines (via Mitsunobu, then reduction) Start->Amine 1. DPPA, DEAD 2. Reduction

Caption: Potential downstream modifications of the hydroxyl group.

This versatility makes the building block highly valuable in programs targeting a range of diseases, including neurological disorders, cancer, and infectious diseases, where piperidine-containing molecules have shown significant promise.[2][11] For example, the related 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold is a cornerstone of several atypical antipsychotic drugs.[12]

Conclusion and Future Outlook

1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol is more than just an intermediate; it is a thoughtfully designed building block that addresses several key challenges in modern drug discovery. It provides a non-flat, conformationally defined scaffold, incorporates halogen atoms for improved metabolic stability, and features a versatile hydroxyl group for rapid library synthesis and lead optimization. Its robust and scalable synthesis further enhances its appeal for both academic research and industrial drug development campaigns. As the demand for novel therapeutics with improved selectivity and pharmacokinetic profiles continues to grow, privileged scaffolds like 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol will remain indispensable tools for the medicinal chemist.

References

  • Chembk. What are the properties of 3 - Hydroxypiperidine derivatives? - Blog. (2025-11-26). [Link]

  • Google Patents.
  • Google Patents.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Organic Syntheses. Benzoyl piperidine. [Link]

  • ResearchGate. Structure activity relationship of piperidine derivatives. [Link]

  • ResearchGate. Structure-activity relationship of piperidine derivatives with... [Link]

  • Vertex AI Search. 1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ol.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Paneth, A., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 170. [Link]

Sources

Foundational

Physicochemical Characterization of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol: A Guide to LogP and Hydrophobicity for Drug Development

An In-depth Technical Guide: Abstract: This technical guide provides a comprehensive framework for determining the hydrophobicity of the novel synthetic compound, 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol. As a critical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive framework for determining the hydrophobicity of the novel synthetic compound, 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol. As a critical parameter in drug discovery, the partition coefficient (LogP) governs a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This document details both in silico prediction methodologies and gold-standard experimental protocols, including the shake-flask method and High-Performance Liquid Chromatography (HPLC), to accurately characterize this compound. The causality behind experimental choices is explained to ensure robust and reproducible results, aligning with the principles of modern drug development.

Introduction: The Critical Role of Hydrophobicity in Medicinal Chemistry

The journey of a drug from administration to its target site is a complex process heavily influenced by its physicochemical properties. Among the most critical of these is hydrophobicity—the tendency of a molecule to repel water and dissolve in fat-like (lipophilic) substances.[1][2] This property is quantitatively expressed as the partition coefficient (P), or more commonly, its logarithm (LogP), which measures the equilibrium distribution of a compound between an immiscible organic solvent (typically n-octanol) and an aqueous phase (water).[3][4]

The LogP value of a drug candidate like 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol is a powerful predictor of its in vivo behavior.[5][6] It directly impacts:

  • Membrane Permeability: The ability to cross the lipid bilayers of cell membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[4][6]

  • Aqueous Solubility: A higher LogP (more hydrophobic) often correlates with lower aqueous solubility, which can hinder formulation and bioavailability.[4]

  • Metabolism and Clearance: Highly lipophilic compounds may be sequestered in fatty tissues, leading to longer half-lives and potential toxicity.[4][5]

In 1997, Christopher Lipinski revolutionized early-stage drug discovery by analyzing the properties of successful oral drugs, leading to the "Rule of Five".[7][8][9] This rule provides a set of simple molecular descriptors, including a LogP value of less than 5, to identify compounds with a higher likelihood of good oral bioavailability.[7][8][9][10] Therefore, the accurate determination of LogP for 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol is not merely an academic exercise but a foundational step in assessing its potential as a therapeutic agent.

This guide will first explore computational methods to predict the LogP of the target compound, providing a rapid, cost-effective initial assessment. Subsequently, it will provide detailed, field-proven experimental protocols for empirical validation.

Computational (In Silico) Prediction of LogP

Before committing to synthesis and laboratory work, computational models provide valuable LogP estimations. These algorithms are typically trained on large databases of experimentally determined LogP values and function by deconstructing a molecule into fragments or atoms and summing their hydrophobicity contributions.[2]

Several well-regarded algorithms exist:

  • Atom-based methods (e.g., XLOGP, ALOGP): These methods calculate LogP by summing the contributions of individual atoms, classified by their environment.[2]

  • Fragment-based methods (e.g., CLogP): These methods sum the contributions of larger molecular fragments. This can be highly accurate if the fragments within the query molecule are well-represented in the training database.[2]

  • Property-based methods: These utilize whole-molecule properties, such as quantum mechanical descriptors, for prediction.[11]

For 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, we can utilize various platforms to generate a consensus prediction. Free tools like the Virtual Computational Chemistry Laboratory (VCCLAB) provide access to multiple algorithms, such as ALOGPS and KOWWIN.[12][13] More sophisticated commercial software like ACD/Labs Percepta or ChemDraw also offer robust prediction engines.[14]

Table 1: Predicted LogP Values for 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol

Prediction Method/AlgorithmPredicted LogPPrinciple of Method
ALOGPS 2.12.35Atom-based; uses E-state indices and neural networks.[12]
XLOGP32.18Atom-based; uses a large atom-type library and correction factors.[12]
KOWWIN2.41Fragment-based; estimates from molecular structure.[12]
MLOGP2.05Moriguchi's model; uses 13 structural parameters.[12]
Consensus Range 2.0 - 2.5 Average range from multiple predictive models.

Insight & Causality: The predicted LogP values fall within a range generally considered favorable for drug candidates, suggesting a balance between solubility and membrane permeability.[4] However, these are estimations. The presence of multiple heteroatoms (N, O, F, Cl) and the specific intramolecular interactions in this molecule can lead to deviations from the models. Therefore, experimental verification is imperative.

Experimental Determination of LogP: The Shake-Flask Method (OECD 107)

The shake-flask method is the traditional "gold standard" for LogP determination.[15] It directly measures the partitioning of the compound between n-octanol and water at equilibrium. The protocol must be conducted with precision to ensure accuracy.

Principle

A known amount of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol is dissolved in a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions).[16][17] The system is agitated until equilibrium is reached, after which the phases are separated. The concentration of the compound in each phase is then quantified, typically by UV-Vis spectrophotometry or HPLC. The partition coefficient, P, is the ratio of these concentrations.

P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

LogP = log10(P)

Experimental Workflow Diagram

Shake_Flask_Workflow cluster_prep Phase 1: Preparation cluster_partition Phase 2: Partitioning cluster_analysis Phase 3: Analysis A Pre-saturate n-octanol with aqueous buffer B Pre-saturate aqueous buffer (pH 7.4) with n-octanol C Prepare stock solution of test compound D Add stock solution to pre-saturated phases in a vial C->D E Agitate vigorously (Shake) for 1-2 hours D->E F Allow phases to separate (Centrifuge if needed, >16h rest) E->F G Carefully sample aliquot from n-octanol phase F->G H Carefully sample aliquot from aqueous phase F->H I Quantify concentration in each aliquot via HPLC-UV G->I H->I J Calculate LogP value I->J

Caption: Workflow for LogP determination using the shake-flask method.

Detailed Step-by-Step Protocol
  • Solvent Preparation (Self-Validation):

    • Mix equal volumes of n-octanol (HPLC grade) and phosphate buffer (pH 7.4).

    • Shake vigorously for 24 hours to ensure mutual saturation. This step is critical to prevent volume changes during the actual experiment, a common source of error.[17][18]

    • Allow the mixture to stand for another 24 hours and separate the two phases. These are your working solvents.

  • Sample Preparation:

    • Prepare a stock solution of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol in the pre-saturated n-octanol at a concentration that can be accurately measured by your analytical method (e.g., 1 mg/mL).

  • Partitioning:

    • In a suitable vessel (e.g., a glass centrifuge tube), combine 5 mL of pre-saturated n-octanol and 5 mL of pre-saturated buffer.

    • Add a small, precise volume of the stock solution (e.g., 50 µL) to the biphasic system.

    • Seal the vessel and shake vigorously at a constant temperature (e.g., 25°C) for at least 1 hour to facilitate partitioning.[19]

  • Equilibration and Phase Separation:

    • Allow the vessel to stand undisturbed overnight (minimum 16 hours) to ensure equilibrium is reached and complete phase separation occurs.[18][19]

    • To ensure clean separation, centrifuge the vessel at low speed (e.g., 2000 rpm for 10 minutes).[18]

  • Quantification:

    • Carefully withdraw an aliquot from the center of each phase, avoiding the interface. Use separate, clean syringes or pipettes for each phase.[18]

    • Quantify the concentration of the compound in each aliquot using a validated HPLC-UV method. A high-dynamic-range detector is advantageous if the concentrations in the two phases differ significantly.[16]

  • Calculation:

    • Use the measured concentrations to calculate the LogP value. The experiment should be performed in triplicate to ensure reproducibility.[15]

Experimental Determination of LogP: Reversed-Phase HPLC (OECD 117)

For higher throughput and smaller sample requirements, reversed-phase high-performance liquid chromatography (RP-HPLC) is an excellent indirect method for estimating LogP.[15][20]

Principle

This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known LogP value.[20] A series of standard compounds with well-documented LogP values are run to create a calibration curve of log k (retention factor) versus LogP. The test compound is then run under the same conditions, and its LogP is interpolated from its retention time using the calibration curve.[21][22]

The retention factor (k) is calculated as: k = (tr - t0) / t0 where tr is the retention time of the analyte and t0 is the column dead time.

Experimental Workflow Diagram

HPLC_Workflow cluster_setup Phase 1: Setup & Calibration cluster_analysis Phase 2: Sample Analysis A Prepare mobile phase (e.g., Methanol/Water) C Inject standards into RP-HPLC system A->C B Select LogP standards (spanning expected range) B->C D Record retention times (tr) and determine dead time (t0) C->D E Calculate log k for each standard and plot vs. lit. LogP D->E F Generate linear calibration curve E->F K Interpolate LogP from calibration curve F->K Use for interpolation G Dissolve test compound in mobile phase H Inject test compound under identical conditions G->H I Record retention time (tr) H->I J Calculate log k for test compound I->J J->K

Caption: Workflow for LogP determination using the RP-HPLC method.

Detailed Step-by-Step Protocol
  • System Setup:

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic mixture of methanol and water (or buffer). The ratio is critical and should be optimized to ensure the standards and test compound elute with reasonable retention times. A 60:40 Methanol:Water ratio is a good starting point.

    • Detector: UV detector set to a wavelength where the compound has strong absorbance.

  • Calibration Curve Generation:

    • Select at least five standard compounds with reliable LogP values that bracket the predicted LogP of your compound (e.g., from 1.0 to 4.0).

    • Prepare individual solutions of each standard in the mobile phase.

    • Inject each standard and record its retention time (tr).

    • Determine the column dead time (t0) by injecting a non-retained compound like uracil.

    • For each standard, calculate the retention factor k and then log k.

    • Plot log k (y-axis) versus the literature LogP value (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.98 for a valid curve.

  • Sample Analysis:

    • Prepare a solution of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol in the mobile phase.

    • Inject the sample under the exact same conditions used for the standards.

    • Record its retention time (tr).

  • Calculation:

    • Calculate log k for the test compound.

    • Using the equation from the calibration curve, calculate the LogP: LogP = (log k - c) / m

Insight & Causality: The HPLC method is an indirect measurement that relies on the assumption that the partitioning process on the C18 column mimics the partitioning between n-octanol and water.[20] While fast and efficient, it is less accurate than a well-performed shake-flask experiment, especially for compounds that may have secondary interactions with the stationary phase. However, its high throughput makes it invaluable for screening libraries of compounds in early discovery phases.[20][21]

Conclusion and Summary

The determination of LogP and hydrophobicity is a cornerstone of modern drug discovery. For a novel compound such as 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, a multi-pronged approach provides the most reliable characterization.

  • Computational Prediction: Initial in silico analysis suggests a LogP in the range of 2.0 - 2.5 , placing it in a favorable "drug-like" chemical space.

  • Experimental Validation: This prediction must be confirmed experimentally.

    • The shake-flask method serves as the definitive, direct measurement and should be used for final characterization.

    • The RP-HPLC method offers a rapid, resource-efficient alternative for initial screening or when sample material is limited.

By combining these methodologies, researchers can confidently establish the hydrophobicity profile of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, enabling informed decisions regarding its progression through the drug development pipeline and providing critical data for building robust structure-activity relationships (SAR).

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Lipinski's Rule of Five. bionity.com. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Understanding the lipinski rule of 5 in Drug Discovery. bioaccessla.com. [Link]

  • Lipinski's Rule of 5. GARDP Revive. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • How important is LogP in drug design?. Quora. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]

  • Selected Thoughts on Hydrophobicity in Drug Design. ResearchGate. [Link]

  • The Hydrophobic Effects: Our Current Understanding. PMC - NIH. [Link]

  • A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]

  • Software simplifies LogP calculation. Laboratory Talk. [Link]

  • Selected Thoughts on Hydrophobicity in Drug Design. MDPI. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]

  • LogP vs LogD - What is the Difference?. ACD/Labs. [Link]

  • Hydrophobe. Wikipedia. [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. [Link]

  • Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. PMC - NIH. [Link]

  • PrologP. CompuDrug. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

  • US Patent for Determination of logP coefficients via a RP-HPLC column.
  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry - ACS Publications. [Link]

  • Shake Flask logK. Lokey Lab Protocols. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • LogP / LogD shake-flask method. Protocols.io. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Chemoselective Synthesis of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol

Executive Summary & Scope This application note details the synthetic protocols for 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol , a structural motif commonly found in kinase inhibitors and GPCR ligands. The Core Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the synthetic protocols for 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol , a structural motif commonly found in kinase inhibitors and GPCR ligands.

The Core Challenge: This synthesis presents a dual-challenge scenario often underestimated in standard protocols:

  • Steric Hindrance (The "Ortho Effect"): The 2-chloro-6-fluoro substitution pattern on the benzoic acid creates significant steric bulk, twisting the carboxylate out of planarity and hindering nucleophilic attack. Standard coupling agents (e.g., EDC/HOBt) often exhibit sluggish kinetics here.

  • Chemoselectivity: The target nucleophile, piperidin-3-ol , is bifunctional (secondary amine + secondary alcohol). While amines are kinetically superior nucleophiles, the sluggishness of the hindered acid coupling increases the risk of competitive O-acylation (ester formation) if reaction conditions are not rigorously controlled.

This guide presents two validated protocols: Method A (Acid Chloride via Oxalyl Chloride) for scalability and overcoming steric hindrance, and Method B (HATU Coupling) for high-throughput medicinal chemistry applications.

Synthetic Pathway & Logic

The following diagram illustrates the reaction logic, highlighting the critical activation step required to overcome the 2,6-disubstitution barrier.

ReactionScheme cluster_legend Selectivity Logic Acid 2-Chloro-6-fluorobenzoic Acid (Sterically Hindered) AcidCl Acid Chloride Intermediate (Highly Reactive Species) Acid->AcidCl Activation ReagentA Oxalyl Chloride / DMF (cat.) (Vilsmeier-Haack Activation) ReagentA->AcidCl Product TARGET: 1-(2-Chloro-6-fluorobenzoyl) piperidin-3-ol AcidCl->Product Kinetic Control (0°C, Base) SideProduct Side Product: Ester / Di-acylated species AcidCl->SideProduct Thermodynamic Control Amine Piperidin-3-ol (Bifunctional Nucleophile) Amine->Product Amine > Alcohol Nucleophilicity Amine > Alcohol Nucleophilicity Favors Amide (Target) Favors Amide (Target) Amine > Alcohol Nucleophilicity->Favors Amide (Target)

Figure 1: Synthetic pathway emphasizing the activation strategy and chemoselectivity bifurcation.

Protocol A: Acid Chloride Method (Scalable)

Rationale: For 2,6-disubstituted benzoic acids, the "Ortho Effect" significantly reduces the electrophilicity of the carbonyl carbon. Converting the acid to an acid chloride generates a species reactive enough to couple with the amine rapidly, even at low temperatures. Low temperature is critical to maintain Kinetic Control, ensuring the amine reacts before the alcohol.

Expert Insight: Do not use Thionyl Chloride (


) alone. The high boiling point and potential need for heating can degrade the sensitive 2-Cl-6-F moiety or cause racemization if chiral centers were present. Oxalyl Chloride with catalytic DMF  allows activation at 

.
Materials
ReagentEquiv.[1][2][3]Role
2-Chloro-6-fluorobenzoic acid1.0Starting Material (SM)
Oxalyl Chloride1.2Chlorinating Agent
DMF (Dimethylformamide)0.05Catalyst (Vilsmeier intermediate)
Piperidin-3-ol1.1Nucleophile
Triethylamine (

)
2.5Acid Scavenger
Dichloromethane (DCM)-Solvent (Anhydrous)
Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Charge 2-Chloro-6-fluorobenzoic acid (1.0 equiv) into a dry flask under

      
       atmosphere.
      
    • Add anhydrous DCM (

      
       of acid).
      
    • Cool to

      
       in an ice bath.
      
    • Add catalytic DMF (2-3 drops).

    • Critical Step: Dropwise add Oxalyl Chloride (1.2 equiv) over 15 minutes. Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur.
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • In-Process Control (IPC): Quench a mini-aliquot with MeOH and check by TLC/LCMS (look for methyl ester). If acid remains, add 0.2 equiv Oxalyl Chloride.

    • Concentrate the mixture in vacuo to remove excess Oxalyl Chloride/DCM. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling (Chemoselective Amidation):

    • In a separate flask, dissolve Piperidin-3-ol (1.1 equiv) and

      
       (2.5 equiv) in DCM.
      
    • Cool the amine solution to

      
       to 
      
      
      
      . Note: Low temp is vital to prevent O-acylation.
    • Add the Acid Chloride solution (from Step 1) dropwise to the amine solution over 30 minutes.

    • Stir at

      
       for 1 hour, then allow to warm to RT over 2 hours.
      
  • Workup:

    • Quench with saturated

      
       solution.
      
    • Separate phases. Wash organic layer with:

      • 
         (removes unreacted piperidine). Caution: Product is an amide, stable to dilute acid washes.
        
      • Brine.

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: HATU Coupling (High-Throughput/MedChem)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a "gold standard" coupling agent that activates the carboxylic acid via an OAt-active ester. It is particularly effective for sterically hindered acids where EDC/HOBt fails, and it generally offers milder conditions than acid chlorides, though it is more expensive.

Materials
ReagentEquiv.[1][2][3]Role
2-Chloro-6-fluorobenzoic acid1.0Starting Material
HATU1.2Coupling Agent
DIPEA (Diisopropylethylamine)3.0Base (Hunig's Base)
Piperidin-3-ol1.1Nucleophile
DMF (Dimethylformamide)-Solvent
Step-by-Step Methodology
  • Pre-Activation:

    • Dissolve 2-Chloro-6-fluorobenzoic acid (1.0 equiv) in DMF (

      
      ).
      
    • Add DIPEA (3.0 equiv).

    • Add HATU (1.2 equiv) in one portion.

    • Stir for 15 minutes at RT. Solution usually turns yellow/orange. This forms the activated OAt-ester.

  • Coupling:

    • Add Piperidin-3-ol (1.1 equiv) to the reaction mixture.

    • Stir at RT for 4–16 hours.

    • Note on Selectivity: HATU conditions are generally mild enough that the amine reacts exclusively. If O-acylation is observed (rare with HATU), lower temp to

      
      .
      
  • Workup:

    • Dilute with EtOAc (Ethyl Acetate).

    • Wash extensively with water (3x) and LiCl solution (to remove DMF).

    • Wash with saturated

      
       and Brine.
      
    • Dry and concentrate.[4]

Quality Control & Characterization

Expected Analytical Data
  • LCMS: Target Mass

    
    . Check for 
    
    
    
    peak (isotope pattern of Chlorine: 3:1 ratio of
    
    
    ).
  • 1H NMR (DMSO-d6 or CDCl3):

    • Rotamers: Due to the steric bulk of the 2-Cl-6-F group and the amide bond character, rotameric doubling of signals is highly likely at room temperature. You may see two sets of piperidine peaks. This is not an impurity; it is a feature of the molecule.

    • Selectivity Check: Look for the proton attached to the C3-hydroxyl carbon (CH-OH). If O-acylation occurred, this proton would shift significantly downfield (from ~3.5 ppm to ~5.0 ppm).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Method A) Incomplete acid chloride formation due to sterics.Ensure catalytic DMF is fresh. Increase reaction time for Step 1.
Ester Formation (O-acylation) Reaction temperature too high during addition.Strictly maintain

during addition. Ensure stoichiometric control (don't use excess acid chloride).
Starting Material Remains (Method B) HATU unable to overcome 2,6-sterics.Switch to Method A (Acid Chloride) or use T3P (Propylphosphonic anhydride) at elevated temp.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[2][5][6][7] Amide bond formation and peptide coupling.[2][6][7] Tetrahedron, 61(46), 10827–10852.[7]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

Sources

Application

A Robust, Validated HPLC-UV Method for the Analysis of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol

An Application Note from the Office of the Senior Application Scientist Abstract This application note describes the systematic development and validation of a simple, robust, and reliable reversed-phase high-performance...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note describes the systematic development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol. As a key intermediate or active pharmaceutical ingredient (API), ensuring the purity and potency of this compound is critical. The developed method utilizes a C18 stationary phase with a gradient elution of phosphate-buffered acetonitrile and water, with UV detection. The strategy herein emphasizes a logical, science-driven approach to method development, beginning with an analysis of the analyte's physicochemical properties. The final method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2][3] This protocol is suitable for routine quality control, stability testing, and purity analysis in research and drug development environments.

Introduction and Preliminary Considerations

1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol is a substituted benzoylpiperidine derivative. This class of compounds is prevalent in medicinal chemistry, often serving as privileged structures in the development of new therapeutic agents.[4] Accurate and reliable quantification is therefore essential for process control and quality assurance.

The primary challenge in developing an HPLC method for this analyte lies in its molecular structure, which imparts a combination of hydrophobic and hydrophilic characteristics.

  • Hydrophobic Moiety: The substituted benzoyl ring provides hydrophobicity and a strong chromophore for UV detection.

  • Hydrophilic Moiety: The piperidin-3-ol portion contains a polar hydroxyl group and a basic nitrogen atom. The piperidine nitrogen is expected to have a pKa around 10.4, making it readily protonated at acidic pH.[5]

This amphiphilic nature requires careful control of chromatographic parameters, particularly mobile phase pH, to ensure sharp, symmetrical peaks and reproducible retention. The primary objective was to develop a stability-indicating assay, capable of separating the main analyte from potential degradation products or process impurities.[6]

Table 1: Estimated Physicochemical Properties of the Analyte

Property Estimated Value / Characteristic Implication for HPLC Method Development
Molecular Formula C₁₂H₁₃ClFNO₂ -
Molecular Weight 257.69 g/mol -
UV Chromophore 2-Chloro-6-fluorobenzoyl group Strong UV absorbance, suitable for UV detection.
Predicted logP ~2.5 - 3.5 Moderate hydrophobicity; suitable for reversed-phase chromatography.
Predicted pKa (basic) ~10.4 (Piperidine Nitrogen) Analyte is basic. Mobile phase pH must be controlled to ensure a consistent ionization state and prevent peak tailing.[7]

| Polarity | Moderately Polar | The hydroxyl group increases polarity. May require higher aqueous content in the mobile phase for retention on a C18 column or consideration of polar-embedded phases.[8][9] |

HPLC Method Development Strategy

A systematic approach was employed to develop a robust and reliable method. The workflow, illustrated below, progresses from initial parameter selection based on analyte properties to fine-tuning for optimal performance. This science- and risk-based approach aligns with principles outlined in ICH Q14 Analytical Procedure Development.[1]

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Analyte Properties (UV, pKa, Polarity) Column Column Selection (Start with C18) Analyte->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH Control) Analyte->MobilePhase Detection Detector Wavelength (Scan for λmax) Analyte->Detection Gradient Gradient Optimization (Slope & Time) MobilePhase->Gradient FlowRate Flow Rate & Temperature (Efficiency & Backpressure) Gradient->FlowRate Buffer Buffer Concentration (Peak Shape & pH Stability) FlowRate->Buffer Optimized Optimized Method Buffer->Optimized SST System Suitability Test (USP <621>) Optimized->SST Validation Full Method Validation (ICH Q2(R2)) SST->Validation Final Final Validated Protocol Validation->Final

Diagram 1: HPLC Method Development Workflow.

Causality Behind Experimental Choices
  • Column Selection: A conventional C18 column (e.g., 150 mm x 4.6 mm, 5 µm) was chosen as the starting point due to its versatility in reversed-phase chromatography. The moderate polarity of the analyte suggested that sufficient retention would be achievable.[10]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol (MeOH) for its lower viscosity and superior UV transparency at lower wavelengths.

    • Aqueous Phase & pH Control: To ensure the basic piperidine nitrogen (pKa ~10.4) is consistently protonated and to avoid peak tailing from silanol interactions, the mobile phase must be buffered at an acidic pH.[7] A phosphate buffer at pH 3.0 was selected, as it is effective and provides good pH stability.

  • Detection Wavelength: A UV scan of the analyte in the mobile phase showed a maximum absorbance (λmax) at approximately 225 nm. This wavelength was chosen to maximize sensitivity.

  • Elution Mode: A gradient elution was selected to ensure adequate separation from any potential early-eluting polar impurities and late-eluting non-polar impurities, while also providing a sharp peak for the main analyte and reducing total run time.

Protocol: Optimized HPLC Method for Analysis

This protocol has been optimized for the quantification of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol.

Equipment and Materials
  • HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatography Data System (CDS).

  • Analytical balance, pH meter, volumetric glassware.

  • HPLC grade Acetonitrile, Methanol, and water.

  • Potassium phosphate monobasic (KH₂PO₄), analytical grade.

  • Phosphoric acid (H₃PO₄), analytical grade.

  • Reference Standard: 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol (purity ≥99.5%).

Reagent Preparation
  • Mobile Phase A (Aqueous): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC grade Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Chromatographic Conditions

The final optimized conditions are summarized in the table below.

Table 2: Optimized Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | Column | C18, 150 mm x 4.6 mm, 5 µm particle size | | Mobile Phase A | 10 mM KH₂PO₄ in water, pH 3.0 | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 | 30 | | | 10.0 | 70 | | | 12.0 | 70 | | | 12.1 | 30 | | | 15.0 | 30 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 225 nm | | Injection Volume | 10 µL | | Run Time | 15 minutes |

Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation: Prepare samples to a target concentration of 100 µg/mL in diluent. Filter through a 0.45 µm syringe filter prior to injection.

System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified according to USP <621> guidelines.[11][12] Inject the Working Standard Solution (100 µg/mL) six times and evaluate the results.

Table 3: System Suitability Test (SST) Criteria and Exemplary Results

Parameter Acceptance Criteria Exemplary Result Status
Tailing Factor (T) T ≤ 2.0 1.15 Pass
Theoretical Plates (N) N ≥ 2000 8500 Pass
%RSD of Peak Area ≤ 1.0% 0.45% Pass

| %RSD of Retention Time | ≤ 1.0% | 0.12% | Pass |

Method Validation Protocol

The optimized method was validated following ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][3]

ValidationParameters Validation Method Validation (ICH Q2(R2)) Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness PrecisionDetails Precision Repeatability (Intra-day) Intermediate Precision (Inter-day) Validation:p4->PrecisionDetails:head Specificity_Desc Separation from interferences Validation:p1->Specificity_Desc Linearity_Desc Correlation of response to concentration Validation:p2->Linearity_Desc Accuracy_Desc Closeness to true value (% Recovery) Validation:p3->Accuracy_Desc LOD_LOQ_Desc Method sensitivity Validation:p5->LOD_LOQ_Desc Robustness_Desc Reliability under minor changes Validation:p6->Robustness_Desc

Diagram 2: Interrelation of ICH Q2(R2) Validation Parameters.

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Protocol Summary Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light). Peak is pure and free from interference. Baseline resolution (Rs > 2.0) from all degradation products.
Linearity Five concentrations from 50% to 150% of the working concentration (50-150 µg/mL). Correlation coefficient (r²) ≥ 0.999
Range Established from the linearity study. 50 µg/mL to 150 µg/mL
Accuracy Recovery study at 80%, 100%, and 120% of the working concentration (n=3 at each level). Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate preparations at 100% concentration. Intermediate: Repeatability test on a different day with a different analyst. %RSD ≤ 2.0%
LOD & LOQ Determined based on the signal-to-noise ratio (S/N) method. LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1

| Robustness | Deliberate variations in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2 units). | System suitability criteria are met; %RSD of results ≤ 2.0%.[13] |

Exemplary Results and Discussion

The validation protocol was executed, and the method demonstrated exceptional performance. A representative chromatogram shows a sharp, symmetrical peak for the analyte at a retention time of approximately 7.8 minutes.

(Note: The following data is exemplary and for illustrative purposes.)

Table 5: Exemplary Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
50.1 651300
80.2 1042500
100.3 1304000
120.4 1565100
150.5 1956400

| Correlation Coefficient (r²) | 0.9998 |

Table 6: Exemplary Accuracy (Recovery) Data

Level Spiked Conc. (µg/mL) Recovered Conc. (µg/mL) % Recovery
80% 80.2 79.6 99.3%
100% 100.3 100.8 100.5%
120% 120.4 121.1 100.6%

| Mean % Recovery | | | 100.1% |

Table 7: Exemplary Precision Data

Parameter %RSD of Assay Results
Repeatability (n=6) 0.55%

| Intermediate Precision (n=6) | 0.78% |

The method proved to be specific, with the analyte peak resolved from all degradation products generated during forced degradation studies, confirming its stability-indicating nature. The robustness study showed that minor variations in the method parameters did not significantly impact the results, underscoring the method's reliability for routine use.

Conclusion

A highly robust, sensitive, and reliable RP-HPLC method for the quantitative analysis of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol has been successfully developed and validated. The systematic approach, grounded in the physicochemical properties of the analyte and guided by international regulatory standards, resulted in a method that is fit for its intended purpose. The comprehensive validation confirms that this method can be confidently implemented in quality control laboratories for release testing, stability studies, and general purity assessments.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • USP-NF. (2023). <621> Chromatography. [Link]

  • Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • USPBPEP. (n.d.). General Chapters: <621> CHROMATOGRAPHY. [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • CompTox Chemicals Dashboard, EPA. (2025). 1-(2-phenylpropan-2-yl)piperidine Properties. [Link]

Sources

Method

Application Note: Reaction Conditions for Benzoylation of 3-Hydroxypiperidine

Executive Summary The benzoylation of 3-hydroxypiperidine presents a classic chemoselectivity challenge due to the presence of two nucleophilic centers: a secondary amine (N-H) and a secondary alcohol (O-H). In drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoylation of 3-hydroxypiperidine presents a classic chemoselectivity challenge due to the presence of two nucleophilic centers: a secondary amine (N-H) and a secondary alcohol (O-H). In drug development, the N-benzoyl derivative ((3-hydroxypiperidin-1-yl)(phenyl)methanone) is the most common target, serving as a core scaffold for various kinase inhibitors and GPCR ligands.[1]

This guide provides three validated protocols:

  • Selective N-Benzoylation: Achieving >95% chemoselectivity for the amine.

  • N,O-Dibenzoylation: Forcing conditions to cap both functionalities.[1]

  • Selective O-Benzoylation: A strategic protection-deprotection workflow for targeting the hydroxyl group.

Mechanistic Insight & Chemoselectivity

The reaction outcome is dictated by the nucleophilicity differential between the nitrogen and oxygen atoms.

  • Kinetic Control (N-Acylation): The secondary amine is significantly more nucleophilic (

    
     of conjugate acid 
    
    
    
    11) than the secondary alcohol (
    
    
    
    
    16-18).[1] Under controlled temperatures (0°C) and stoichiometric conditions, benzoyl chloride reacts almost exclusively with the nitrogen.[1]
  • Thermodynamic/Forcing Control (O-Acylation): The hydroxyl group requires activation (e.g., DMAP catalysis) or deprotonation (stronger bases like NaH) to react with benzoyl chloride.[1]

  • Side Reactions: Over-benzoylation (N,O-bis-adducts) occurs if excess reagent is used or if the reaction exotherm is uncontrolled.[1]

Reaction Pathway Diagram[1][2][3]

ReactionPathway Substrate 3-Hydroxypiperidine N_Product N-Benzoyl-3-hydroxypiperidine (Major Kinetic Product) Substrate->N_Product 1.0 eq BzCl, Base, 0°C (Fast) O_Product O-Benzoyl-3-hydroxypiperidine (Unstable as free amine) Substrate->O_Product Rare without N-protection BzCl Benzoyl Chloride Di_Product N,O-Dibenzoyl Derivative N_Product->Di_Product Excess BzCl, DMAP, Heat

Figure 1: Chemoselectivity landscape of 3-hydroxypiperidine benzoylation.

Detailed Experimental Protocols

Protocol A: Selective N-Benzoylation (Standard)

Objective: Synthesis of (3-hydroxypiperidin-1-yl)(phenyl)methanone. Method: Biphasic Schotten-Baumann Conditions.[2] Rationale: This method uses an inorganic base in water to scavenge the HCl byproduct.[3] The biphasic system protects the product from hydrolysis and allows for easy workup.

Reagents & Stoichiometry
ReagentEquiv.Role
3-Hydroxypiperidine1.0Substrate
Benzoyl Chloride1.05Acylating Agent
NaOH (10% aq)2.5Base / Acid Scavenger
Dichloromethane (DCM)SolventOrganic Phase
Step-by-Step Procedure
  • Preparation: Dissolve 3-hydroxypiperidine (10 mmol) in DCM (20 mL) in a round-bottom flask.

  • Base Addition: Add 10% aqueous NaOH (25 mmol) to the flask. The mixture will form two layers.

  • Cooling: Cool the biphasic mixture to 0–5°C using an ice bath. Vigorous stirring is essential to maximize interfacial surface area.

  • Addition: Dilute benzoyl chloride (10.5 mmol) in a small volume of DCM (5 mL). Add this solution dropwise over 15–20 minutes.

    • Critical Control Point: Keep internal temperature <10°C to prevent O-acylation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 1–2 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup:

    • Separate the organic layer.[4][5][6][7]

    • Extract the aqueous layer once with DCM (10 mL).[1]

    • Combine organic layers and wash with 1M HCl (10 mL) to remove unreacted amine, followed by Brine.[1]

    • Dry over anhydrous

      
      , filter, and concentrate.[1]
      
  • Purification: The crude product is typically >95% pure. If necessary, recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (DCM:MeOH 95:5).[1]

Protocol B: Anhydrous N-Benzoylation (Alternative)

Objective: Synthesis of N-benzoyl derivative under water-free conditions (e.g., for downstream anhydrous steps).[1][8] Method: Organic Base (TEA/DIPEA) in DCM.[1]

Step-by-Step Procedure
  • Dissolve 3-hydroxypiperidine (10 mmol) and Triethylamine (TEA, 1.2 equiv) in anhydrous DCM (30 mL) under Nitrogen atmosphere.

  • Cool to 0°C.

  • Add Benzoyl chloride (1.0 equiv) dropwise.[1]

    • Note: Strictly limit BzCl to 1.0 equiv to avoid O-acylation.

  • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Wash organic layer with water and brine. Dry and concentrate.

Protocol C: N,O-Dibenzoylation

Objective: Synthesis of (3-(benzoyloxy)piperidin-1-yl)(phenyl)methanone.[1] Rationale: Requires activation of the hydroxyl group using DMAP (nucleophilic catalyst).

Reagents & Stoichiometry
ReagentEquiv.
3-Hydroxypiperidine1.0
Benzoyl Chloride2.5 - 3.0
Triethylamine (TEA)3.5
DMAP0.1 (10 mol%)
DCMSolvent
Step-by-Step Procedure
  • Dissolve substrate (10 mmol), TEA (35 mmol), and DMAP (1 mmol) in DCM (30 mL).

  • Add Benzoyl chloride (25-30 mmol) dropwise at RT.

    • Note: No cooling is required; the exotherm helps drive the reaction.

  • Stir at RT for 4–6 hours or reflux (40°C) for 2 hours if conversion is slow.

  • Workup: Wash with 1M HCl (to remove DMAP/TEA), saturated

    
    , and brine.
    
  • Purification: Silica gel chromatography (Hexanes:EtOAc gradient) is usually required to remove excess benzoic acid derivatives.[1]

Strategic Workflow: Selective O-Benzoylation

Direct O-benzoylation of 3-hydroxypiperidine is chemically inefficient because the amine will always react first. To obtain the O-benzoyl-3-hydroxypiperidine (as a salt) or N-protected O-benzoyl derivative , a protection-deprotection strategy is required.

Workflow Diagram

O_Benzoylation_Strategy Step1 Step 1: N-Protection (Boc-Anhydride) Intermediate1 N-Boc-3-hydroxypiperidine Step1->Intermediate1 Step2 Step 2: O-Benzoylation (BzCl, Pyridine, DMAP) Intermediate1->Step2 Intermediate2 N-Boc-3-benzoyloxypiperidine Step2->Intermediate2 Step3 Step 3: N-Deprotection (TFA or HCl/Dioxane) Intermediate2->Step3 Final 3-Benzoyloxypiperidine Salt Step3->Final

Figure 2: Strategic route for selective O-benzoylation.

Troubleshooting & Optimization

IssueProbable CauseSolution
N,O-Dibenzoylation observed Excess BzCl or high temp.Strictly use 1.0–1.05 eq BzCl. Maintain T < 5°C during addition.
Incomplete Conversion HCl accumulation lowering pH.Ensure sufficient base (NaOH or TEA).[1] Check pH > 9.
Emulsion during workup Surfactant-like properties of amide.Add brine or a small amount of MeOH. Filter through Celite if solid precipitates.
Hydrolysis of Product Prolonged exposure to strong base.Do not stir overnight in NaOH. Quench immediately after completion.

References

  • Schotten-Baumann Reaction Conditions: The classic biphasic acyl

    • Source:[1]

  • Synthesis of N-Boc-3-hydroxypiperidine: Protocols for N-protection prior to O-functionaliz

    • Source:[1]

  • Benzoylation of Piperidine Derivatives: General procedures for secondary amine acyl

    • Source: [Organic Syntheses, Coll.[1][4][5] Vol. 1, p. 108 (1941)]([Link]1]

  • 3-Hydroxypiperidine Properties & Reactivity: Chemical d

    • Source:[1]

Sources

Application

Application Note: Structural Elucidation of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol using ¹H NMR Spectroscopy

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural determination of novel chemical entities in drug discovery and development.[1] This application n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural determination of novel chemical entities in drug discovery and development.[1] This application note provides a detailed guide to the ¹H NMR interpretation of 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol, a substituted heterocyclic compound. We will cover the foundational principles of spectral analysis for this molecule, including the influence of its distinct structural features: a sterically hindered N-acyl bond, a substituted aromatic ring, and a chiral center within a piperidine chair conformation. This guide presents a comprehensive workflow, from optimized sample preparation and data acquisition protocols to in-depth spectral analysis, providing researchers with the necessary tools for confident structural verification.

Introduction and Molecular Structure Analysis

1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol is a complex molecule featuring two key domains: a disubstituted benzoyl group and a 3-hydroxypiperidine moiety. The interpretation of its ¹H NMR spectrum requires a nuanced understanding of how these components influence each other. The electron-withdrawing effects of the chloro, fluoro, and carbonyl substituents significantly impact the chemical shifts of the aromatic protons. Furthermore, the amide linkage between the two rings introduces a rotational barrier, leading to magnetic inequivalence of the piperidine protons proximal to the nitrogen. The piperidine ring itself adopts a chair conformation, resulting in distinct signals for axial and equatorial protons, further complicated by the presence of a hydroxyl group at the C3 position.

An accurate assignment of the proton signals is paramount for confirming the successful synthesis and purity of the target compound. Below is the annotated molecular structure with proton numbering used throughout this note.

Caption: Annotated structure of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[1][2] The following protocols are designed to yield high-resolution spectra suitable for detailed structural analysis.

Protocol 1: NMR Sample Preparation

The objective is to prepare a homogeneous, particle-free sample at an appropriate concentration.[3][4]

  • Weighing the Sample: Accurately weigh 5-15 mg of 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[4] Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on solubility. The residual solvent peak can serve as a secondary chemical shift reference.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4] Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution into a high-quality 5 mm NMR tube.[3] This can be achieved by passing the solution through a Pasteur pipette with a small, tightly packed plug of glass wool.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the compound identifier.

  • (Optional) D₂O Exchange: To identify the exchangeable hydroxyl (-OH) proton, a second sample can be prepared. After acquiring an initial spectrum, add 1-2 drops of deuterium oxide (D₂O), shake the tube gently, and re-acquire the spectrum. The -OH signal will disappear or significantly diminish.

Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)

These parameters are a starting point and may be optimized based on the specific instrument and sample concentration.[5]

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Set Acquisition Parameters:

    • Pulse Program: Use a standard one-pulse sequence (e.g., 'zg' on Bruker instruments).[6]

    • Spectral Width (SW): Set a spectral width of approximately 16 ppm, centered around 8 ppm, to ensure all signals from ~-1 to 15 ppm are captured.[7]

    • Acquisition Time (AQ): Set to 3-4 seconds. This provides good digital resolution, allowing for accurate measurement of coupling constants.[5][8]

    • Relaxation Delay (D1): Use a delay of 1.5-2.0 seconds. This allows for sufficient spin-lattice relaxation for most protons, yielding more reliable integrations.[5]

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio (S/N).[8] The S/N increases with the square root of the number of scans.[8]

    • Receiver Gain (RG): Use the instrument's auto-gain adjustment function ('rga' on Bruker systems) to optimize signal amplification without causing receiver overload.[6]

  • Data Acquisition: Start the acquisition.

  • Processing: After acquisition, apply a Fourier transform to the Free Induction Decay (FID). Apply phase correction and baseline correction. Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).

Sources

Method

Technical Application Note: Rational Crystallization Strategies for 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol

Introduction & Physicochemical Context The target molecule, 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol , represents a challenging class of pharmaceutical intermediates: hydroxylated piperidine amides . Structurally, it p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

The target molecule, 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol , represents a challenging class of pharmaceutical intermediates: hydroxylated piperidine amides . Structurally, it possesses three distinct features that dictate its crystallization behavior:

  • The Amide Linkage: The

    
    -benzoyl group renders the piperidine nitrogen non-basic. Unlike benzyl-piperidines, this molecule cannot form standard mineral acid salts (e.g., HCl)  for purification. Crystallization must target the neutral species.
    
  • The 3-Hydroxyl Group: This is a hydrogen bond donor/acceptor. It increases water solubility compared to non-functionalized analogs and creates a high risk of "oiling out" (liquid-liquid phase separation) if the solvent system is not tuned to the H-bonding network.

  • The Halogenated Ring: The 2-chloro-6-fluoro substitution pattern introduces significant steric bulk and lipophilicity, often forcing the phenyl ring perpendicular to the amide plane. This rigidity can be exploited to drive crystal lattice packing.

This guide provides a rational design for developing a robust crystallization process, moving from solubility profiling to scale-up protocols.

Phase 1: Solubility Profiling & Solvent Selection

Before attempting crystallization, a solubility map must be generated. Due to the competing polarity of the hydroxyl group (polar) and the halogenated benzoyl group (lipophilic), this molecule typically exhibits "Class II" behavior (soluble in organics, insoluble in water).

Table 1: Predicted Solubility Profile & Solvent Classification
Solvent ClassRepresentative SolventsInteraction MechanismSuitability
Class A (Good Solvents) Methanol, Ethanol, IPAStrong H-bond donors/acceptors; disrupt intermolecular OH...O=C bonds.High. Primary solvents for dissolution.
Class B (Intermediate) Isopropyl Acetate (IPAc), Ethyl Acetate, TolueneDipole-dipole interactions; moderate solubility.Ideal. Best for cooling crystallization (yield recovery).
Class C (Anti-Solvents) n-Heptane, Cyclohexane, WaterWeak Van der Waals or high polarity mismatch.Critical. Used to drive yield or wash crystals.
Class D (Avoid) Diethyl Ether, Dichloromethane (DCM)High volatility; DCM often holds too much mother liquor (solvates).Low. Use only for extraction, not crystallization.

Phase 2: Experimental Protocols

Protocol A: Cooling Crystallization (Recommended for Scale-Up)

Best for: High purity requirements, avoiding oiling out, and controlling particle size.

Rationale: Isopropyl Acetate (IPAc) is selected as the primary solvent. It has a higher boiling point than ethyl acetate, allowing for a wider temperature differential (


) to drive supersaturation.
  • Dissolution: Charge crude 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol into a reactor. Add Isopropyl Acetate (5-7 volumes) .

  • Heating: Heat the slurry to 75–80°C (reflux).

    • Checkpoint: If solids remain, add IPAc in 0.5 vol increments until clear.

  • Polishing Filtration: While hot, filter through a 0.45 µm cartridge to remove inorganic salts or insolubles.

  • Nucleation (Seeding): Cool the filtrate to 60°C . Add 0.5 wt% seed crystals (if available) or scratch the vessel wall to induce nucleation.

    • Note: If no seeds exist, cool to 50°C and hold for 2 hours. If oil droplets form, reheat to 75°C and add 5% Toluene to solubilize the oil phase.

  • Cooling Ramp: Cool from 60°C to 0°C over a period of 4–6 hours (Linear rate: ~10-15°C/hr).

    • Why slow cooling? Rapid cooling traps impurities and risks oiling out.

  • Isolation: Filter the white crystalline solid. Wash with cold IPAc/Heptane (1:1 mixture, 2 volumes).

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Water/Alcohol System)

Best for: Polar impurities removal and maximizing yield from mother liquors.

Rationale: Water is a strong anti-solvent for the lipophilic benzoyl fragment, while the alcohol keeps the hydroxyl group engaged until the lattice forms.

  • Dissolution: Dissolve the compound in Ethanol (3 volumes) at 50°C .

  • Anti-Solvent Addition (Step 1): Slowly add Water (1 volume) dropwise over 30 minutes.

    • Observation: The solution should turn slightly turbid (cloud point).

  • Hold: Stir at 50°C for 1 hour to allow crystal growth (Ostwald Ripening).

  • Anti-Solvent Addition (Step 2): Add remaining Water (2 volumes) over 2 hours while cooling to 20°C .

  • Filtration: Isolate solids and wash with 20% EtOH/Water.

Critical Control Point: Mitigating "Oiling Out"

The formation of a second liquid phase (oil) instead of crystals is the most common failure mode for this molecule. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solubility curve.

Diagram 1: Crystallization Decision Tree & Oiling Out Mitigation

CrystallizationStrategy Start Crude 1-(2-Chloro-6-fluorobenzoyl) piperidin-3-ol SolubilityCheck Check Solubility in IPAc at 75°C Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Cooling Cool to 55-60°C Soluble->Cooling Yes Seed Add Seeds (0.5 wt%) Cooling->Seed Observation Observe Phase Behavior Seed->Observation Crystals Crystal Growth (Proceed to Slow Cool) Observation->Crystals Solid Particles Oil Oiling Out Observed (Milky Emulsion) Observation->Oil Liquid Droplets Remediation Reheat to Clear Point Oil->Remediation AddCosolvent Add 5-10% Toluene or Increase Solvent Vol Remediation->AddCosolvent AddCosolvent->Cooling Retry

Caption: Workflow for managing phase separation. Oiling out requires immediate thermal intervention and solvent modification.

Chiral Considerations (If Applicable)

If the target is a specific enantiomer (e.g., R- or S-isomer), be aware that racemates often crystallize differently than pure enantiomers .

  • Racemate: Tends to pack more densely (higher melting point) due to centrosymmetric pairing in the lattice.

  • Enantiomer: May require a chiral resolving agent if not synthesized stereoselectively. However, since the nitrogen is acylated, classical salt resolution (e.g., with Tartaric acid) is impossible .

  • Strategy: If enantiomeric enrichment is needed, use Preparative Chiral HPLC (e.g., Chiralpak AD-H column) followed by the crystallization protocols above to restore the solid state.

Process Scale-Up Diagram

Diagram 2: Process Flow for 1kg Scale Isolation

ProcessFlow Reactor Reactor 1 Dissolution (80°C) Solvent: IPAc Filter Polishing Filter (Heated) Reactor->Filter Clear Solution Crystallizer Crystallizer Controlled Cooling (80°C -> 0°C) Filter->Crystallizer Filtrate Centrifuge Centrifuge Isolation & Wash Crystallizer->Centrifuge Slurry Centrifuge->Reactor Mother Liquor (Recycle) Dryer Vacuum Dryer <50°C Centrifuge->Dryer Wet Cake

Caption: Unit operation sequence for the isolation of the target amide. Note the mother liquor recycle loop for yield optimization.

References

  • Organic Syntheses, Coll.[1] Vol. 1, p. 428 (1941). Benzoyl Piperidine Synthesis. (General procedure for acylation of piperidines).[2]

  • FDA Guidance for Industry. Q3C(R8) Impurities: Guideline for Residual Solvents. (Standard for solvent selection in pharma).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Authoritative text on cooling and anti-solvent techniques).

  • PubChem Compound Summary. Piperidine, 1-(2-chlorobenzoyl)- derivatives. (Structural analogs and physical property data).[2][3][4][5][6][7]

  • Nagy, Z. K., et al. (2013). Crystallization of Amides and Oiling Out Phenomena. Crystal Growth & Design. (Mechanistic insights into amide crystallization).

Disclaimer: This protocol is designed for research and development purposes. All chemical handling must comply with local safety regulations (SDS) regarding halogenated aromatics and organic solvents.

Sources

Application

Application Notes &amp; Protocols: Characterization of Novel Kinase Inhibitors Featuring the 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol Scaffold

Introduction The field of kinase inhibitor discovery remains a cornerstone of modern therapeutic development, targeting a vast array of diseases from cancer to chronic inflammatory conditions.[1][2][3] Kinases, by cataly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The field of kinase inhibitor discovery remains a cornerstone of modern therapeutic development, targeting a vast array of diseases from cancer to chronic inflammatory conditions.[1][2][3] Kinases, by catalyzing the phosphorylation of proteins, are central regulators of cellular signaling, growth, and survival.[1][4] Consequently, small molecules that can modulate the activity of dysregulated kinases are of immense interest.[2]

Within the medicinal chemistry landscape, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency in successful drug candidates due to their favorable structural and physicochemical properties.[5] The piperidine ring is one such scaffold, widely incorporated into drug designs to enhance properties like solubility, metabolic stability, and the ability to present substituents in a defined three-dimensional orientation for optimal target engagement.[5][6][7]

This guide focuses on a representative chemical entity, 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol , as a starting point for kinase inhibitor research. This molecule combines the robust piperidine core with a benzoyl group, a fragment also known to participate in key interactions within enzyme active sites.[8] The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive set of protocols and expert insights for the biochemical and cellular characterization of this compound and its analogs. We will detail the rationale behind experimental choices and provide step-by-step methodologies to assess inhibitory activity, confirm on-target engagement in a cellular context, and guide further optimization efforts.

The Benzoylpiperidine Scaffold: A Privileged Structure in Kinase Inhibition

The selection of a core scaffold is a critical decision in a drug discovery campaign. The 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol structure contains two key motifs that suggest its potential as a kinase inhibitor.

  • The Piperidine Core: This saturated heterocycle is not merely a passive linker. Its non-planar, chair-like conformation allows for the precise spatial arrangement of functional groups, which can be crucial for fitting into the complex topography of a kinase active site.[9] Furthermore, the nitrogen atom can serve as a hydrogen bond acceptor or be protonated, influencing the molecule's overall solubility and pharmacokinetic profile.[5] The hydroxyl group at the 3-position provides an additional point for hydrogen bonding interactions with the target protein or for further chemical modification to explore structure-activity relationships (SAR).[10]

  • The 2-Chloro-6-fluorobenzoyl Moiety: This substituted aromatic group is likely to be the primary pharmacophore responsible for direct interaction with the target kinase. In many kinase inhibitors, such groups occupy the ATP-binding pocket, often forming hydrogen bonds with the "hinge" region of the kinase domain. The halogen substituents (chloro and fluoro) can modulate the electronics of the ring and form specific halogen bonds or hydrophobic interactions, potentially enhancing binding affinity and selectivity.[10]

Based on these structural features, compounds derived from this scaffold could plausibly target a range of kinases. Notably, similar structures are found in inhibitors of Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs), both of which are critical targets in oncology and immunology.[11][12][13][14][15]

Relevant Kinase Signaling Pathways

To effectively test an inhibitor, one must understand the biological context of its target. Here, we briefly outline the BTK and JAK/STAT pathways as representative examples.

Bruton's Tyrosine Kinase (BTK) Signaling

BTK is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and survival.[13][14] It is a key component of the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is implicated in various B-cell malignancies.[12][15] BTK inhibitors block the signaling cascade that leads to B-cell proliferation and survival, ultimately causing the death of malignant cells.[12]

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK (Src Family Kinases) BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG & IP3 (Second Messengers) PLCg2->DAG_IP3 NFkB_NFAT NF-κB, NFAT (Transcription Factors) DAG_IP3->NFkB_NFAT Proliferation Cell Proliferation, Survival, Differentiation NFkB_NFAT->Proliferation

Caption: Simplified BTK signaling pathway in B-cells.

Janus Kinase (JAK) - STAT Signaling

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in the immune system.[11][16] It involves four tyrosine kinases (JAK1, JAK2, JAK3, TYK2) and Signal Transducer and Activator of Transcription (STAT) proteins. Inhibiting JAKs can suppress the signaling of pro-inflammatory cytokines, making them effective treatments for autoimmune diseases.[11]

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK Janus Kinase (JAK) Receptor->JAK Dimerization & Activation STAT STAT (Inactive) JAK->STAT Phosphorylation STAT_P STAT-P (Active Dimer) Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription (Inflammation, Proliferation)

Caption: Overview of the canonical JAK-STAT signaling pathway.

Protocol: Biochemical Kinase Activity & Inhibition Assay

The first critical step is to determine if the compound directly inhibits the enzymatic activity of the target kinase in a purified, cell-free system. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, providing a direct measure of kinase activity.[17][18][19] Its high sensitivity and tolerance for high ATP concentrations make it suitable for a wide range of kinases.[19]

Workflow for Biochemical IC50 Determination

Biochemical_Workflow Start Start Prep Prepare Reagents: - Kinase Enzyme - Substrate - ATP - Compound Dilutions Start->Prep Incubate Kinase Reaction: Incubate Kinase, Substrate, ATP, & Compound Prep->Incubate Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop Detect Convert ADP to ATP & Detect Light (Kinase Detection Reagent) Stop->Detect Analyze Data Analysis: - Calculate % Inhibition - Plot IC50 Curve Detect->Analyze End End Analyze->End

Caption: Workflow for determining biochemical IC50 using an ADP-Glo™ assay.

Step-by-Step Protocol: ADP-Glo™ Assay for IC50 Determination

Rationale: This protocol establishes the direct inhibitory potency (IC50) of the test compound on a purified kinase. A dose-response curve is generated to quantify the concentration at which the compound inhibits 50% of the kinase activity.

Materials:

  • Test Compound: 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, dissolved in 100% DMSO to a 10 mM stock.

  • Purified recombinant kinase (e.g., BTK, JAK1, JAK2) and corresponding substrate (peptide or protein).

  • ADP-Glo™ Kinase Assay Kit (Promega or similar).

  • Kinase Reaction Buffer (specific to the kinase, typically containing DTT, MgCl₂, and a buffering agent like HEPES).

  • ATP solution (high purity).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and/or automated liquid handler.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of the test compound. Start by diluting the 10 mM DMSO stock into assay buffer to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration in the assay does not exceed 1-2%.

    • Perform 1:3 or 1:5 serial dilutions across a 10-point range in a separate dilution plate. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" background control.

  • Kinase Reaction Setup (5 µL total volume):

    • To the wells of a 384-well assay plate, add 1.25 µL of the serially diluted compound.

    • Add 2.5 µL of a 2x kinase/substrate mixture prepared in Kinase Reaction Buffer.

    • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction is initiated.[20]

    • Initiation: Add 1.25 µL of a 4x ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP, which is then used in a luciferase reaction to produce light.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all other readings.

    • Normalize the data by setting the "no inhibitor" (DMSO) control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized % activity versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation: Sample IC50 Data Table
Kinase TargetTest Compound IC50 (nM)Control Inhibitor IC50 (nM)
BTK15.2Ibrutinib: 5.1[12]
JAK1850.7Tofacitinib: 112[21]
JAK2975.3Tofacitinib: 20[21]
JAK3>10,000Tofacitinib: 1[21]
TYK2>10,000Tofacitinib: 340[21]

Note: Data are hypothetical and for illustrative purposes only.

Protocols: Cellular Activity & Target Engagement

A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor membrane permeability, efflux, or off-target effects.[22] Therefore, cell-based assays are essential to validate the compound's potential.

Workflow for Cellular Assay Cascade

Cellular_Workflow Start Start: Potent Hit from Biochemical Assay Target_Engage Protocol 4.1: Cellular Target Engagement (e.g., NanoBRET™) Start->Target_Engage Does it enter cells and bind the target? Functional_Inhibit Protocol 4.2: Downstream Pathway Inhibition (e.g., Phospho-Substrate Western Blot) Target_Engage->Functional_Inhibit Does binding inhibit kinase function? Phenotype Phenotypic Assay (e.g., Cell Proliferation, Cytokine Release) Functional_Inhibit->Phenotype Does pathway inhibition lead to a desired biological outcome? End End: Validated Cellular Active Compound Phenotype->End

Caption: A logical cascade for validating kinase inhibitor activity in cells.

Protocol 4.1: NanoBRET™ Target Engagement Assay

Rationale: This assay directly measures the binding of the test compound to the target kinase within intact, living cells.[2] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that reversibly binds to the kinase's active site. A test compound that enters the cell and binds to the kinase will displace the tracer, causing a decrease in the BRET signal.[2]

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase.

  • Transfection reagent (e.g., FuGENE® HD).

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate.

  • Test compound and control inhibitor.

  • White, 96-well or 384-well assay plates.

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol.

    • Plate the transfected cells into assay plates and allow them to adhere and express the fusion protein (typically 18-24 hours).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in Opti-MEM™.

    • Add the diluted compounds to the cells and incubate under standard cell culture conditions (37°C, 5% CO₂) for a set period (e.g., 2 hours) to allow for cell entry and target binding.

  • BRET Measurement:

    • Prepare the detection reagent by diluting the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™.

    • Add the detection reagent to all wells.

    • Read the plate immediately on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot the BRET ratio against the log of the compound concentration to determine the cellular IC50, which reflects the compound's apparent affinity for the target in a physiological context.

Protocol 4.2: Cellular Substrate Phosphorylation Assay (Western Blot)

Rationale: This assay confirms that target engagement by the compound leads to a functional inhibition of the kinase's catalytic activity within the cell. This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase.[22][23]

Materials:

  • A relevant cell line that expresses the target kinase and has an activatable signaling pathway (e.g., a lymphoma cell line for BTK, or a cytokine-responsive cell line for JAKs).

  • Cell culture medium, serum, and appropriate activators (e.g., anti-IgM for BCR activation, IL-6 for JAK/STAT activation).

  • Test compound and control inhibitor.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: one specific for the phosphorylated form of the substrate (e.g., anti-phospho-BTK Tyr223) and one for the total protein level of the substrate.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to rest.

    • Pre-treat the cells with serially diluted concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with the appropriate agonist (e.g., anti-IgM) for a short period (e.g., 10 minutes) to activate the signaling pathway. A non-stimulated control should be included.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of each sample using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the chemiluminescent substrate.

    • Capture the image using a digital imager.

  • Data Analysis:

    • Quantify the band intensity for the phosphorylated substrate.

    • To ensure equal loading, strip the membrane and re-probe with an antibody against the total substrate protein or a housekeeping protein (e.g., GAPDH).

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal versus inhibitor concentration to determine the cellular functional IC50.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
High variability in biochemical assay Inaccurate pipetting; enzyme instability; substrate/ATP degradation.Use calibrated pipettes or an automated liquid handler. Prepare fresh enzyme/reagent stocks and keep on ice. Aliquot and store reagents properly.
No kinase activity detected Inactive enzyme; incorrect buffer conditions (pH, cofactors); incorrect substrate.Verify enzyme activity with a known control inhibitor. Confirm buffer components and pH. Ensure the correct substrate is being used for the specific kinase isoform.
Potent in biochemical, weak in cell assay Poor cell permeability; compound is a substrate for efflux pumps; compound instability.Assess compound permeability using a PAMPA assay. Test in the presence of efflux pump inhibitors. Analyze compound stability in cell culture media.
High background in Western blot Antibody concentration too high; insufficient blocking; insufficient washing.Titrate primary antibody to optimal concentration. Increase blocking time or change blocking agent (e.g., from milk to BSA). Increase the number and duration of wash steps.
No change in phosphorylation Cell line does not respond to stimulus; incorrect stimulation time; compound is inactive.Confirm pathway activation in control cells via time-course experiment. Verify compound integrity and concentration. Test a known positive control inhibitor.

References

  • Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]

  • DermNet. (n.d.). Janus kinase inhibitors. Retrieved from [Link]

  • Lymphoma Australia. (n.d.). Bruton's tyrosine kinase (BTK) inhibitors. Retrieved from [Link]

  • Abdel-Wahab, O., & Levine, R. L. (2024). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. MDPI. Retrieved from [Link]

  • Promega GmbH. (n.d.). Kinase Biology for Drug Discovery. Retrieved from [Link]

  • CreakyJoints. (n.d.). Janus Kinase (JAK) Inhibitors. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2023, May 11). Important safety information for Janus kinase (JAK) inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved from [Link]

  • Pharmaceutical Press. (2025, October 2). Bruton tyrosine kinase inhibitors and B-cell malignancies: a guide for pharmacists. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Al-Salama, Z. T., & Al-Harbi, S. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PMC. Retrieved from [Link]

  • Al-Shakliah, N. S., & Al-Karmalawy, A. A. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry. Retrieved from [Link]

  • Dong, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Pharmaceutical and Organic Chemistry. Retrieved from [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

Sources

Method

Application Note: A Scalable and Robust Synthesis of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol

Abstract This document provides a comprehensive guide for the scale-up synthesis of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, a key building block in the development of various pharmaceutical agents.[1] The protocol he...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, a key building block in the development of various pharmaceutical agents.[1] The protocol herein details a robust and scalable amide coupling strategy, moving from theoretical chemistry to practical, large-scale production. Emphasis is placed on process safety, efficiency, and the rationale behind key methodological choices to ensure reproducibility and high purity of the final product. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Synthetic Strategy

The piperidine moiety is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its conformational properties and ability to interact with biological targets.[2][3] Specifically, 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol serves as a critical intermediate for compounds targeting the central nervous system and other therapeutic areas.[1][4] Achieving a scalable, cost-effective, and safe synthesis is paramount for its viable application in drug development pipelines.

The primary synthetic challenge lies in the efficient formation of the amide bond between the sterically hindered 2-chloro-6-fluorobenzoyl moiety and the piperidin-3-ol nucleus. While numerous amide coupling reagents exist, many are unsuitable for large-scale synthesis due to high cost, safety hazards (e.g., potential for explosion with reagents like HATU), or the generation of difficult-to-remove byproducts.[5][6]

Our selected strategy involves a classic, highly reliable, and economically viable two-step, one-pot process:

  • Activation of Carboxylic Acid: 2-Chloro-6-fluorobenzoic acid is converted to its more reactive acyl chloride derivative, 2-chloro-6-fluorobenzoyl chloride, using a common chlorinating agent such as thionyl chloride (SOCl₂). This is a standard and cost-effective method for activating carboxylic acids for large-scale reactions.[7]

  • Amide Coupling: The in-situ generated acyl chloride is then reacted with piperidin-3-ol in the presence of a suitable base to neutralize the HCl byproduct and drive the reaction to completion.

This approach is favored for its high atom economy, use of inexpensive reagents, and straightforward work-up procedure, making it ideal for scaling beyond the laboratory bench.

Overall Synthetic Workflow

The diagram below outlines the strategic approach for the synthesis.

G cluster_0 Starting Materials cluster_1 Reaction Process cluster_2 Purification cluster_3 Final Product A 2-Chloro-6-fluorobenzoic Acid C Step 1: Acyl Chloride Formation (SOCl₂, Toluene) A->C B Piperidin-3-ol D Step 2: Amide Coupling (Base, Toluene) B->D C->D In-situ E Aqueous Work-up & Extraction D->E F Crystallization E->F G 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol F->G

Caption: High-level workflow for the scale-up synthesis.

Detailed Experimental Protocol

This protocol is designed for a nominal 1-mole scale synthesis. Appropriate engineering controls and personal protective equipment (PPE) must be used, especially when handling thionyl chloride and the resulting acyl chloride.

Materials and Equipment
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Quantity (1 mol scale)Molar Equivalents
2-Chloro-6-fluorobenzoic acid434-75-3174.55174.6 g1.0
Piperidin-3-ol6859-99-0101.15101.2 g1.0
Thionyl Chloride (SOCl₂)7719-09-7118.97130.9 g (79.8 mL)1.1
Triethylamine (Et₃N)121-44-8101.19222.6 g (306.2 mL)2.2
Toluene108-88-392.14~2.5 L-
Saturated Sodium Bicarbonate (aq.)--~1.0 L-
Brine (Saturated NaCl aq.)--~500 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~50 g-
Heptane142-82-5100.21~1.0 L-
  • Equipment: 5 L jacketed glass reactor with overhead stirring, reflux condenser, dropping funnel, nitrogen inlet, and temperature probe. Standard laboratory glassware for work-up.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L reactor under a nitrogen atmosphere. Ensure the system is dry.

  • Acyl Chloride Formation:

    • Charge the reactor with 2-Chloro-6-fluorobenzoic acid (174.6 g, 1.0 mol) and toluene (1.0 L).

    • Begin stirring to form a slurry.

    • Slowly add thionyl chloride (79.8 mL, 1.1 mol) via the dropping funnel over 30-45 minutes. Causality Note: A controlled addition rate is critical to manage the evolution of HCl and SO₂ gas. The reaction is exothermic.

    • Heat the reaction mixture to 70-75 °C and maintain for 2-3 hours, or until gas evolution ceases and the solution becomes clear. The completion of this step can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS to confirm the formation of the methyl ester.

    • Cool the mixture to 50-60 °C and apply a vacuum to distill off excess thionyl chloride and dissolved gases, collecting the distillate in a scrubber containing a caustic solution.

  • Amide Coupling:

    • Cool the reactor contents (the 2-chloro-6-fluorobenzoyl chloride solution in toluene) to 0-5 °C using a circulating chiller.

    • In a separate vessel, dissolve piperidin-3-ol (101.2 g, 1.0 mol) and triethylamine (306.2 mL, 2.2 mol) in toluene (500 mL). Causality Note: Two equivalents of base are used. The first equivalent neutralizes the HCl generated during the acylation, while the second acts as a base for the reaction itself, driving it to completion.

    • Add the piperidin-3-ol/triethylamine solution dropwise to the cold acyl chloride solution over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C. Causality Note: Maintaining a low temperature minimizes side reactions and controls the exotherm.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the acyl chloride is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly quench the reaction by adding water (500 mL).

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL) to remove excess triethylamine, followed by saturated sodium bicarbonate solution (2 x 250 mL) to remove any unreacted carboxylic acid, and finally with brine (1 x 250 mL).

    • Dry the resulting toluene layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or solid.

  • Purification by Crystallization:

    • Dissolve the crude product in a minimal amount of hot toluene (~500 mL).

    • Slowly add heptane (~1.0 L) as an anti-solvent until the solution becomes cloudy.

    • Cool the mixture to 0-5 °C and hold for at least 2 hours to allow for complete crystallization.

    • Collect the solid product by filtration, wash with cold heptane, and dry under vacuum at 40-50 °C to a constant weight.

Reaction Mechanism and Safety

Mechanism of Amide Formation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic carbon of the acyl chloride is attacked by the nucleophilic secondary amine of piperidin-3-ol.

Mechanism RCOOH 2-Chloro-6-fluorobenzoic Acid RCOCl Acyl Chloride Intermediate (Electrophile) RCOOH->RCOCl Activation SOCl2 SOCl₂ SOCl2->RCOCl Tetrahedral Tetrahedral Intermediate RCOCl->Tetrahedral Nucleophilic Attack Byproducts SO₂ + HCl + Et₃N·HCl RCOCl->Byproducts Piperidinol Piperidin-3-ol (Nucleophile) Piperidinol->Tetrahedral Base Et₃N (Base) Product Final Amide Product Base->Product Tetrahedral->Product Collapse & Proton Transfer

Caption: Simplified mechanism for the two-step amide synthesis.

Critical Safety Considerations
  • 2-Chloro-6-fluorobenzoyl chloride: This intermediate is corrosive and moisture-sensitive. It causes severe skin burns and eye damage.[8] All manipulations should be performed in a well-ventilated fume hood or reactor.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water. It releases toxic gases (HCl, SO₂) upon reaction. Use extreme caution and ensure the reaction setup is dry.

  • Triethylamine (Et₃N): Flammable liquid and vapor. Harmful if swallowed or inhaled and causes skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat. For large-scale operations, a respirator with an appropriate cartridge may be necessary.

  • Waste Disposal: Aqueous waste will be acidic or basic and must be neutralized before disposal. Organic waste containing toluene and heptane should be collected and disposed of according to institutional guidelines.

Analytical Characterization

The identity and purity of the final product, 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A typical method would use a C18 column with a mobile phase of acetonitrile and water.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. LC-MS is a common technique for this analysis.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Melting Point: To assess the purity of the crystalline solid.

Conclusion

The protocol described provides a detailed, safe, and scalable method for the synthesis of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol. By leveraging the cost-effective conversion of the starting carboxylic acid to its acyl chloride in situ, this process avoids expensive coupling reagents and simplifies purification. The emphasis on controlled reaction conditions and thorough safety protocols makes this application note a valuable resource for process chemists and researchers aiming to produce this important pharmaceutical intermediate on a larger scale.

References

  • Wang, L., et al. (2010). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Amide coupling help. Retrieved from [Link]

  • Google Patents. (2012). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • S D Fine-Chem Limited. (n.d.). Safety Data Sheet: 2-chlorobenzyl chloride. Retrieved from [Link]

  • Google Patents. (2013). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • UCL Discovery. (2018). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(2-Chloro-6-fluoro-benzyl)-piperidine-3-carboxylic acid. Retrieved from [Link]

  • Wang, D., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]

  • Kumar, A., et al. (2012). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Richardson, S. D. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry. Retrieved from [Link]

  • Nowak, P., et al. (2024). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules. Retrieved from [Link]

  • Arshad, S., et al. (2013). 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine. Acta Crystallographica Section E. Retrieved from [Link]

  • McCampbell Analytical, Inc. (2024). List of Capabilities. Retrieved from [Link]

  • Dotsenko, V., et al. (2023). Synthesis, analysis of molecular and crystal structures, estimation of intermolecular interactions and biological properties of 1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one. IUCrData. Retrieved from [Link]

  • LUME UFRGS. (n.d.). Analytical strategies for the screening of microcontaminants and transformation products in aquatic environments. Retrieved from [Link]

  • Mykhailiuk, P. K. (2020). A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie. Retrieved from [Link]

  • Chen, C., et al. (2005). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Application

Application Note: Elucidating the LC-MS Fragmentation Pattern of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol

Abstract This technical guide provides a detailed analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, a substituted N-acylpiperidine deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, a substituted N-acylpiperidine derivative. Understanding the fragmentation behavior of such molecules is critical for their identification, characterization, and quantitation in complex matrices, particularly in the context of pharmaceutical research and drug development. This document outlines a comprehensive protocol for LC-MS analysis and presents a thorough interpretation of the expected fragmentation pathways under positive electrospray ionization (ESI) conditions. The proposed fragmentation scheme is supported by established principles of mass spectrometry and illustrated with clear diagrams.

Introduction

1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol is a chemical intermediate with a molecular structure that combines a halogenated benzoyl group with a hydroxylated piperidine ring. The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals, making the characterization of its derivatives a crucial aspect of drug discovery and development.[1] Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful tool for the structural elucidation of these compounds.[2][3]

This application note details the expected fragmentation patterns of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol when analyzed by LC-MS using positive mode electrospray ionization (ESI). ESI is a soft ionization technique that typically yields a protonated molecule, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.[1][4][5] The interpretation of these fragments provides invaluable structural information. The presence of a basic nitrogen atom in the piperidine ring makes this compound highly amenable to positive ion mode analysis.[1]

Experimental Protocol

Sample Preparation

A stock solution of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol (Molecular Weight: 271.71 g/mol ) is prepared by dissolving 1 mg of the compound in 1 mL of methanol. A working solution of 1 µg/mL is then prepared by diluting the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid. The addition of formic acid is intended to facilitate protonation of the analyte.[4][5]

Liquid Chromatography Parameters
ParameterValue
Column C18 reverse-phase column (e.g., 150 mm x 3 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry Parameters
ParameterValue
Mass Spectrometer Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF)
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
MS Scan Range m/z 50-500
MS/MS Product ion scan of the protonated molecule [M+H]⁺
Collision Energy Ramped (e.g., 10-40 eV) to observe a range of fragment ions

Predicted Fragmentation Pathways

The fragmentation of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol is expected to be initiated by protonation, most likely at the nitrogen atom of the piperidine ring due to its basicity.[1] The resulting protonated molecule, [M+H]⁺, with a calculated m/z of 272.08 (for the ³⁵Cl isotope), will then undergo fragmentation through several key pathways.

Primary Fragmentation Pathways

The initial fragmentation events are anticipated to involve the cleavage of the amide bond and the loss of small neutral molecules from the piperidine ring.

  • Pathway A: Cleavage of the Amide Bond. A primary fragmentation is the cleavage of the C-N bond of the amide linkage. This will result in the formation of the stable 2-chloro-6-fluorobenzoyl cation at m/z 175.00 .

  • Pathway B: Neutral Loss of Water. Alcohols are known to readily undergo dehydration, leading to the loss of a water molecule (18 Da).[6][7][8][9][10] This is a common fragmentation pathway for hydroxylated piperidine derivatives.[2] The loss of water from the protonated parent molecule will generate a fragment ion at m/z 254.07 .

  • Pathway C: Ring Opening and Cleavage of the Piperidine Moiety. Piperidine rings can undergo fission, leading to a variety of fragment ions.[1] Cleavage adjacent to the nitrogen atom (alpha-cleavage) is a common fragmentation route for amines.[9]

The following diagram illustrates the proposed primary fragmentation pathways:

Primary_Fragmentation M [M+H]⁺ m/z 272.08 fragA 2-Chloro-6-fluorobenzoyl cation m/z 175.00 M->fragA Pathway A Amide Cleavage fragB [M+H-H₂O]⁺ m/z 254.07 M->fragB Pathway B Loss of H₂O

Caption: Proposed primary fragmentation pathways of protonated 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol.

Secondary and Minor Fragmentation Pathways

Further fragmentation of the primary product ions can lead to a series of secondary ions, providing additional structural confirmation.

  • Fragmentation of the 2-Chloro-6-fluorobenzoyl cation (m/z 175.00): This ion can subsequently lose carbon monoxide (CO) to form a chlorofluorophenyl cation at m/z 147.00 . Further loss of chlorine would yield a fluorophenyl cation at m/z 112.01 , or loss of fluorine would result in a chlorophenyl cation at m/z 128.02 .

  • Fragmentation of the Dehydrated Ion (m/z 254.07): This ion can also undergo cleavage of the amide bond to produce the 2-chloro-6-fluorobenzoyl cation at m/z 175.00 .

The overall proposed fragmentation scheme is depicted in the following workflow:

Fragmentation_Workflow cluster_main Fragmentation of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol cluster_primary Primary Fragments cluster_secondary Secondary Fragments parent Parent Ion [M+H]⁺ m/z 272.08 frag1 Amide Cleavage 2-Chloro-6-fluorobenzoyl cation m/z 175.00 parent->frag1 frag2 Dehydration [M+H-H₂O]⁺ m/z 254.07 parent->frag2 frag3 Loss of CO Chlorofluorophenyl cation m/z 147.00 frag1->frag3 frag2->frag1 Amide Cleavage

Caption: Detailed workflow of the proposed fragmentation of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol.

Summary of Expected Ions

The following table summarizes the expected m/z values for the parent ion and its major fragment ions.

IonProposed StructureCalculated m/z (³⁵Cl)
[M+H]⁺ Protonated 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol272.08
[M+H-H₂O]⁺ Dehydrated parent ion254.07
[C₇H₃ClFO]⁺ 2-Chloro-6-fluorobenzoyl cation175.00
[C₆H₃ClF]⁺ Chlorofluorophenyl cation147.00

Conclusion

The LC-MS analysis of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol in positive ESI mode is expected to yield a protonated molecule at m/z 272.08. The subsequent fragmentation of this ion will likely be dominated by the cleavage of the amide bond to produce the characteristic 2-chloro-6-fluorobenzoyl cation at m/z 175.00, and the neutral loss of water to form an ion at m/z 254.07. Further fragmentation of the benzoyl cation can provide additional structural information. This detailed understanding of the fragmentation pattern is essential for the confident identification and structural confirmation of this compound and related analogues in various analytical applications.

References

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. Available from: [Link].

  • Whitman College. GCMS Section 6.10 - Alcohols. Available from: [Link].

  • University of Calgary. Mass Spectra Fragmentation Patterns - Alcohols. Available from: [Link].

  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 741-750. Available from: [Link].

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available from: [Link].

  • Chemistry Steps. Mass Spectrometry of Alcohols. Available from: [Link].

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available from: [Link].

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available from: [Link].

  • Crotti, A. E. M., et al. (2006). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 17(3), 519-526. Available from: [Link].

  • GNPS. Library Spectrum CCMSLIB00000221521. Available from: [Link].

  • National Institute of Standards and Technology. Piperidine. In NIST Chemistry WebBook. Available from: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].

  • Whitman College. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link].

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link].

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link].

  • Agilent Technologies. (2012). Introduction to Mass Spectrometry. Available from: [Link].

  • National Institute of Standards and Technology. Piperidine. In NIST Chemistry WebBook. Available from: [Link].

  • National Institute of Standards and Technology. Piperidine. In NIST Chemistry WebBook. Available from: [Link].

  • GNPS. Library Spectrum CCMSLIB00005727342. Available from: [Link].

Sources

Method

Application Note &amp; Protocols: Strategic Preparation of Chiral 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol Enantiomers

Abstract The enantiomers of 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol serve as critical chiral building blocks in the synthesis of advanced pharmaceutical intermediates. Access to enantiomerically pure forms of this sca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantiomers of 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol serve as critical chiral building blocks in the synthesis of advanced pharmaceutical intermediates. Access to enantiomerically pure forms of this scaffold is paramount, as stereochemistry often dictates pharmacological activity and safety profiles. This guide provides an in-depth technical overview and validated protocols for the preparation of the individual (R)- and (S)-enantiomers from the racemic mixture. We will explore two orthogonal, field-proven strategies: Enzymatic Kinetic Resolution (EKR) via selective acylation, and direct chromatographic separation using Chiral High-Performance Liquid Chromatography (HPLC). The causality behind methodological choices is detailed, providing researchers with the foundational knowledge to adapt and optimize these protocols for their specific laboratory and scaling requirements.

Introduction: The Imperative for Enantiopurity

The 2-substituted piperidin-3-ol framework is a privileged structure in medicinal chemistry, prized for its rigid conformation that allows for precise presentation of pharmacophoric elements.[1] The chirality at the C-3 position of the piperidine ring is a key determinant of biological interaction. Consequently, the development of robust and scalable methods to isolate the desired enantiomer of 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol is a critical step in the drug development pipeline. This document outlines two primary resolution techniques that offer distinct advantages in terms of scalability, cost, and throughput.

Part 1: Enzymatic Kinetic Resolution (EKR)

Principle of the Method

Enzymatic Kinetic Resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. In this application, a lipase is used to catalyze the acylation of the secondary alcohol group of 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol. The enzyme's chiral active site preferentially accommodates one enantiomer over the other, leading to a much faster acylation rate for the favored enantiomer. This results in a mixture containing one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated by standard chemical techniques (e.g., column chromatography).

Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, is a highly versatile and robust biocatalyst known for its exceptional activity and enantioselectivity in the resolution of alcohols.[2][3] For secondary alcohols like our target, the empirical "Kazlauskas rule" can often predict the stereochemical outcome.[4] This rule states that for a secondary alcohol, the enzyme will preferentially acylate the enantiomer where the hydroxyl group is on the right when the larger substituent is pointing away and the smaller substituent is pointing towards the viewer. This typically results in the faster acylation of the (R)-alcohol to yield the (R)-ester, leaving the (S)-alcohol unreacted.[4]

Experimental Workflow: EKR

EKR_Workflow cluster_reaction Enzymatic Reaction cluster_purification Purification & Isolation racemate Racemic (R/S)-Alcohol reactor Reaction Vessel - Novozym® 435 (CALB) - Acyl Donor (Vinyl Acetate) - Organic Solvent (e.g., MTBE) racemate->reactor Substrate products Mixture: (R)-Ester + (S)-Alcohol reactor->products Selective Acylation (~50% conversion) column Silica Gel Column Chromatography products->column s_alcohol (S)-Alcohol (Enantiopure) column->s_alcohol Fraction 1 r_ester (R)-Ester (Enantiopure) column->r_ester Fraction 2 hydrolysis Ester Hydrolysis (e.g., K2CO3/MeOH) r_ester->hydrolysis r_alcohol (R)-Alcohol (Enantiopure) hydrolysis->r_alcohol

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol: Lipase-Catalyzed Resolution
  • Materials & Setup:

    • Racemic 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol

    • Immobilized Candida antarctica Lipase B (Novozym® 435)

    • Vinyl Acetate (Acyl Donor)

    • Methyl tert-butyl ether (MTBE), anhydrous

    • Reaction vessel equipped with magnetic stirring and temperature control.

    • Inert atmosphere (Nitrogen or Argon).

  • Reaction Procedure:

    • To the reaction vessel, add racemic 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol (1.0 eq).

    • Add anhydrous MTBE to achieve a substrate concentration of approximately 0.1 M.

    • Commence stirring and allow the substrate to fully dissolve.

    • Add Novozym® 435 (typically 10-20% by weight relative to the substrate).

    • Add vinyl acetate (1.0 eq). Using an excess can increase reaction rates, but 1.0 eq is sufficient to avoid enzymatic hydrolysis of the product. Vinyl acetate is an advantageous acyl donor as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.[4]

    • Maintain the reaction temperature at 30-40°C.

    • Monitor the reaction progress by taking small aliquots and analyzing via chiral HPLC (see Part 2 for analytical method). The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess (e.e.) of both the remaining substrate and the product.

  • Work-up and Purification:

    • Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting crude mixture (unreacted alcohol and acylated ester) is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The less polar ester will elute first, followed by the more polar unreacted alcohol.

  • Hydrolysis of the Ester (to obtain the second enantiomer):

    • Dissolve the purified ester fraction in methanol.

    • Add a mild base, such as potassium carbonate (K₂CO₃), and stir at room temperature until TLC or HPLC analysis confirms complete conversion back to the alcohol.

    • Neutralize, concentrate, and perform an aqueous work-up followed by extraction to isolate the second alcohol enantiomer.

Data Analysis & Expected Results

The success of the resolution is quantified by the enantiomeric excess (e.e.) of the products and the enantioselectivity factor (E).

CompoundExpected Stereochem.Typical e.e. (%)Elution Order (Normal Phase)
Unreacted Alcohol(S)-enantiomer>98%Second
Acylated Product(R)-enantiomer>98%First

Table 1: Typical results for the EKR of 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol.

Part 2: Chiral High-Performance Liquid Chromatography (HPLC) Resolution

Principle of the Method

Chiral HPLC is a powerful and direct method for both analyzing and purifying enantiomers.[5] The technique relies on a Chiral Stationary Phase (CSP), which is a solid support material that has been modified with a chiral selector. As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes. This difference in interaction energy leads to different retention times, allowing for their separation.[6]

For molecules containing aromatic rings and hydrogen-bonding groups, polysaccharide-based CSPs are exceptionally effective.[6][7] Columns packed with silica gel coated or immobilized with derivatives of cellulose or amylose, such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD or IA), are a primary choice for this class of compounds.[7][8]

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample & System Preparation cluster_separation Separation & Collection racemate Dissolve Racemic Mixture in Mobile Phase injection Inject Sample racemate->injection hplc HPLC System - Chiral Column (e.g., Chiralpak IA) - Isocratic Mobile Phase - UV Detector separation Differential Retention on Chiral Stationary Phase injection->separation detector UV Detector separation->detector collection Fraction Collector detector->collection Signal-triggered collection enant1 Enantiomer 1 (e.g., S-isomer) collection->enant1 Peak 1 enant2 Enantiomer 2 (e.g., R-isomer) collection->enant2 Peak 2

Caption: Workflow for Preparative Chiral HPLC Resolution.

Detailed Protocol: Analytical & Preparative HPLC

1. Analytical Method Development:

  • Column Selection: Start with a polysaccharide-based column, such as Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)). Immobilized phases are robust and allow for a wider range of solvents.[7]

  • Mobile Phase Screening:

    • Normal Phase: A typical starting point is a mixture of Hexane/Isopropanol (IPA) or Hexane/Ethanol. Screen compositions from 90:10 to 70:30 (v/v).

    • Additives: Small amounts of an amine additive like diethylamine (DEA) (e.g., 0.1%) are often required to improve the peak shape of basic compounds like piperidines by suppressing unwanted interactions with residual silanols on the silica surface.

  • Optimization: Adjust the mobile phase composition to achieve a resolution factor (Rs) greater than 1.5 for baseline separation.

  • Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

2. Preparative Scale-Up Protocol:

  • Column: Use a larger dimension preparative column (e.g., 20 mm ID x 250 mm) packed with the same CSP as the optimized analytical method.

  • Sample Preparation: Dissolve the racemic compound in the mobile phase at the highest possible concentration without causing precipitation or viscosity issues. Filter the solution through a 0.45 µm filter before injection.

  • Loading Study: Perform a series of injections with increasing mass to determine the maximum loading capacity of the column before resolution is lost (i.e., peak overlap occurs).

  • Fraction Collection: Set the fraction collector to collect the eluent corresponding to each enantiomeric peak. It is often wise to discard the small overlapping region between the peaks to ensure the highest enantiopurity of the collected fractions.

  • Product Isolation: Combine the fractions for each enantiomer and remove the solvent under reduced pressure to yield the isolated, enantiomerically pure products.

Data Presentation: Typical HPLC Conditions
ParameterAnalytical ScalePreparative Scale
Column Chiralpak® IA (4.6 x 250 mm, 5 µm)Chiralpak® IA (20 x 250 mm, 5 µm)
Mobile Phase Hexane:Ethanol:DEA (80:20:0.1 v/v/v)Hexane:Ethanol:DEA (80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min18 mL/min
Temperature 25 °CAmbient
Detection UV at 254 nmUV at 254 nm
Retention Time 1 ~8.5 min~8.5 min
Retention Time 2 ~10.2 min~10.2 min
Resolution (Rs) > 2.0> 1.5

Table 2: Representative HPLC conditions for the resolution of 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol.

Conclusion and Method Selection

Both Enzymatic Kinetic Resolution and Chiral HPLC are highly effective strategies for obtaining the enantiomers of 1-(2-chloro-6-fluorobenzoyl)piperidin-3-ol. The choice between them depends on the specific project requirements.

  • Enzymatic Kinetic Resolution is often more cost-effective for large-scale production, as enzymes are reusable and the process avoids the high solvent consumption and specialized equipment of preparative HPLC. However, its primary drawback is a theoretical maximum yield of 50% for each enantiomer from the racemate. This can be overcome by incorporating a racemization step (Dynamic Kinetic Resolution), though this adds complexity.[9][10]

  • Chiral HPLC offers a direct and often faster route for obtaining both enantiomers with very high purity (>99% e.e.). It is exceptionally well-suited for laboratory-scale quantities (mg to g) and for projects where speed and purity are the highest priorities. The main limitations are its high solvent usage and the capital investment required for preparative HPLC systems.

By understanding the principles and protocols of these powerful techniques, researchers can confidently select and implement the optimal strategy for their synthetic and drug development endeavors.

References

  • Vertex AI Search. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing).
  • Forró, E. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharm Hung. 2001;71(1):119-26.
  • ACS Publications. Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization | Industrial & Engineering Chemistry Research. 2024.
  • BenchChem. Asymmetric Synthesis of 2-Substituted Piperidin-3-ols: Application Notes and Protocols. 2025.
  • Phenomenex. Chiral HPLC Separations.
  • PMC. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Ali, I., et al. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta. 2006;69(4):1013-7.
  • PMC. Effect of Alcohol Structure on the Optimum Condition for Novozym 435-Catalyzed Synthesis of Adipate Esters.
  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • RSC Publishing. Long term continuous chemoenzymatic dynamic kinetic resolution of rac-1-phenylethanol using ionic liquids and supercritical carbon dioxide - Green Chemistry.

Sources

Application

Storage and handling protocols for fluorobenzoyl piperidine compounds

Technical Guide: Integrity Maintenance and Safety Protocols for Fluorobenzoyl Piperidine Scaffolds Introduction: The Chemical Context Fluorobenzoyl piperidine compounds represent a critical structural motif in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Integrity Maintenance and Safety Protocols for Fluorobenzoyl Piperidine Scaffolds

Introduction: The Chemical Context

Fluorobenzoyl piperidine compounds represent a critical structural motif in medicinal chemistry, serving as the pharmacophore backbone for various 5-HT2A antagonists (e.g., Volinanserin, Ketanserin), synthetic cannabinoids (e.g., AM-2201 analogues), and opioid precursors. While the fluorobenzoyl group confers metabolic stability against oxidative defluorination, the piperidine ring and the ketone linkage introduce specific vulnerabilities to environmental stress.

This guide provides a self-validating framework for the storage and handling of these compounds. It distinguishes between Type A (Intermediates, e.g., 4-(4-fluorobenzoyl)piperidine HCl) and Type B (High-Potency APIs/Research Chemicals), as their safety profiles differ drastically despite sharing structural stability characteristics.

Chemical Stability Profile (The "Why")

To ensure data integrity, researchers must understand the degradation pathways inherent to this scaffold.

  • Hygroscopicity (The Salt Factor): Most fluorobenzoyl piperidines are supplied as Hydrochloride (HCl) salts to improve water solubility. The chloride ion lattice is inherently hygroscopic. Moisture absorption leads to hydrolysis of the amide or ketone linkers and inaccurate weighing (stoichiometric drift).

  • Photolytic Cleavage (The Ketone Risk): The benzoyl moiety contains a ketone group conjugated with a fluorinated aromatic ring. Exposure to UV light (<300 nm) can induce Norrish Type I or II cleavage reactions, radicalizing the structure and leading to complex degradation mixtures.

  • Oxidative Instability: In free-base forms, the secondary amine of the piperidine ring is susceptible to N-oxidation if exposed to atmospheric oxygen over prolonged periods.

Storage Protocols

The following protocol utilizes a Tiered Storage System based on the physical state of the compound.

Solid State Storage (Long-Term)
  • Temperature: -20°C is the gold standard. While 4°C is acceptable for short-term (<1 week) use of Type A intermediates, -20°C prevents slow hydrolysis.

  • Container: Amber glass vials with PTFE-lined caps. Never use clear glass or plastic (polystyrene) which allows moisture permeation.

  • Atmosphere: Headspace must be purged with Argon or Nitrogen.

  • Desiccation: Secondary containment in a desiccator is mandatory for HCl salts.

Solution State Storage (Working Aliquots)
  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions due to its high boiling point and ability to solvate lipophilic fluorinated rings. Ethanol is a secondary choice but evaporates effectively, changing concentration.

  • Temperature: -80°C is required for solutions to prevent precipitation and chemical drift.

  • Freeze-Thaw Cycles: Limit to a maximum of 3 cycles. Aliquoting is not a suggestion; it is a requirement to maintain titer.

Visualization: Storage Decision Logic

StorageProtocol Start Compound Receipt FormCheck Physical State? Start->FormCheck Solid Solid / Powder FormCheck->Solid Powder Solution Solubilized Stock FormCheck->Solution Liquid SolidAction 1. Transfer to Amber Glass 2. Purge Headspace (Ar) 3. Seal with Parafilm Solid->SolidAction SolnAction 1. Aliquot (Single Use) 2. Solvent: Anhydrous DMSO Solution->SolnAction SolidStore Store at -20°C (Secondary Desiccation) SolidAction->SolidStore SolnStore Store at -80°C (Max 3 Freeze-Thaws) SolnAction->SolnStore

Figure 1: Decision matrix for determining optimal storage conditions based on physical state. Blue nodes indicate stable storage states; Red indicates high-risk states requiring strict thermal control.

Handling and Safety Protocols

CRITICAL WARNING: While the intermediate 4-(4-fluorobenzoyl)piperidine is classified as "Harmful" (H302), derivatives like fentanyl precursors or synthetic cathinones are "Fatal if swallowed/inhaled" (H300/H330). Treat all unknown fluorobenzoyl piperidines as high-potency compounds until verified.

Engineering Controls
  • Type A (Intermediates): Standard certified chemical fume hood.

  • Type B (High Potency): Class II Biological Safety Cabinet (BSC) or Glove Box.

  • Static Control: Fluorinated powders are often electrostatic. Use anti-static gun/ionizers during weighing to prevent dispersal.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is required.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for solution handling.

    • Rationale: Fluorinated organics can permeate thin latex; nitrile provides superior resistance to the carrier solvents (DMSO).

  • Respiratory: N95/P100 mask minimum for solid handling outside a glovebox; Powered Air Purifying Respirator (PAPR) for Type B bulk handling.

Experimental Workflow: Solubilization & QC

This protocol ensures that the compound you weigh is the compound you test.

Step 1: Equilibrations Remove the vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial condenses atmospheric water onto the hygroscopic salt, ruining the remaining stock.

Step 2: Solubilization

  • Weigh the required amount into a sterile microcentrifuge tube.

  • Add anhydrous DMSO (Grade: ≥99.9%) to achieve a master stock concentration (typically 10-50 mM).

  • Vortex for 30 seconds. If particulate remains, sonicate in a water bath at 35°C for 5 minutes.

    • Note: Avoid temperatures >40°C to prevent defluorination or ketone degradation.

Step 3: Quality Control (The "Self-Validating" Step) Before using a stock solution stored for >3 months, perform a rapid LC-MS check.

  • Acceptance Criteria: Purity >98%.

  • Fail Criteria: Presence of hydrolysis peak (M-18 or specific cleavage fragment).

Visualization: Handling & QC Workflow

HandlingWorkflow ColdStorage Cold Storage (-20°C) Equilibration Desiccator Warm-up (30 mins, RT) ColdStorage->Equilibration Prevent Condensation Weighing Weighing (Anti-static env.) Equilibration->Weighing Solubilization Add DMSO (Sonicate <40°C) Weighing->Solubilization QC_Check LC-MS Verification (If >3 months old) Solubilization->QC_Check QC_Check->Solubilization Fail (Discard/Re-make) Usage Experimental Use QC_Check->Usage Pass (>98%)

Figure 2: Operational workflow emphasizing the critical equilibration step to prevent moisture contamination and the QC checkpoint for aged stocks.

Solvent Compatibility Table

SolventSolubility (est.)[1]StabilityApplication Note
DMSO High (10-30 mg/mL)HighPreferred for biological assays. Freezes at 18.5°C.
Ethanol ModerateModerateGood for evaporation/transfer. Prone to evaporation.
DMF HighHighAlternative to DMSO; difficult to remove.
Water Low (pH dependent)LowHCl salts are soluble, but free bases precipitate.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2724440, 4-(4-Fluorobenzoyl)piperidine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, a key intermediate in various pharmaceutical development pathways. The primary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, a key intermediate in various pharmaceutical development pathways. The primary challenge in this synthesis is achieving high chemoselectivity for N-acylation over the competing O-acylation, which directly impacts the overall yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol?

The most prevalent method is the N-acylation of piperidin-3-ol with a derivative of 2-chloro-6-fluorobenzoic acid. This is typically achieved by reacting piperidin-3-ol with 2-chloro-6-fluorobenzoyl chloride in the presence of a non-nucleophilic base. Alternative methods may involve using 2-chloro-6-fluorobenzoic acid with a peptide coupling agent.

Q2: Why is chemoselectivity a major issue in this synthesis?

Piperidin-3-ol is an amino alcohol, containing two nucleophilic sites: a secondary amine and a secondary alcohol. The acylation can occur at either the nitrogen (N-acylation) to form the desired amide, or at the oxygen (O-acylation) to form an undesired ester. Controlling the reaction conditions to favor N-acylation is critical for achieving a high yield.[1][2][3]

Q3: What are the essential safety precautions when performing this synthesis?

  • Acylating Agents: 2-chloro-6-fluorobenzoyl chloride is corrosive and lachrymatory. It reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Bases: Triethylamine and pyridine are flammable and toxic. Avoid inhalation and skin contact.

  • Solvents: Anhydrous solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are volatile and flammable. Ensure all reactions are conducted away from ignition sources.

Q4: How can I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is a straightforward method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) to separate the starting material (piperidin-3-ol), the desired product, and any major byproducts. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to track the consumption of reactants and formation of products.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Consistently Low or No Yield

Q: My reaction is yielding very little or none of the desired 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol. What are the potential causes and how can I fix them?

Low yield is a common issue that can stem from several factors. The following workflow can help diagnose and solve the problem.

LowYield_Troubleshooting start Low Yield Issue reagents Verify Reagent Quality - Piperidin-3-ol (hygroscopic?) - Acyl chloride (degraded?) - Anhydrous solvent? start->reagents conditions Review Reaction Conditions - Temperature too high/low? - Incorrect base/stoichiometry? - Reaction time sufficient? start->conditions workup Analyze Workup & Purification - Product lost during extraction? - Incorrect pH for workup? - Degradation on silica gel? start->workup solution_reagents Solution: - Use fresh/newly opened reagents. - Dry piperidin-3-ol if necessary. - Use freshly distilled/anhydrous solvents. reagents->solution_reagents solution_conditions Solution: - Optimize temperature (start at 0°C). - Screen different bases (see Table 1). - Monitor via TLC/LC-MS to determine optimal time. conditions->solution_conditions solution_workup Solution: - Perform careful extractions. - Use saturated NaHCO3 for quench. - Consider alternative purification (e.g., recrystallization). workup->solution_workup

Caption: Troubleshooting workflow for low yield.

In-depth Explanation & Solutions:

  • Reagent Quality:

    • Piperidin-3-ol: This starting material is hygroscopic and can absorb atmospheric moisture, which will quench the highly reactive acyl chloride. Ensure it is stored in a desiccator. If necessary, dry it under vacuum before use.

    • 2-Chloro-6-fluorobenzoyl Chloride: Acyl chlorides can hydrolyze over time if not stored properly. Use a fresh bottle or distill the acyl chloride if its quality is questionable.

    • Solvents: The reaction must be conducted under anhydrous conditions. Use freshly dried and distilled solvents like DCM or THF.

  • Reaction Conditions:

    • Base Selection: The choice and amount of base are critical. The base neutralizes the HCl generated during the reaction.[5] A non-nucleophilic base is essential to avoid competing reactions. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices. Using an insufficient amount of base can lead to the formation of the piperidin-3-ol hydrochloride salt, which is unreactive.

    • Temperature Control: The acylation reaction is exothermic. Running the reaction at a low temperature (e.g., 0 °C) can help control the reaction rate and improve selectivity by minimizing side reactions.[6]

    • Coupling Agents: If you are using 2-chloro-6-fluorobenzoic acid instead of the acyl chloride, the choice of coupling agent is paramount. Reagents like HATU, HBTU, or EDC with an additive like HOBt are effective for amide bond formation but must be chosen carefully to optimize yield and minimize side reactions.[7][8]

ParameterCondition A (Standard)Condition B (Optimized)Rationale
Acylating Agent 2-Chloro-6-fluorobenzoyl Chloride2-Chloro-6-fluorobenzoyl ChlorideHighly reactive, drives reaction to completion.
Base Triethylamine (TEA)DIPEA (Hünig's Base)DIPEA is more sterically hindered and less nucleophilic than TEA, reducing potential side reactions.
Stoichiometry 1.1 eq. Acyl Chloride, 1.2 eq. Base1.05 eq. Acyl Chloride, 1.5 eq. BaseSlight excess of acyl chloride ensures full conversion of piperidin-3-ol. More base ensures complete HCl scavenging.[5]
Solvent Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.
Temperature Room Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction and improves selectivity, followed by warming to ensure completion.[6]

Table 1: Comparison of Reaction Conditions for N-Acylation.

Problem 2: Significant Formation of Side Products (Impurity Issues)

Q: My reaction produces the desired product, but I'm also seeing significant impurities, particularly one with a similar polarity. What's happening and how can I improve the selectivity?

This is the classic chemoselectivity problem of N-acylation versus O-acylation. The hydroxyl group on piperidin-3-ol can also be acylated, leading to an ester byproduct. In some cases, di-acylation (on both N and O) can also occur.[3][4]

Acylation_Selectivity cluster_reactants Reactants cluster_products Potential Products P3O Piperidin-3-ol (Two Nucleophilic Sites: -NH and -OH) Desired Desired Product (N-Acylation) 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol P3O->Desired Basic Conditions (favored) Side_O Side Product (O-Acylation) Ester Byproduct P3O->Side_O Acidic Conditions (disfavored) AcylCl 2-Chloro-6-fluorobenzoyl Chloride AcylCl->Desired AcylCl->Side_O Side_Di Side Product (Di-acylation) N,O-diacylated Desired->Side_Di Excess Acylating Agent

Caption: N-Acylation vs. O-Acylation Pathways.

Strategies to Enhance N-Acylation Selectivity:

  • Leverage Basicity: In basic or neutral conditions, the amine group (-NH) is generally more nucleophilic than the hydroxyl group (-OH), favoring N-acylation.[3] Ensure you are using at least a stoichiometric amount of a non-nucleophilic base like DIPEA or TEA.

  • Control Stoichiometry: Use only a slight excess (e.g., 1.05 equivalents) of the acylating agent. A large excess can lead to the undesired di-acylation of both the amine and hydroxyl groups.[4]

  • Order of Addition: Add the acyl chloride dropwise to a cooled (0 °C) solution of piperidin-3-ol and the base. This slow addition maintains a low concentration of the electrophile, which favors reaction at the more nucleophilic nitrogen center.

  • Solvent Choice: Aprotic solvents like DCM, THF, or acetonitrile are generally preferred. Protic solvents could interfere with the reaction.

  • Alternative Methods: Some literature suggests that specific catalysts, such as dibutyltin oxide, can achieve highly selective N-acylation of amino alcohols, although this adds complexity to the procedure.[9]

Problem 3: Difficulty in Product Purification

Q: I'm struggling to isolate a pure product. Column chromatography gives poor separation, or the yield is low after purification. What can I do?

Purification can be challenging if the polarity of your desired product is very close to that of a major byproduct (like the O-acylated isomer) or unreacted starting material.

Purification Strategy:

  • Aqueous Workup:

    • After quenching the reaction with saturated sodium bicarbonate (NaHCO₃), perform a thorough liquid-liquid extraction.[4]

    • Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove any unreacted base (like TEA or DIPEA).

    • Follow with a brine wash to remove residual water before drying over anhydrous sodium sulfate (Na₂SO₄).

  • Column Chromatography:

    • Solvent System: If your product and impurity are not separating well, try a different solvent system. A gradient elution from a non-polar mixture (e.g., 9:1 Hexanes:Ethyl Acetate) to a more polar one can improve separation. Adding a small amount of a third solvent (e.g., 1% triethylamine in your mobile phase) can sometimes improve peak shape for amine-containing compounds on silica gel.

    • Silica Gel Choice: Ensure you are using an appropriate mesh size of silica gel for flash chromatography (typically 230-400 mesh).

  • Recrystallization:

    • If the crude product is a solid and has relatively high purity (>85-90%), recrystallization is an excellent alternative to chromatography for achieving high purity and can be more scalable.

    • Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot but poorly soluble when cold, such as isopropanol, ethyl acetate/hexanes, or toluene.

Optimized Experimental Protocol

This protocol is designed to maximize yield and selectivity for the N-acylation of piperidin-3-ol.

Materials:

  • Piperidin-3-ol (1.0 eq.)

  • 2-Chloro-6-fluorobenzoyl chloride (1.05 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • 1M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a dry round-bottom flask under an argon or nitrogen atmosphere, add piperidin-3-ol (1.0 eq.) and dissolve it in anhydrous DCM (to a concentration of ~0.2 M).

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (1.5 eq.) and stir for 5 minutes.

  • Acylation: In a separate flask, dissolve 2-chloro-6-fluorobenzoyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred piperidin-3-ol solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS until the piperidin-3-ol is consumed.

  • Workup:

    • Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (2x), water (1x), and brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol.

References

  • Bergman, J., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lund, G. K., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, W., et al. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. PubMed. Available at: [Link]

  • Salim, S. S., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. Available at: [Link]

  • Moglie, Y., et al. (2007). Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. ACS Publications. Available at: [Link]

  • Kananovich, D., & Tšubrik, O. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • D'Alonzo, D., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. Available at: [Link]

  • Murugesan, D., et al. (2013). Scheme 1. General strategy for the synthesis of piperidine derivatives.... ResearchGate. Available at: [Link]

  • Various Authors (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]

  • Yagupolskii, L. M. (2010). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. Google Patents.
  • Li, Z., et al. (2017). Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Impurity Profiling &amp; Control for 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol

Introduction: The Chemoselectivity Challenge Welcome to the technical support hub for the synthesis of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol . This scaffold is a critical intermediate in the manufacturing of ERK kin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemoselectivity Challenge

Welcome to the technical support hub for the synthesis of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol . This scaffold is a critical intermediate in the manufacturing of ERK kinase inhibitors.

The core synthetic challenge here is chemoselectivity . You are reacting an activated acid derivative (2-chloro-6-fluorobenzoyl chloride) with a bifunctional amine (3-hydroxypiperidine). While amines are generally more nucleophilic than alcohols, the specific conditions (base, temperature, solvent) can lead to competitive


-acylation  (ester formation) alongside the desired 

-acylation
(amide formation).

This guide addresses the specific impurity profile resulting from this competition, along with upstream and downstream process contaminants.

Part 1: Critical Impurity Troubleshooting (FAQs)

Issue #1: The "Over-Acylated" Impurity (+156 Da)

User Question: I am seeing a significant impurity at RRT ~1.2-1.3 with a mass shift of +156 Da relative to the product. What is this?

Technical Diagnosis: This is the


-bis-acylated impurity  (Dimer-like structure).
  • Mechanism: If the reaction conditions are too basic or the temperature is too high, the hydroxyl group on the piperidine ring becomes sufficiently nucleophilic to react with a second equivalent of the acid chloride.

  • Structure: The nitrogen is benzoylated (desired), and the C3-hydroxyl group is also benzoylated (undesired ester).

Troubleshooting Protocol:

  • Stoichiometry Check: Ensure you are using a slight excess of the amine (1.05 - 1.1 eq) relative to the acid chloride, not the other way around. Excess acid chloride drives

    
    -acylation.
    
  • Temperature Control: Maintain the reaction temperature between 0°C and 5°C during the addition of the acid chloride. Higher temperatures lower the selectivity ratio (

    
    ).
    
  • Base Selection: Switch to a biphasic system (Schotten-Baumann conditions: DCM/Water with

    
     or 
    
    
    
    ). The water phase solvates the hydroxyl group, reducing its nucleophilicity via H-bonding, while the organic phase facilitates the amide coupling.
Issue #2: The "Wrong Isomer" (O-Acyl Species)

User Question: I have a peak with the exact same mass as the product but a different retention time. Is this a rotamer?

Technical Diagnosis: While amide rotamers are visible in NMR, they usually coalesce in HPLC. This is likely the


-acylated regioisomer  (Ester).
  • Mechanism: The acid chloride reacts with the oxygen instead of the nitrogen. This is rare because the amine is more nucleophilic, but it happens if the amine is protonated (ammonium salt) while the hydroxyl remains free.

  • Root Cause: Insufficient base or adding the base after the acid chloride.

Corrective Action:

  • Protocol Adjustment: Ensure the 3-hydroxypiperidine is fully dissolved with the base (e.g., Triethylamine or DIPEA) before adding the acid chloride. The amine must be free-based to react.

Issue #3: Hydrolysis Products (The "Acid" Peak)

User Question: My yield is low, and I see a large peak at the solvent front (RRT < 0.5).

Technical Diagnosis: This is 2-chloro-6-fluorobenzoic acid .[1]

  • Origin: Hydrolysis of the starting material (Acid Chloride) due to wet solvents or atmospheric moisture.

  • Impact: This is a "dead" impurity; it will not couple under standard acid chloride conditions.

Part 2: Reaction Pathway & Impurity Mapping

The following diagram illustrates the competitive kinetics between the desired amide formation and the undesired esterification pathways.

ReactionPathway Start Starting Materials (Acid Chloride + 3-Hydroxypiperidine) Product Target Product (N-Acyl Amide) Start->Product Path 1: N-Attack (Fast, Kinetic Control) Impurity_O Impurity A (O-Acyl Ester) Start->Impurity_O Path 2: O-Attack (Slow, promoted by protonated amine) Impurity_Acid Impurity C (Hydrolyzed Acid) Start->Impurity_Acid Path 3: Hydrolysis (Wet Solvents) Impurity_Bis Impurity B (N,O-Bis-Acyl) Product->Impurity_Bis Path 4: Over-reaction (Excess Acid Cl + High Temp)

Figure 1: Reaction network showing the kinetic competition between N-acylation (green) and O-acylation (red).

Part 3: Comprehensive Impurity Profile (Data Table)

Use the table below to identify peaks in your HPLC chromatogram. Relative Retention Times (RRT) are estimates based on a standard C18 reverse-phase column (Water/Acetonitrile gradient).

Impurity NameStructure DescriptionMass Shift (vs Target)Est. RRTOriginControl Strategy
Impurity A O-acylated ester (Regioisomer)0 Da~1.1Kinetic competitionEnsure amine is free-based; keep temp <5°C.
Impurity B N,O-bis-acylated (Dimer)+156 Da~1.3 - 1.4Stoichiometry errorUse 1.1 eq Amine; avoid excess Acid Chloride.
Impurity C 2-Chloro-6-fluorobenzoic acid-83 Da (approx)< 0.5HydrolysisDry solvents; store acid chloride under

.
Impurity D 3-Hydroxypiperidine-156 Da< 0.3Unreacted SMMonitor conversion; wash with dilute acid.
Impurity E Enantiomer (R-isomer)0 Da1.0 (Achiral)RacemizationUse Chiral HPLC; avoid harsh heating.

Part 4: Validated Synthesis Protocol

To minimize the impurities listed above, follow this optimized Schotten-Baumann protocol. This method leverages the biphasic system to protect the hydroxyl group via hydration, favoring the amide bond formation.

Materials
  • Reagent A: 3-Hydroxypiperidine hydrochloride (1.1 eq)

  • Reagent B: 2-Chloro-6-fluorobenzoyl chloride (1.0 eq)

  • Base: Sodium Carbonate (

    
    ) or NaOH (3.0 eq)
    
  • Solvent: Dichloromethane (DCM) / Water (1:1 ratio)

Step-by-Step Methodology
  • Preparation of Aqueous Phase: Dissolve 3-hydroxypiperidine HCl (1.1 eq) and

    
     (3.0 eq) in water (5 vol). Stir until fully dissolved.
    
    • Why? The carbonate neutralizes the HCl salt, freeing the amine. The water solvates the -OH group, reducing its reactivity.

  • Preparation of Organic Phase: Dissolve 2-chloro-6-fluorobenzoyl chloride (1.0 eq) in DCM (5 vol).

    • Why? DCM keeps the acid chloride in a separate phase until the moment of mixing, preventing premature hydrolysis.

  • Controlled Addition (Critical Step): Cool the aqueous amine solution to 0–5°C . Add the DCM solution dropwise over 30–60 minutes.

    • Control Point: Internal temperature must not exceed 10°C. High temp = Impurity B (Bis-acyl).

  • Reaction Monitoring: Stir vigorously at 0–5°C for 1 hour, then warm to room temperature (20°C). Monitor by HPLC.

    • Target: < 1% remaining acid chloride.

  • Workup: Separate phases. Wash the organic layer with:

    • 1M HCl (removes unreacted amine).

    • Sat.

      
       (removes Impurity C - Benzoic Acid).
      
    • Brine.

    • Dry over

      
       and concentrate.
      

Part 5: Genotoxic Impurity (GTI) Risk Assessment

In pharmaceutical development, you must control Potential Genotoxic Impurities (PGIs).

  • Alkyl Chlorides: If you prepare the acid chloride in situ using Thionyl Chloride (

    
    ) in an alcoholic solvent (e.g., Methanol), you risk forming Methyl Chloride  (a known carcinogen).
    
    • Prevention: Never use alcohols in the acid chloride activation step. Use Toluene or DCM.

  • Acyl Chlorides: The starting material itself is reactive.

    • Purge: The aqueous workup (hydrolysis) effectively destroys residual acid chloride, converting it to the non-genotoxic benzoic acid derivative.

References

  • Blake, J. F., et al. (2016).[2][3] "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development."[3][4] Journal of Medicinal Chemistry, 59(12), 5650–5660.[2] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011).[5] "Rethinking amide bond synthesis." Nature, 480, 471–479.[5] Link[5]

  • ICH Guidelines. (2006). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation. Link

Sources

Troubleshooting

Technical Support Center: Stability of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol in Acidic Solution

Executive Summary & Structural Analysis Compound: 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol Critical Feature: 2,6-Disubstituted Benzamide Linkage Primary Risk: Acid-Catalyzed Amide Hydrolysis This guide addresses the st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

Compound: 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol Critical Feature: 2,6-Disubstituted Benzamide Linkage Primary Risk: Acid-Catalyzed Amide Hydrolysis

This guide addresses the stability profile of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol (hereafter CFBP-3-ol ) in acidic media. While amides are generally susceptible to acid hydrolysis, CFBP-3-ol exhibits a non-intuitive stability profile . The presence of chlorine and fluorine atoms at the ortho (2,6) positions of the benzoyl ring creates a "steric shield" that significantly retards nucleophilic attack at the carbonyl carbon.

However, under forcing conditions (pH < 1, elevated temperature), degradation will occur. This guide provides the diagnostic tools, mechanistic insights, and protocols required to manage this compound in acidic environments.

Diagnostic & Troubleshooting (Q&A)

Q1: I observe a new peak eluting earlier than the main peak in my HPLC chromatogram after acidic workup. What is it?

Diagnosis: This is likely the hydrolysis product, 2-chloro-6-fluorobenzoic acid .

  • Mechanism: Acidic cleavage of the amide bond releases the polar carboxylic acid and the amine (piperidin-3-ol).

  • Verification: The carboxylic acid fragment is significantly more polar than the parent amide, causing it to elute earlier on Reverse Phase (C18) columns.

  • Action: Check the LC-MS spectrum.

    • Parent [M+H]+: ~258 Da (approx, depending on isotope).

    • Degradant [M-H]-: ~173/175 Da (characteristic Cl isotope pattern of the benzoic acid).

Q2: My compound seems stable in 1N HCl at room temperature, but degradation spikes at 60°C. Is this normal?

Answer: Yes. This is the "Ortho-Effect" in action.

  • Explanation: The 2-chloro and 6-fluoro substituents force the carbonyl group out of planarity with the phenyl ring (steric inhibition of resonance) and physically block water from attacking the carbonyl carbon. This raises the activation energy (

    
    ) for hydrolysis.
    
  • Implication: At room temperature, the thermal energy is insufficient to overcome this steric barrier. At 60°C, the kinetic threshold is breached, and hydrolysis proceeds rapidly.

Q3: I am seeing a mass shift of -18 Da in the mass spec. Is this hydrolysis?

Diagnosis: No. A loss of 18 Da corresponds to the loss of water (


).
  • Root Cause: This indicates Acid-Catalyzed Dehydration of the secondary alcohol on the piperidine ring, forming a tetrahydropyridine derivative.

  • Condition: This typically requires strong mineral acids (e.g.,

    
    ) and high heat. It is less common than amide hydrolysis but possible if the solution is extremely acidic and anhydrous.
    
Q4: Can I use Trifluoroacetic Acid (TFA) for deprotection steps involving this molecule?

Answer: generally, Yes , but with caveats.

  • Guidance: The steric shielding makes the amide bond relatively stable to TFA at room temperature for short durations (< 2 hours).

  • Warning: Avoid refluxing in TFA or using TFA/water mixtures for extended periods, as this will eventually drive hydrolysis.

Technical Deep Dive: The Hydrolysis Mechanism

The stability of CFBP-3-ol is governed by the competition between electronic activation (destabilizing) and steric hindrance (stabilizing).

The Pathway

The degradation follows an


 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular).
  • Protonation: The carbonyl oxygen is protonated (

    
    -protonation), making the carbon highly electrophilic.
    
  • Nucleophilic Attack (Rate Limiting Step): Water attacks the carbonyl carbon. This is where CFBP-3-ol differs. The bulky 2-Cl and 6-F atoms physically block the trajectory of the water molecule.

  • Tetrahedral Intermediate: Formation of the gem-diol intermediate.

  • Collapse: Elimination of the amine (piperidin-3-ol) to form the carboxylic acid.

Visualizing the Degradation Logic

The following diagram illustrates the decision process for identifying degradation products.

G Start Start: Acidic Exposure (CFBP-3-ol) CheckHPLC HPLC Analysis: New Peaks? Start->CheckHPLC Decision Peak Characteristics CheckHPLC->Decision Hydrolysis Peak A: Earlier Elution (Polar) Mass: ~174 Da (Acid) Decision->Hydrolysis RRT < 1.0 Dehydration Peak B: Later Elution (Non-polar) Mass: [M-18] (Alkene) Decision->Dehydration RRT > 1.0 (Loss of OH) Stable No Change: Steric Shield Effective Decision->Stable Single Peak Action1 Diagnosis: Amide Hydrolysis Cause: High Temp or Low pH Hydrolysis->Action1 Action2 Diagnosis: Elimination Cause: Strong Acid + Heat Dehydration->Action2

Figure 1: Diagnostic logic flow for identifying degradation products of CFBP-3-ol in acidic media.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability limit of your specific batch/formulation, perform this standardized stress test.

Materials
  • API: CFBP-3-ol (10 mg)

  • Solvent: Acetonitrile (ACN) or Methanol (MeOH)

  • Acid: 1.0 N HCl and 5.0 N HCl

  • Base (for neutralization): 1.0 N NaOH

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Dissolve 10 mg of CFBP-3-ol in 10 mL of ACN/Water (50:50). Concentration = 1 mg/mL.[1]

  • Acid Stress Setup:

    • Sample A (Mild): Mix 1 mL Stock + 1 mL 1.0 N HCl. (Final [HCl] = 0.5 N).

    • Sample B (Harsh): Mix 1 mL Stock + 1 mL 5.0 N HCl. (Final [HCl] = 2.5 N).

    • Control: Mix 1 mL Stock + 1 mL Water.

  • Incubation:

    • Place samples in a thermomixer at 60°C for 24 hours .

    • Note: We use 60°C because the steric hindrance of the 2,6-disubstitution often renders the molecule stable at Room Temperature (RT).

  • Sampling & Quenching:

    • At T=0, 4h, and 24h, remove 200 µL aliquots.

    • Neutralize immediately with equivalent volume of NaOH (to stop the reaction).

  • Analysis:

    • Inject onto HPLC (C18 Column, Gradient 5% -> 95% ACN in Water + 0.1% Formic Acid).

    • Monitor at 254 nm (Benzoyl chromophore).

Data Interpretation Table
Retention Time (Approx)Proposed IdentityMass Spec FeatureSignificance
1.0 (Reference) CFBP-3-ol (Parent)[M+H]+ ~258Intact Drug
0.4 - 0.6 2-Chloro-6-fluorobenzoic acid[M-H]- ~173Primary Hydrolysis Product
0.2 - 0.3 Piperidin-3-ol[M+H]+ ~102Amine Co-product (UV weak)
1.1 - 1.2 Dehydrated Impurity[M+H]+ ~240Rare (Requires harsh conditions)

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2] [Link]

  • Bunton, C. A., et al. (1961).[3] Steric Effects in Nucleophilic Substitution.[4] Journal of the Chemical Society. (Foundational text on steric retardation in 2,6-disubstituted systems).

  • Yates, K., & McClelland, R. A. (1967).[3] Mechanisms of Amide Hydrolysis in Strong Acids.[5] Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 2-Chloro-6-Fluorobenzoyl Chloride Derivatives

Current Status: Online Role: Senior Application Scientist Topic: Removal of Unreacted 2-Chloro-6-Fluorobenzoyl Chloride Case ID: #CL-F-BZ-001 Executive Summary You are encountering difficulty removing unreacted 2-chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Removal of Unreacted 2-Chloro-6-Fluorobenzoyl Chloride Case ID: #CL-F-BZ-001

Executive Summary

You are encountering difficulty removing unreacted 2-chloro-6-fluorobenzoyl chloride from your reaction mixture. This is a common issue caused by the ortho-effect : the steric bulk of the chlorine atom at the 2-position and the fluorine at the 6-position shields the carbonyl carbon, significantly retarding the rate of hydrolysis compared to unsubstituted benzoyl chloride.

Standard aqueous washes (e.g., cold NaHCO₃) are often insufficient to hydrolyze this specific substrate within a typical workup timeframe, leading to persistent contamination.

This guide provides three validated protocols to eliminate this impurity, ranked by operational complexity and product stability requirements.

Module 1: The "Sacrificial Amine" Protocol (Recommended)

Best For: High-value products, acid-stable products, and preventing emulsions.

Instead of relying on slow hydrolysis, this method uses a highly nucleophilic, water-soluble amine to chemically "tag" the unreacted acid chloride, converting it into a highly polar amide that is effortlessly washed away.

The Reagent: 3-(Dimethylamino)propylamine (DMAPA)

DMAPA is a primary amine with a tertiary amine tail. It reacts rapidly with the acid chloride to form an amide that is soluble in dilute acid.

Step-by-Step Workflow
  • Quench: At the end of your main reaction, add 0.2 – 0.5 equivalents (relative to the starting acid chloride) of 3-(Dimethylamino)propylamine (DMAPA) .

  • Stir: Stir at room temperature for 15–30 minutes .

    • Why: The primary amine of DMAPA is far more nucleophilic than water and will penetrate the steric shield of the 2,6-substitution faster than hydroxide.

  • Acid Wash: Dilute the reaction mixture with your organic solvent (DCM or EtOAc).[1] Wash the organic layer with 1M HCl or 10% Citric Acid .

    • Mechanism:[2][3][4][5][6][7] The tertiary amine on the DMAPA-amide becomes protonated, rendering the impurity water-soluble.

  • Phase Separation: The impurity partitions into the aqueous acidic layer. Your product remains in the organic layer.[1]

Visual Mechanism (DOT)

SacrificialScavenging Start Crude Mixture (Product + Excess Acid Chloride) AddAmine Add DMAPA (Sacrificial Amine) Start->AddAmine Reaction Forms Polar Amide (R-CO-NH-CH2-CH2-CH2-NMe2) AddAmine->Reaction 15-30 min RT AcidWash Wash with 1M HCl Reaction->AcidWash Separation Phase Separation AcidWash->Separation Aqueous Aqueous Layer (Protonated Impurity) Separation->Aqueous Organic Organic Layer (Pure Product) Separation->Organic

Caption: The "Tag and Drag" method using a sacrificial amine to solubilize the impurity.

Module 2: The "Forced Hydrolysis" Protocol

Best For: Large-scale reactions where reagents must be cheap; products stable to basic conditions.

Because of the steric hindrance at the 2,6-positions, water alone attacks the carbonyl too slowly. You must use a "nucleophilic shuttle" or stronger base conditions.

Critical Adjustment: The Nucleophilic Catalyst

Simply stirring with bicarbonate is often ineffective. You must add a catalyst that attacks the carbonyl, leaves, and allows water to attack the intermediate.

Step-by-Step Workflow
  • The Catalyst: Add 5–10 mol% DMAP (4-Dimethylaminopyridine) or Pyridine to the reaction mixture before starting the workup.

  • The Base: Add 1M NaOH (if product tolerates it) or Saturated K₂CO₃ . Avoid weak bases like bicarbonate if possible, as they may not drive the equilibrium fast enough.

  • Temperature: Warm the biphasic mixture to 35–40°C for 30 minutes with vigorous stirring.

    • Warning: Do not boil. Just provide enough thermal energy to overcome the steric barrier.

  • Verification: Check TLC. The acid chloride spot (usually high Rf) should disappear, replaced by the baseline spot of 2-chloro-6-fluorobenzoic acid.

  • Extraction: Once hydrolyzed, the resulting benzoic acid is deprotonated and moves to the aqueous layer. Separate the layers.

Module 3: Solid-Phase Scavenging (The "Green" Route)

Best For: Parallel synthesis, library generation, or when avoiding aqueous workup entirely is desired.

This method uses a polymer-supported amine (e.g., PS-Trisamine). The impurity becomes covalently bound to the plastic bead, which is then filtered out.

Comparison of Scavenging Resins
Resin TypeFunctional GroupReactivity ModeLoading Capacity
PS-Trisamine Primary AmineForms Amide (Covalent)~3-4 mmol/g
PS-NMM Tert-MorpholineActs as Base (Salt formation)~3-4 mmol/g
PS-Isocyanate IsocyanateScavenges Amines (Not for Acid Cl)~1-2 mmol/g
Protocol
  • Calculate: Add 3 equivalents of PS-Trisamine resin relative to the estimated excess acid chloride.

  • Incubate: Add resin directly to the reaction vessel. Shake or stir gently (do not use magnetic stir bars that grind the beads) for 1–2 hours .

  • Filter: Pass the mixture through a fritted funnel or a cotton plug.

  • Result: The filtrate contains your product; the impurity remains trapped on the beads.

Troubleshooting & FAQs

Q: I used NaHCO₃ wash, but I still see the acid chloride on NMR/TLC. Why? A: This is the classic "Ortho Effect." The 2-chloro and 6-fluoro groups physically block the approach of water. NaHCO₃ is too weak and the temperature (usually RT) is too low. Switch to Module 1 (Sacrificial Amine) or use NaOH with heating (Module 2).

Q: My product is also an amide. Will the sacrificial amine (DMAPA) react with my product? A: No. Transamidation (one amine swapping with another on an amide) requires high heat and catalysis. Under the mild conditions (RT, 30 mins) used for quenching, the DMAPA will only react with the highly reactive acid chloride, not your stable amide product.

Q: Can I just distill the acid chloride off? A: 2-chloro-6-fluorobenzoyl chloride has a boiling point of roughly ~96°C at 12 mmHg (estimated based on congeners). If your product is a solid or has a much higher boiling point, Kugelrohr distillation is possible, but it risks thermal degradation. Chemical removal is generally safer for drug-like molecules.

Decision Logic Diagram

DecisionTree Problem Remove 2-Cl-6-F-Benzoyl Chloride Scale What is the Reaction Scale? Problem->Scale Large Large Scale (>10g) Scale->Large Small Small/Med Scale (<1g) Scale->Small Method1 Use Module 2: Forced Hydrolysis (NaOH + Heat) Large->Method1 Cost Efficient AcidSensitive Is Product Acid Sensitive? Small->AcidSensitive Yes Yes AcidSensitive->Yes Avoid Acid Wash No No AcidSensitive->No Method2 Use Module 1: Sacrificial Amine (DMAPA) Method3 Use Module 3: PS-Trisamine Resin Yes->Method3 No->Method2 Fastest

Caption: Decision matrix for selecting the appropriate purification module.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Marsh, A., Khan, A., Garcia, M., & Hii, K. K. (2001). Polymer-supported reagents for multi-step organic synthesis: application to the synthesis of sildenafil. Chemical Communications, (20), 2088-2089. (Demonstrates scavenger resin utility). Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.[8] (Standard reference for acid chloride hydrolysis and workup procedures). Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Chloro-6-fluorobenzoyl chloride. (Confirming physical properties and reactivity profile). Link

Sources

Troubleshooting

Technical Support Center: Optimizing the Purification of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, a key intermediate in pharmaceutical synthesis.[1] The following sections are structured to address common challenges encountered during experimental work, ensuring the highest standards of scientific integrity and reproducibility.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems that may arise during the purification process. Each answer explains the underlying chemical principles to empower users to make informed decisions.

Q1: My final product yield is significantly low after flash column chromatography. What are the likely causes and how can I fix this?

A1: Low recovery from silica gel chromatography is a frequent issue stemming from several factors. The primary suspects are compound instability on silica, an improper solvent system, or issues with fraction collection.

  • Compound Instability: Amine-containing compounds like piperidine derivatives can interact strongly with the acidic surface of standard silica gel, sometimes leading to irreversible adsorption or degradation.[2] Before committing your entire batch, perform a stability test: spot your crude material on a TLC plate, let it sit for an hour, then elute it. If you see significant streaking or new baseline spots, your compound is likely degrading.

    • Solution: Deactivate the silica gel by preparing a slurry with your column solvent (e.g., ethyl acetate/hexanes) and adding 1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica, preventing compound degradation. Alternatively, for very sensitive compounds, consider using a different stationary phase like alumina (neutral or basic).[2]

  • Inappropriate Solvent System: If the polarity of your eluent is too high, your compound may elute too quickly with impurities, resulting in mixed fractions and apparent low yield of pure product. If it's too low, the run time will be excessively long, and bands will broaden, leading to dilute fractions that are hard to detect.[2]

    • Solution: The ideal retention factor (Rf) on a TLC plate for the target compound is between 0.25 and 0.35. This generally ensures good separation and reasonable elution volumes. Based on structurally similar piperidine compounds, a good starting point for solvent screening is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[3][4][5]

  • Dilute Fractions: If the compound has a weak chromophore or you are working with a small scale, the concentration in the collected fractions might be below the detection limit of your TLC visualization method (e.g., UV lamp).

    • Solution: Try concentrating a few fractions in the range where you expected your compound to elute and re-analyze by TLC.[2]

Parameter Recommended Starting Condition Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh) with 1% Et₃NNeutralizes acidic sites, preventing degradation of the basic piperidine nitrogen.
Mobile Phase 20-60% Ethyl Acetate in HexanesProvides appropriate polarity for elution of moderately polar compounds.
Target TLC Rf 0.25 - 0.35Optimizes separation and minimizes band broadening.

Q2: I'm struggling with a persistent impurity that co-elutes with my product during chromatography. How can I improve the separation?

A2: When an impurity has a similar polarity to your target compound, standard chromatographic separation becomes challenging. The solution lies in either enhancing the resolution of your chromatography or employing an orthogonal purification technique like recrystallization.

  • Improving Chromatographic Resolution:

    • Use a Slower Gradient: Instead of a steep gradient (e.g., 0% to 100% ethyl acetate over 10 column volumes), use a shallower one (e.g., 20% to 40% over 20 column volumes). This gives the compounds more time to interact with the stationary phase, improving separation.

    • Change Solvent System: The selectivity of the separation can be altered by changing the solvents. If an ethyl acetate/hexanes system fails, try a dichloromethane/methanol system. Different solvents interact with your compounds and the silica in unique ways, which can alter the elution order and improve separation.

  • Orthogonal Purification (Recrystallization): Recrystallization separates compounds based on differences in solubility, not just polarity. This is an excellent secondary purification step. If your product is a solid, this is often the most effective method for removing closely related impurities.

    • Solution: Perform a solvent screen to find a suitable system where your product is highly soluble at high temperatures but poorly soluble at room temperature or below.[6] Common solvents to screen for this compound include isopropanol, acetonitrile, ethyl acetate, and toluene, or a binary mixture such as ethyl acetate/hexanes.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I prevent it?

A3: "Oiling out" occurs when the compound comes out of the supersaturated solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[7] This is often caused by the solution being too concentrated or cooling too rapidly. Oiled-out products tend to trap impurities.

  • Causality: The high concentration of the solute depresses the melting point of the solid phase, while the presence of impurities can further exacerbate this effect.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Place the flask back on the heat source, add more of the primary ("good") solvent (10-20% more volume) until the oil fully redissolves.[7]

    • Ensure Slow Cooling: Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature without disturbance. Insulating the flask can help. Rapid cooling, such as placing it directly in an ice bath, encourages oiling out.[7]

    • Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a single "seed" crystal of pure product.[6]

    • Consider a Different Solvent System: If the problem persists, the chosen solvent may be unsuitable. Re-screen for a solvent system with a lower boiling point or one in which the compound has slightly lower solubility.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.

purification_workflow cluster_start Initial Analysis cluster_decision Purity Assessment cluster_paths Purification Pathways cluster_end Final Product start Crude Product Synthesis Complete analysis Analyze by TLC / Crude 1H NMR start->analysis purity_check Purity >95%? (Minor baseline impurities) analysis->purity_check path_b Recrystallization analysis->path_b Crude product is solid & >85% pure path_a Simple Filtration (Silica Plug / Charcoal) purity_check->path_a Yes path_c Flash Column Chromatography purity_check->path_c No (Multiple impurities) final_product Pure 1-(2-Chloro-6-fluorobenzoyl) piperidin-3-ol path_a->final_product purity_check_2 Purity >98%? path_b->purity_check_2 path_c->purity_check_2 purity_check_2->path_b No (Post-column cleanup) purity_check_2->final_product Yes

Sources

Optimization

Minimizing racemization during 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol synthesis

Topic: Minimizing Racemization & Optimizing Chemoselectivity Ticket ID: CHEM-SUP-2024-089 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The "Racemization" Misconception Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Racemization & Optimizing Chemoselectivity Ticket ID: CHEM-SUP-2024-089 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Racemization" Misconception

Welcome to the technical support center. If you are observing a loss of enantiomeric excess (ee) during the synthesis of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol , you are likely encountering one of three distinct phenomena often mistaken for simple racemization.

The chiral center at C3 of the piperidine ring is not acidic (pKa > 40) and is chemically stable under standard acylation conditions. True racemization (deprotonation/reprotonation) is chemically improbable.

The Three True Culprits:

  • Competitive O-Acylation: The hydroxyl group reacts with the acid chloride to form an ester. Subsequent hydrolysis attempts or workup can lead to inversion via SN2 mechanisms or elimination.

  • Rotameric Broadening (The "Ghost" Racemate): The amide bond exhibits restricted rotation due to the steric bulk of the ortho-disubstituted (2-Cl, 6-F) benzoyl group. This creates cis/trans rotamers that often appear as split peaks in NMR or doublets in non-optimized HPLC methods, mimicking a racemic mixture.

  • Starting Material Integrity: Commercial 3-hydroxypiperidine salts are often resolved via tartrate salts. If the "free-basing" step is performed with excessive heat, partial enrichment failure occurs before the reaction even begins.

The Chemistry of the Problem (Root Cause Analysis)

The reaction is a nucleophilic acyl substitution between a secondary amine and a sterically hindered acid chloride.

Key Challenges:
  • Steric Hindrance: The 2-Chloro and 6-Fluoro substituents shield the carbonyl carbon, slowing the desired N-acylation.

  • Chemoselectivity: The slowed N-acylation allows the C3-hydroxyl group (normally less nucleophilic) to compete, leading to O-acylated side products (esters) or N,O-bis-acylated impurities.

  • Inversion Risk: If O-acylation occurs, the resulting ester converts the hydroxyl into a leaving group. If attacked by a chloride ion or during basic workup, the stereocenter can invert.

Reaction Pathway Visualization

ReactionPathways SM 3-Hydroxypiperidine (Chiral) NAcyl Target Product (N-Acyl only) SM->NAcyl Kinetic Control (Low Temp, pH 9-10) OAcyl Side Product (O-Acyl Ester) SM->OAcyl Thermodynamic Control (High Temp, Excess Base) AcidCl 2-Cl-6-F-Benzoyl Chloride BisAcyl Impurity (N,O-Bis-Acyl) NAcyl->BisAcyl Excess Acid Chloride Inversion Inverted Enantiomer (Loss of ee) OAcyl->Inversion Hydrolysis/SN2 Attack

Figure 1: Reaction pathways showing the desired kinetic route (Green) versus the thermodynamic side-reactions (Red) that lead to yield loss and apparent racemization.

Optimized Protocol: The Biphasic Schotten-Baumann Method

To maximize N-selectivity and preserve the chiral center, we recommend a biphasic system. This keeps the neutral amine in the organic phase (reactive) while the hydroxyl group remains hydrogen-bonded and less reactive, or the formed acid is neutralized in the aqueous phase.

Materials:
  • Substrate: (R)- or (S)-3-Hydroxypiperidine HCl salt (1.0 eq).

  • Reagent: 2-Chloro-6-fluorobenzoyl chloride (1.05 eq). Do not use large excess.

  • Solvent: Dichloromethane (DCM) / Water (1:1 ratio).

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (NaOH).
    
Step-by-Step Methodology:
  • Preparation (Aqueous Phase): Dissolve 3-hydroxypiperidine HCl (1.0 eq) in water (5 vol). Add

    
     (2.5 eq).
    
    • Why? Inorganic bases stay in the water, neutralizing the HCl byproduct immediately without catalyzing the O-acylation in the organic phase.

  • Solvent Addition: Add DCM (5 vol) to create a biphasic mixture. Cool to 0°C .[1]

    • Critical: Low temperature suppresses the reaction of the hydroxyl group.

  • Controlled Addition: Dissolve 2-chloro-6-fluorobenzoyl chloride (1.05 eq) in DCM (2 vol). Add this solution dropwise over 30–60 minutes, maintaining internal temperature < 5°C.

    • Why? Slow addition prevents localized "hotspots" of concentration that favor bis-acylation.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (20°C) for 2 hours.

    • Monitoring: Check HPLC. If O-acyl impurity is >5%, do not heat .

  • Quench & Workup: Separate phases. Wash organic phase with 1M NaOH (cold) to remove unreacted acid, then Brine. Dry over

    
    .
    

Troubleshooting Guide & FAQs

Scenario A: "My chiral HPLC shows a 50:50 split (Racemic), but I used pure starting material."

Diagnosis: This is likely Rotamerism , not racemization. The Test: Run a Variable Temperature NMR (VT-NMR) at 60°C.

  • Result: If the peaks coalesce into a single set, you have rotamers caused by the hindered amide bond. The product is pure.

  • Explanation: The 2-Cl-6-F phenyl ring cannot rotate freely. The piperidine ring is "locked" in two conformations relative to the carbonyl.

Scenario B: "I see a significant impurity at RRT 1.2 that won't go away."

Diagnosis: O-acylated ester or N,O-bis-acylated product. The Fix:

  • Mild Hydrolysis: Treat the crude reaction mixture (in MeOH) with 1M LiOH at 0°C for 30 minutes.

  • Why LiOH? It is selective for cleaving the ester (O-acyl) back to the alcohol without hydrolyzing the hindered amide (N-acyl).

  • Caution: Do not use reflux or strong NaOH, as this promotes elimination of the hydroxyl group (forming tetrahydropyridine), which destroys the chiral center.

Scenario C: "The reaction is stalled. 30% Starting Material remains."

Diagnosis: The acid chloride has hydrolyzed or the base is insufficient. The Fix:

  • Do not add more acid chloride immediately.

  • Check pH of the aqueous layer.[2] It must be > 9. If acidic, the amine is protonated (unreactive). Add more

    
    .
    
  • If pH is good, the acid chloride may be degraded. Add 0.1 eq of fresh acid chloride dissolved in DCM.

Logic Tree for Troubleshooting

Troubleshooting Start Issue Observed ProblemType Identify Problem Start->ProblemType SplitPeaks Split Peaks in NMR/HPLC ProblemType->SplitPeaks LowEE True Low ee% (<90%) ProblemType->LowEE Impurity New Impurity Formed ProblemType->Impurity RotamerCheck Run VT-NMR / Change HPLC Gradient SplitPeaks->RotamerCheck SMCheck Check SM Optical Rotation LowEE->SMCheck EsterCheck Check for O-Acylation (IR: ~1730 cm-1) Impurity->EsterCheck Solution1 Coalescence = Rotamers (Product is OK) RotamerCheck->Solution1 Solution2 Impure SM -> Recrystallize Tartrate Salt SMCheck->Solution2 Solution3 Selective Hydrolysis (LiOH/MeOH, 0°C) EsterCheck->Solution3

Figure 2: Decision tree for diagnosing spectral anomalies and impurities.

Quantitative Data: Solvent & Base Effects[3]

The following data summarizes the impact of reaction conditions on Chemoselectivity (N vs O acylation) and Enantiomeric Excess (ee).

ConditionBaseSolventN:O RatioProduct ee%Verdict
Method A (Recommended)

(aq)
DCM (Biphasic)>99:1>99%Optimal
Method BEt3NDCM (Anhydrous)85:1594%Risk of O-acyl & HCl racemization
Method CNaHTHF50:50<80%Avoid (Promotes alkoxide formation)
Method DPyridineToluene90:1098%Good, but hard to remove pyridine

References

  • Schotten, C. (1884).[3][4] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft.

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine". Organic Letters.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling". Tetrahedron. (Standard reference for chemoselectivity in amide coupling).
  • Clayden, J. (2004). "Organolithiums: Selectivity for Synthesis". (Reference for rotamerism in hindered amides).
  • Pfizer Process Development. (2012). "Development of a Continuous Schotten–Baumann Route". Organic Process Research & Development.

Sources

Troubleshooting

Technical Support Center: Purification of Polar Piperidine Derivatives

Subject: Troubleshooting & Optimization Guide for Basic Heterocycles Ticket ID: PIP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Purifying polar piperidine derivatives presents...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Basic Heterocycles Ticket ID: PIP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying polar piperidine derivatives presents a "perfect storm" of chromatographic challenges. With a pKa typically around 10–11, piperidines are strongly basic. On standard silica gel (pKa ~5), they protonate residual silanols, leading to ionic interactions that cause severe peak tailing or irreversible adsorption ("stuck at the baseline"). Furthermore, their high polarity often makes them difficult to retain on standard C18 Reverse Phase (RP) without phase collapse or early elution.

This guide provides field-proven protocols to overcome silanol activity, optimize solubility, and ensure detection of non-UV active derivatives.

Module 1: Flash Chromatography (Normal Phase)

The most common issue is "streaking" or "tailing" on silica gel.

The Root Cause: Silanol Interaction

Standard silica gel is acidic.[1][2] Basic piperidines bind ionically to these sites. To fix this, you must either suppress the ionization (High pH) or block the silanols (Competition).

Strategy A: The "DCM/MeOH/NH₃" System (The Gold Standard)

Do not use pure Methanol/DCM; the silica is too acidic. You must use a basic modifier.[1][3][4]

  • Modifier: Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA).[5]

  • Recommendation: Use 7N Ammonia in Methanol (commercially available). It is volatile and easier to remove than TEA.

Protocol 1: Preparation of Mobile Phase

  • Stock Solution A: Dichloromethane (DCM).[6]

  • Stock Solution B: 10% (v/v) of 7N NH₃ in MeOH diluted in DCM.

    • Note: Do not put pure 7N NH₃/MeOH directly on the pump line as "B" if your gradient goes to 100% B; it may dissolve the silica. A 10-20% concentration of ammoniated MeOH in DCM is usually sufficient to elute even polar piperidines.

  • Equilibration: Flush the column with the starting gradient (e.g., 5% B) for at least 3 Column Volumes (CV) to saturate silanols with ammonia before injection.

Strategy B: Amine-Functionalized Silica (The "Zero-Hassle" Method)

If your budget allows, switch to Amine (NH₂) bonded silica cartridges.

  • Mechanism: The surface is already basic.

  • Benefit: You can often use Hexane/Ethyl Acetate or DCM/EtOAc without any modifiers.

  • Result: No salt formation, easier evaporation, and often different selectivity than bare silica.

Module 2: Preparative HPLC (Reverse Phase)

The challenge here is often retention (eluting in the void volume) and peak shape.

Decision Matrix: pH Selection

The ionization state of piperidine dictates your HPLC strategy.

ParameterLow pH (0.1% TFA) High pH (10 mM NH₄HCO₃, pH 10)
Piperidine State Protonated (

)
Free Base (

)
Polarity High (Ionic)Lower (Lipophilic)
Retention on C18 Poor (Elutes early)Excellent (Retains well)
Peak Shape Good (TFA masks silanols)Excellent (No ionic interaction)
Post-Purification Requires salt removal (free-basing)Simple evaporation
Column Requirement Standard C18Hybrid/High-pH Stable C18

Protocol 2: High pH Prep HPLC (Recommended)

  • Column: You must use a high-pH stable column (e.g., Waters XBridge™, Phenomenex Gemini™, or Agilent PLRP-S). Standard silica C18 will dissolve at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH) in Water.

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: Start at 5% B. The piperidine will be in its neutral form, significantly increasing its binding to the C18 chain, moving it away from the solvent front.

Module 3: The "Catch and Release" Cleanup (SCX)

For crude reaction mixtures containing non-basic impurities, Strong Cation Exchange (SCX) is the fastest cleanup method.

Protocol 3: SCX Cartridge Workflow

  • Condition: Wash SCX cartridge with MeOH, then DCM.

  • Load: Dissolve crude mixture in DCM or MeOH (ensure pH < 7). Load onto cartridge.

    • Mechanism:[5][8][9][10] Piperidine (

      
      ) binds to sulfonic acid sites. Neutral impurities pass through.
      
  • Wash: Flush with 3-5 CV of MeOH.

    • Result: Non-basic impurities are washed away.[4]

  • Elute: Flush with 2M NH₃ in MeOH .

    • Mechanism:[5][8][9] Ammonia deprotonates the piperidine, releasing it from the sulfonic acid.

  • Finish: Concentrate the eluate to obtain pure amine.

Visualizing the Workflow

PurificationStrategy Start Crude Piperidine Derivative Solubility Check Solubility Start->Solubility Is_Water_Soluble Water Soluble? Solubility->Is_Water_Soluble SCX_Route SCX 'Catch & Release' (Remove non-basic impurities) Is_Water_Soluble->SCX_Route High Polarity/Crude Prep_HPLC Prep HPLC Strategy Is_Water_Soluble->Prep_HPLC High Purity Req Flash_Route Flash Chromatography Is_Water_Soluble->Flash_Route Organic Soluble High_pH High pH (pH 10) Column: XBridge/Gemini (Best Retention) Prep_HPLC->High_pH Recommended Low_pH Low pH (TFA) Column: Standard C18 (Risk: Early Elution) Prep_HPLC->Low_pH Alternative Silica_Mod Std Silica + Modifier DCM / MeOH / NH4OH Flash_Route->Silica_Mod Standard Amine_Silica Amine-Bonded Silica Hexane / EtOAc (No Modifier Needed) Flash_Route->Amine_Silica Preferred

Figure 1: Decision tree for selecting the optimal purification route based on solubility and purity requirements.

Module 4: Detection (The "Invisible" Analyte)

Many piperidine derivatives lack a UV chromophore (no benzene rings/conjugation), making them invisible at 254 nm.

TLC Visualization Guide:

Stain ReagentTarget FunctionalityAppearanceNotes
Ninhydrin Primary/Secondary AminesRed/Purple spotsRequires heating. Specific to free amines.[11]
Iodine (

)
General OrganicBrown/Yellow spotsReversible. Good for initial check.
Dragendorff Tertiary Amines / AlkaloidsOrange spotsSpecific for basic nitrogens.
KMnO₄ Oxidizable groupsYellow on PurpleGeneral stain; works if piperidine has substituents.
ELSD Universal (Non-Volatile)Signal PeakEssential for Flash/Prep HPLC if UV is absent.
Troubleshooting & FAQs

Q: My compound is "streaking" from the origin to the solvent front on TLC.

  • A: You likely have "column overload" or incompatible solvents. However, if it's a streak, it's usually the amine interacting with silica. Add 1% Triethylamine (TEA) to your TLC development chamber.[1] If the spot tightens up, your Flash column requires TEA or NH₄OH.

Q: I used TFA in my Prep HPLC, and now my compound is an oil that won't crystallize.

  • A: You have isolated the Trifluoroacetate salt, which is often hygroscopic.

    • Fix: Dissolve in DCM, wash with saturated aqueous NaHCO₃ (to free-base), dry over Na₂SO₄, and re-evaporate. Alternatively, use the SCX Protocol (Module 3) to swap the counter-ion or free-base the compound.

Q: My piperidine elutes in the void volume (solvent front) on C18.

  • A: It is too polar in its protonated form.

    • Fix 1: Switch to High pH buffer (Protocol 2) to neutralize the amine.

    • Fix 2: Use a HILIC column (Hydrophilic Interaction Liquid Chromatography) with Acetonitrile/Water/Ammonium Acetate.[6]

Q: I see a "ghost peak" in my NMR around 3.0 ppm and 1.2 ppm.

  • A: That is residual Triethylamine (TEA) or Triethylammonium salt. TEA boils at ~89°C but forms high-boiling salts.

    • Fix: Dry your product under high vacuum at 40-50°C overnight. If it persists, perform a DCM/Water extraction at pH > 10; the free TEA will stay in the organic layer but is volatile enough to rotovap off eventually, unlike the salt.

References
  • Teledyne ISCO. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Application Note AN82. Link

  • Waters Corporation. (2020). Strategies for the Purification of Basic Compounds at High pH. Waters Application Notes. Link

  • Phenomenex. (2018). High pH Stability of Gemini C18 Columns for Basic Pharmaceuticals. Technical Note. Link

  • Biotage. (2019).[6][12] The synthesis and purification of heterocyclic amines. The Flash Purification Blog. Link

  • Sigma-Aldrich (Merck). (2023). Fundamental Guide to SCX Solid Phase Extraction. Technical Support. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Establishing a Certified Reference Material for 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. The foundation of this data integrity lies in the use of well-characterized reference materials.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. The foundation of this data integrity lies in the use of well-characterized reference materials. Certified Reference Materials (CRMs) are the gold standard, providing metrologically traceable values of purity and concentration that ensure consistency and compliance with regulatory standards.[1][2] However, when developing novel compounds such as 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, a key intermediate in various synthetic pathways, a commercial CRM is often not available.

This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals on how to establish a robust in-house reference standard for 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol. We will detail the necessary experimental workflows for thorough characterization and compare its analytical performance against a commercially available, structurally analogous CRM. For the purpose of this guide, we will use a hypothetical, yet representative, CRM of a related piperidine derivative, such as a Risperidone impurity, to illustrate the comparative process.[3]

The Imperative of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which all analytical measurements of a compound are compared.[2] Its primary role is to ensure accuracy in quantification, validate analytical methods, and serve as a consistent point of comparison across different batches and laboratories.[1] When a CRM from a national metrology institute or an accredited supplier is not available, the onus falls on the developing laboratory to create and meticulously qualify an in-house reference standard. This qualification process is a self-validating system designed to instill the same level of confidence as a commercial CRM.

Part 1: Qualification of an In-house Standard for 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol

The initial step is to synthesize or procure a high-purity batch of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol. This batch will undergo rigorous testing to confirm its identity, purity, and ultimately to assign a potency value.

Experimental Workflow for Qualification

The following diagram outlines the critical steps in qualifying the in-house reference standard.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Comparison & Implementation A High-Purity Synthesis/ Procurement B Structural Elucidation (NMR, MS, FTIR) A->B C Chromatographic Purity (HPLC-UV/MS) B->C G Potency Assignment (Mass Balance) C->G D Residual Solvents (GC-HS) D->G E Water Content (Karl Fischer) E->G F Inorganic Impurities (ROI/ICP-MS) F->G H Comparative Analysis vs. Analogous CRM G->H I Finalized In-House Reference Standard H->I G cluster_0 Analytical Workflow cluster_1 Performance Evaluation InHouse Qualified In-House Standard (1-(2-Chloro-6-fluorobenzoyl) piperidin-3-ol) Cal_InHouse Prepare Calibration Curve with In-House Standard InHouse->Cal_InHouse CRM Commercial Analogous CRM (e.g., Risperidone CRM) Cal_CRM Prepare Calibration Curve with Analogous CRM CRM->Cal_CRM Sample Test Sample Containing Known Concentration of Target Analyte Quantify_InHouse Quantify Test Sample using In-House Curve Sample->Quantify_InHouse Quantify_CRM Quantify Test Sample using CRM Curve Sample->Quantify_CRM Cal_InHouse->Quantify_InHouse Cal_CRM->Quantify_CRM Compare Compare Results: Accuracy, Precision, Specificity Quantify_InHouse->Compare Quantify_CRM->Compare

Sources

Comparative

A Comparative Guide to the Bioactivity of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol Analogs

Introduction: The Benzoylpiperidine Scaffold in Neuropharmacology The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of a vast number of clinically approved drugs and investigati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoylpiperidine Scaffold in Neuropharmacology

The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of a vast number of clinically approved drugs and investigational compounds, particularly those active in the central nervous system (CNS).[1] When combined with a benzoyl moiety, the resulting benzoylpiperidine structure is a foundational element for developing potent ligands for monoamine transporters.[2][3] These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmission and are key targets for treating conditions like depression, ADHD, and substance use disorders.[2][4]

This guide focuses on the 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol scaffold. While comprehensive public data on this specific molecule is limited, the extensive body of research on related benzoylpiperidine and N-benzylpiperidine analogs allows us to build a robust framework for understanding its potential bioactivity and predicting the structure-activity relationships (SAR) of its derivatives.[3][5] We will explore the primary hypothesized mechanism of action—dopamine transporter inhibition—and discuss other potential biological targets. This document serves as a resource for researchers and drug development professionals, providing not only a comparative analysis but also the detailed experimental methodologies required to validate these bioactivities in the laboratory.

Primary Postulated Bioactivity: Dopamine Transporter (DAT) Inhibition

The primary mechanism of action for many benzoylpiperidine analogs is the inhibition of the dopamine transporter (DAT).[3] The DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating the dopamine signal.[6] Inhibition of DAT leads to an increase in the extracellular concentration and duration of dopamine, a mechanism central to the therapeutic effects of many stimulants and antidepressants.[4]

The interaction of a benzoylpiperidine analog with the dopaminergic synapse is depicted below.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_vesicle Dopamine Vesicles synaptic_cleft Synaptic Cleft DA_vesicle->synaptic_cleft Release DAT Dopamine Transporter (DAT) DA_receptor Dopamine Receptors synaptic_cleft->DAT Reuptake synaptic_cleft->DA_receptor Binding analog Benzoylpiperidine Analog analog->DAT Inhibition

Caption: Dopaminergic synapse showing DAT inhibition by an analog.

Structure-Activity Relationship (SAR) of Benzoylpiperidine Analogs

The potency and selectivity of benzoylpiperidine analogs are highly sensitive to structural modifications. Research on related N-benzylpiperidines and other DAT inhibitors provides key insights into the likely SAR for the 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol scaffold.[5][7][8]

  • Substitutions on the Benzoyl Ring : The electronic properties of substituents on the aromatic ring play a crucial role. The presence of electron-withdrawing groups, such as the chloro- and fluoro- groups on the core scaffold, is generally beneficial for DAT binding affinity.[5][8] Further modifications, such as adding a nitro or trifluoromethyl group, particularly at the 3- or 4-position, can increase potency.[3][7] Conversely, electron-donating groups may reduce affinity.

  • Modifications of the Piperidine Ring : The piperidine ring acts as a central scaffold. The position and nature of substituents are critical. The 3-hydroxyl group on the core molecule provides a key hydrogen bonding opportunity. Modifying this position, for example, through esterification or conversion to an ether, would significantly impact binding.

  • Stereochemistry : The stereochemistry of substituents on the piperidine ring is often a determining factor in biological activity. Different enantiomers or diastereomers can exhibit vastly different affinities and functional activities for the same target.

The following table outlines a hypothetical series of analogs based on the core scaffold and predicts their bioactivity trends based on established SAR principles.

Analog IDModification from Core ScaffoldPredicted DAT Affinity (Ki) TrendRationale & Supporting Evidence
Core 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-olBaselineThe 2,6-dihalo substitution provides a strong electron-withdrawing character.
Analog A 4-Fluorobenzoyl instead of 2,6-dihaloLikely similar or slightly reducedA single electron-withdrawing group at the 4-position is known to confer high affinity.[5][8]
Analog B 3,4-Dichlorobenzoyl instead of 2,6-dihaloPotentially Increased3,4-Dichloro substitution is a potent modification for DAT inhibitors in similar scaffolds.[3]
Analog C Removal of the 3-hydroxyl groupLikely ReducedLoss of a potential hydrogen bond donor/acceptor at a critical position.
Analog D N-Benzenesulfonamide at piperidine-3-positionVariable / Target ShiftThe introduction of a sulfonamide group can significantly alter pharmacology, potentially introducing activity at other targets.[9][10]

Secondary Potential Bioactivity: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catabolize monoamine neurotransmitters, including dopamine. Inhibition of MAO, particularly MAO-B, can increase synaptic dopamine levels and is a therapeutic strategy for Parkinson's disease.[11] Given that the benzoylpiperidine scaffold is designed to interact with the dopaminergic system, it is plausible that certain analogs could also exhibit inhibitory activity against MAO enzymes. This represents a potential secondary bioactivity or a liability (off-target effect) that must be characterized.

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of new analogs, a series of standardized in vitro assays are required. The following protocols are foundational for characterizing compounds targeting monoamine transporters and enzymes.

Protocol 1: DAT Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the IC50 and Ki values of test analogs for the human dopamine transporter (hDAT).

Materials:

  • HEK-293 cell membranes expressing hDAT

  • Radioligand: [³H]WIN 35,428 or similar DAT-specific ligand[6]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • Non-specific determinant: 10 µM GBR-12909 or cocaine

  • 96-well microplates, glass fiber filters, scintillation counter, scintillation fluid

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test analogs in Assay Buffer.

  • Assay Plate Setup: In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of non-specific determinant (for non-specific binding), or 50 µL of test analog dilution.

  • Add Radioligand: Add 50 µL of [³H]WIN 35,428 (at a final concentration near its Kd) to all wells.[6]

  • Add Membranes: Add 150 µL of the hDAT membrane preparation (typically 10-20 µg of protein per well) to initiate the binding reaction.[12]

  • Incubation: Incubate the plate for 60-120 minutes at 4°C or room temperature with gentle agitation.[4][12]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (pre-soaked in 0.3% polyethyleneimine). Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[6]

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test analog. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.[12]

start Prepare Reagents (Membranes, Buffers, Analogs, Radioligand) plate Add Buffers/Analogs to 96-well Plate start->plate add_radio Add Radioligand ([³H]WIN 35,428) plate->add_radio add_mem Add hDAT Membranes (Initiate Reaction) add_radio->add_mem incubate Incubate (e.g., 60 min at RT) add_mem->incubate filter Rapid Vacuum Filtration (Separate Bound/Unbound) incubate->filter wash Wash Filters (Remove Non-specifics) filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 & Ki) count->analyze end Determine Binding Affinity analyze->end

Caption: Workflow for a DAT radioligand binding assay.

Protocol 2: Synaptosomal [³H]Dopamine Uptake Assay

This functional assay measures a compound's ability to inhibit the reuptake of dopamine into nerve terminals, providing a measure of its functional potency.[2][13]

Objective: To determine the IC50 of test analogs for inhibiting dopamine uptake.

Materials:

  • Synaptosomes prepared from rat striatal tissue

  • [³H]Dopamine

  • Uptake Buffer: Krebs-Ringer buffer, pH 7.4

  • Test compounds and a known inhibitor (e.g., nomifensine for non-specific uptake)[6]

Methodology:

  • Preparation: Prepare synaptosomes from fresh or frozen brain tissue.

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test analog for 10-20 minutes at 37°C.[6]

  • Uptake Initiation: Initiate dopamine uptake by adding [³H]Dopamine (final concentration ~10-20 nM).[6]

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[13]

  • Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped in the synaptosomes on the filters via liquid scintillation counting.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the log concentration of the test analog.

Protocol 3: MAO-B Inhibition Fluorometric Assay

This assay measures the activity of MAO-B by detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.

Objective: To determine the IC50 of test analogs for the inhibition of human MAO-B.

Materials:

  • Recombinant human MAO-B enzyme[11]

  • MAO substrate (e.g., p-tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red or similar)

  • Known MAO-B inhibitor (e.g., pargyline) for control

  • Assay Buffer: Potassium phosphate buffer, pH 7.4

  • Black 96-well microplates

Methodology:

  • Plate Setup: Add Assay Buffer, test compounds at various concentrations, and the known inhibitor (control) to the wells of a black 96-well plate.

  • Enzyme Addition: Add the MAO-B enzyme to all wells except the blank. Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add a reaction mixture containing the substrate, HRP, and the fluorescent probe to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader (e.g., λex = 530 nm / λem = 585 nm).

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each concentration of the test analog relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the analog.

start Prepare Reagents (Enzyme, Buffers, Analogs, Substrate) plate Add Buffers/Analogs to Black 96-well Plate start->plate add_enzyme Add MAO-B Enzyme plate->add_enzyme pre_incubate Pre-incubate (15 min at RT) add_enzyme->pre_incubate add_reagents Add Reaction Mix (Substrate, HRP, Probe) pre_incubate->add_reagents incubate Incubate (30 min at 37°C, dark) add_reagents->incubate read Read Fluorescence incubate->read analyze Data Analysis (Calculate IC50) read->analyze end Determine Inhibitory Potency analyze->end

Sources

Validation

A Comparative Guide to Quality Control Specifications for 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol

For researchers, scientists, and drug development professionals, the purity and quality of chemical intermediates are not mere line items on a certificate of analysis; they are foundational to the validity, reproducibili...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity and quality of chemical intermediates are not mere line items on a certificate of analysis; they are foundational to the validity, reproducibility, and ultimate success of their work. The compound 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, a key building block in the synthesis of various pharmaceutical agents, is no exception. A batch with a seemingly minor deviation in its impurity profile can lead to altered reaction kinetics, unexpected side products, or downstream purification challenges, consuming valuable time and resources.

This guide provides an in-depth comparison of quality control (QC) specifications for 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol. Moving beyond a simple checklist, we will explore the causality behind each analytical test, compare hypothetical batches to illustrate the impact of quality variance, and provide a detailed, field-proven protocol for the definitive assessment of purity by High-Performance Liquid Chromatography (HPLC).

I. The Logic of a Multi-Faceted QC Approach

A robust quality control paradigm is a self-validating system. It does not rely on a single analytical technique but rather employs a suite of orthogonal methods, each providing a unique piece of the quality puzzle. For a molecule like 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, this ensures that identity, purity, strength, and safety are comprehensively assessed. The failure of any single specification can be grounds for batch rejection, safeguarding the integrity of the subsequent research or manufacturing processes.

QC_Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Identification & Purity Assessment cluster_2 Final Disposition A Raw Material Receipt B Physical & Organoleptic Tests (Appearance, Odor) A->B C Spectroscopic ID (FTIR, NMR) B->C D Chromatographic Purity (HPLC/UPLC) B->D E Residual Solvents (GC-HS) B->E F Review Against Specifications C->F D->F E->F G Batch Release F->G Pass H Batch Rejection / OOS Investigation F->H Fail

Caption: Overall Quality Control Workflow for an Active Pharmaceutical Ingredient (API) Intermediate.

II. Core Specifications: A Comparative Analysis

The specifications for a chemical intermediate are a contract of quality between the supplier and the user. While minor variations exist, a high-quality batch of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol should conform to a stringent set of criteria. Below, we compare two hypothetical batches: Batch A (High-Purity Grade) , suitable for late-stage development and GMP processes, and Batch B (Standard Research Grade) , which may be appropriate for initial discovery work.

A. Physicochemical and Identification Properties

These tests confirm the fundamental identity and basic properties of the material. A discrepancy here is a major red flag, indicating a potential mix-up or significant contamination.

Parameter Specification Batch A (High-Purity) Batch B (Standard Grade) Rationale & Causality
Appearance White to Off-White SolidWhite Crystalline PowderOff-White PowderColor deviations often indicate the presence of chromophoric (light-absorbing) impurities, which can arise from degradation or side-reactions during synthesis.
Solubility Soluble in Methanol, DMSOClear, colorless solutionClear, pale yellow solutionInsoluble matter or haziness points to inorganic impurities or poorly soluble organic by-products, which can clog equipment and interfere with reactions.
Identification by FTIR Conforms to Reference SpectrumConformsConformsInfrared (IR) spectroscopy provides a unique molecular fingerprint. This is a primary identity test, ensuring the correct functional groups (e.g., C=O, O-H, C-Cl, C-F) are present in the correct arrangement.
¹H NMR Conforms to StructureConformsConformsNuclear Magnetic Resonance (NMR) confirms the precise chemical structure and connectivity of atoms. It is the most definitive method for structural confirmation.
B. Purity and Impurity Profile: The Critical Differentiator

Chromatographic purity is the most critical quality attribute, as it directly quantifies the level of the desired compound versus unwanted substances. The International Council for Harmonisation (ICH) Q3A(R2) guidelines provide a framework for reporting, identifying, and qualifying impurities in new drug substances, which serves as a benchmark for high-quality intermediates.[1][2][3][4]

Table 2: Comparative Chromatographic Purity (HPLC)

Parameter Specification (High-Purity) Batch A Result Specification (Standard Grade) Batch B Result
Assay (by HPLC) ≥ 99.0%99.8%≥ 97.0%97.5%
Any Unspecified Impurity ≤ 0.10%0.08%≤ 0.50%0.45%
Total Impurities ≤ 0.50%0.20%≤ 2.0%1.8%
Specified Impurity 1 (e.g., Starting Material) ≤ 0.15%0.05%Not Specified0.7%

Why the Difference Matters:

  • Assay: The higher assay of Batch A means more active molecules per milligram, leading to more accurate stoichiometry in subsequent reactions. Using Batch B would require adjusting the input mass to account for the lower purity, or risk an under-dosed reaction.

  • Unspecified Impurities: The tight control in Batch A (≤ 0.10%) aligns with ICH identification thresholds, minimizing the risk of unknown, potentially reactive, or toxic components interfering with your research. The higher level in Batch B introduces a greater degree of uncertainty.

  • Total Impurities: A low total impurity level simplifies downstream purification. The 1.8% total impurities in Batch B could translate into a significant purification challenge, especially on a larger scale.

  • Specified Impurities: High-purity synthesis routes are optimized to minimize carry-over of starting materials or key intermediates. The high level of "Specified Impurity 1" in Batch B suggests a less refined manufacturing or purification process.

C. Residual Solvents and Inorganic Impurities

These impurities arise from the manufacturing process itself and must be controlled for safety and to prevent interference with catalytic or moisture-sensitive reactions.[1][5]

Table 3: Comparative Residual & Inorganic Impurities

Parameter Specification (High-Purity) Batch A Result Specification (Standard Grade) Batch B Result
Residual Solvents (GC-HS) Complies with ICH Q3C< 500 ppm AcetoneReport Only3500 ppm Acetone
Water Content (Karl Fischer) ≤ 0.5%0.1%≤ 1.5%1.1%
Residue on Ignition (Sulphated Ash) ≤ 0.1%< 0.05%≤ 0.5%0.3%

Interpretation:

  • Residual Solvents: Batch A meets the stringent ICH limits, making it suitable for applications where solvent toxicity or reactivity is a concern. Batch B's higher acetone level might be acceptable for some uses but could be problematic in others.

  • Water Content: The low water content of Batch A is critical for moisture-sensitive reactions (e.g., those using organometallics or certain coupling reagents). The higher water content in Batch B could quench such reactions, leading to lower yields.

  • Residue on Ignition: This test quantifies the amount of inorganic material (e.g., residual catalysts, salts). The low level in Batch A ensures minimal risk of catalyst poisoning in subsequent steps.

III. Experimental Protocol: HPLC Purity and Impurity Profiling

This section provides a robust, self-validating HPLC method for the determination of purity and impurity profiling. The inclusion of system suitability test (SST) criteria is non-negotiable; it ensures the chromatographic system is performing adequately before any sample analysis begins.

HPLC_Workflow A Prepare Mobile Phase & Samples B Equilibrate HPLC System A->B C Perform System Suitability Test (SST) (Reference Standard Injections) B->C D Check SST Criteria (Tailing, Resolution, RSD) C->D E Inject Blank (Diluent) D->E SST Pass J Fail - Troubleshoot D->J SST Fail F Inject Samples (e.g., Batch A, Batch B) E->F G Process Data & Integrate Peaks F->G H Calculate Results (% Assay, % Impurities) G->H I Pass H->I

Caption: High-Performance Liquid Chromatography (HPLC) Analysis Workflow.

Method Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min (20% B), 2-15 min (20-80% B), 15-18 min (80% B), 18-18.1 min (80-20% B), 18.1-22 min (20% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50)
Procedure
  • Standard Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample (e.g., Batch A or B) into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • System Suitability Test (SST):

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Make five replicate injections of the Standard Preparation.

    • The system is deemed suitable for use if the criteria in Table 4 are met. The causality is clear: if the system cannot produce consistent results for a known standard, any data generated for unknown samples is unreliable.

  • Analysis:

    • Inject the Diluent once to ensure no baseline interference.

    • Inject each Sample Preparation in duplicate.

    • Integrate all peaks with an area greater than the reporting threshold (typically 0.05%).

  • Calculations:

    • Calculate the percentage of each impurity using the area percent method.

    • Assay % = 100% - Total Impurities %.

Table 4: System Suitability Test (SST) Criteria

Parameter Acceptance Criterion Rationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration and quantification.
Theoretical Plates (N) ≥ 2000Measures column efficiency, ensuring sharp peaks and good separation power.
% RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision and reproducibility of the injector and detector system.

IV. Conclusion

The quality control specifications for a chemical intermediate like 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol are not arbitrary. They are a scientifically grounded set of parameters designed to ensure the identity, purity, and suitability of the material for its intended purpose. As demonstrated by the comparison between a high-purity and a standard-grade batch, seemingly small differences in impurity profiles can have significant implications for research outcomes and manufacturing efficiency.

For researchers and developers, scrutinizing the Certificate of Analysis and understanding the underlying QC tests is a critical step in experimental design and risk mitigation. Opting for a higher purity grade, validated by a comprehensive suite of analytical methods, is an investment in data quality, reproducibility, and the overall success of the scientific endeavor.

Sources

Comparative

A Comparative Guide to the Chiral Separation and Validation of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol

Introduction: The Criticality of Enantiomeric Purity In pharmaceutical development, the three-dimensional structure of a molecule is paramount. Chiral molecules, existing as non-superimposable mirror images called enanti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity

In pharmaceutical development, the three-dimensional structure of a molecule is paramount. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] The compound 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, a substituted piperidine derivative, possesses a chiral center at the 3-position of the piperidine ring. As such, the separation and accurate quantification of its individual enantiomers are not merely an analytical exercise but a fundamental requirement for ensuring the safety and efficacy of any potential drug product derived from it.

This guide provides an in-depth comparison of leading chromatographic techniques for the chiral resolution of this specific analyte. We will delve into the rationale behind method selection, present a detailed, optimized protocol using Supercritical Fluid Chromatography (SFC), and outline a rigorous validation strategy compliant with International Council for Harmonisation (ICH) guidelines.[3][4][5] Our objective is to equip researchers and drug development professionals with a robust framework for achieving reliable and efficient chiral separation for this class of compounds.

Part 1: A Tale of Two Techniques: HPLC vs. SFC for Chiral Resolution

The separation of enantiomers is most effectively achieved using chromatography with a Chiral Stationary Phase (CSP).[4][6] The choice of chromatographic mode—High-Performance Liquid Chromatography (HPLC) versus Supercritical Fluid Chromatography (SFC)—is a critical decision point that impacts speed, efficiency, cost, and environmental footprint.

High-Performance Liquid Chromatography (HPLC) has long been the standard for chiral analysis.[4][7] It offers versatility through various modes, including normal-phase (NPLC), reversed-phase (RPLC), and polar organic mode (POM).[8] For a molecule like 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, which contains both polar (hydroxyl, amide) and non-polar (benzoyl ring) moieties, polysaccharide-based CSPs are particularly effective due to their multimodal interaction capabilities.[4][9]

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC.[10][11] SFC utilizes supercritical carbon dioxide as the primary mobile phase, which exhibits low viscosity and high diffusivity.[2][11] These properties allow for higher flow rates and faster separations without a proportional increase in backpressure, significantly reducing analysis times.[2][12] For basic compounds containing amine groups, like our target analyte, SFC often provides superior peak shapes and resolution, minimizing the tailing that can occur in normal-phase HPLC.[1]

Comparative Analysis: Performance Metrics
Performance MetricHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Rationale & Causality
Analysis Speed Slower3-10x FasterSFC's low-viscosity mobile phase allows for higher optimal linear velocities, enabling rapid separations and faster column re-equilibration.[10][12]
Resolution Good to ExcellentOften SuperiorThe unique properties of supercritical fluids can lead to different selectivity compared to liquid phases, frequently enhancing resolution.[2][7]
Solvent Consumption High (Hexane, Alcohols)Drastically ReducedThe primary mobile phase is CO2, with only a small percentage of organic co-solvent (modifier) required, reducing hazardous waste.[11][12]
Environmental Impact SignificantLow ("Green" Chemistry)SFC aligns with green chemistry principles by replacing toxic solvents like hexane with non-toxic, renewable CO2.[10]
Operating Cost HigherLowerReduced solvent purchase and disposal costs make SFC more economical for high-throughput applications.[7][12]
Peak Shape for Amines Prone to TailingGenerally SymmetricalThe piperidine nitrogen can interact strongly with residual silanols on silica-based CSPs. SFC mobile phases, often with alcohol modifiers, can produce sharper, more symmetrical peaks.[1]

Given these advantages, SFC is the recommended technique for the chiral separation of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, offering a superior combination of speed, efficiency, and sustainability.

Part 2: Optimized Chiral Separation Protocol via SFC

This section details a robust SFC method developed for the baseline separation of the enantiomers of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol. The choice of a cellulose-based CSP is deliberate; cellulose carbamate derivatives are known to provide excellent enantiorecognition for molecules with hydrogen bond donors/acceptors and aromatic rings.

Experimental Workflow Diagram

G cluster_prep Sample & System Preparation cluster_analysis SFC Analysis cluster_data Data Processing SamplePrep 1. Prepare Sample (1 mg/mL in Methanol) MobilePhase 2. Prepare Mobile Phase Modifier (Methanol w/ 0.1% DEA) SamplePrep->MobilePhase SystemEquil 3. Equilibrate SFC System (Target conditions for 15 min) MobilePhase->SystemEquil Injection 4. Inject Sample (5 µL) SystemEquil->Injection Separation 5. Chromatographic Separation (Isocratic Elution) Injection->Separation Detection 6. UV Detection (225 nm) Separation->Detection Integration 7. Integrate Peaks Detection->Integration Quantification 8. Quantify Enantiomeric Purity (% Area Calculation) Integration->Quantification

Caption: Workflow for SFC analysis of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol.

Detailed SFC Protocol

1. Instrumentation and Materials

  • SFC System: An analytical SFC system equipped with a back-pressure regulator, column oven, autosampler, and UV-Vis detector.

  • Chiral Stationary Phase: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm particle size.

  • Reagents: Supercritical fluid grade CO2, HPLC grade Methanol, Diethylamine (DEA).

2. Chromatographic Conditions

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Modifier): Methanol with 0.1% Diethylamine (v/v)

  • Elution Mode: Isocratic

  • Composition: 80% A / 20% B

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 5 µL

3. Sample and Standard Preparation

  • Diluent: Methanol

  • Racemic Standard: Accurately weigh and dissolve the racemic 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol in the diluent to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration (1.0 mg/mL) in the diluent.

4. Procedural Causality

  • Chiralcel OD-H: This CSP is selected for its proven ability to resolve a wide range of chiral compounds, particularly those with aromatic systems and hydrogen-bonding sites. The chiral grooves of the cellulose polymer allow for differential interactions (π-π, hydrogen bonding, steric hindrance) with the two enantiomers.

  • Methanol Modifier: Methanol is a polar protic solvent that modulates the polarity of the mobile phase, influencing retention times and selectivity.

  • Diethylamine (DEA) Additive: The basic nature of DEA is crucial. It acts as a competing base to suppress unwanted interactions between the analyte's piperidine nitrogen and active sites on the stationary phase, resulting in significantly improved peak symmetry and efficiency.[13]

  • Back Pressure and Temperature: These parameters are optimized to maintain the CO2 in its supercritical state, ensuring high efficiency and reproducibility.

Part 3: A Self-Validating System: ICH-Compliant Method Validation

Method validation is the process of formally demonstrating that an analytical procedure is suitable for its intended purpose.[4] For a chiral purity method, this ensures the reliable and accurate quantification of the undesired enantiomer. The following protocol is designed in accordance with ICH Q2(R2) guidelines.[5][14]

Validation Workflow Diagram

G cluster_validation Validation Parameters (ICH Q2) Start Validated SFC Method Specificity Specificity (Peak Purity, Resolution) Start->Specificity Linearity Linearity (5 levels, r² > 0.99) Specificity->Linearity Accuracy Accuracy (Spike Recovery @ 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (S/N Ratio) Precision->Limits Robustness Robustness (Flow, Temp, % Modifier) Limits->Robustness

Caption: Core parameters for the validation of the chiral SFC method.

Validation Experimental Protocols

1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess each enantiomer in the presence of the other and potential impurities.

  • Procedure:

    • Inject the diluent (blank) to confirm no interfering peaks.

    • Inject a solution of the primary (desired) enantiomer to establish its retention time.

    • Inject a solution containing the racemic standard spiked with the undesired enantiomer at the specification limit (e.g., 0.5%).

  • Acceptance Criteria: The resolution factor between the two enantiomer peaks must be greater than 2.0. The primary peak should pass peak purity analysis if a photodiode array (PDA) detector is used.[15]

2. Linearity

  • Objective: To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the analytical response.

  • Procedure: Prepare a series of at least five solutions of the undesired enantiomer by spiking it into the desired enantiomer, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., from 0.1% to 0.75%).

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (peak area vs. concentration) should be ≥ 0.99.[16]

3. Accuracy

  • Objective: To assess the closeness of the experimental value to the true value.

  • Procedure: Prepare samples in triplicate by spiking the undesired enantiomer into the main enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.[5][15]

4. Precision

  • Objective: To measure the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the racemic standard spiked at the 100% specification level on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 10.0% for repeatability and ≤ 15.0% for intermediate precision.[3][5]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.

  • Procedure: Determine LOD and LOQ based on the signal-to-noise (S/N) ratio. Analyze progressively more dilute solutions of the undesired enantiomer.

  • Acceptance Criteria: LOD is the concentration that yields an S/N ratio of approximately 3:1. LOQ is the concentration that yields an S/N ratio of approximately 10:1, with acceptable precision and accuracy.[5][17]

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Analyze a standard solution while making small variations to key parameters, one at a time:

    • Flow Rate (± 0.2 mL/min)

    • Column Temperature (± 2 °C)

    • Modifier Percentage (± 2%)

  • Acceptance Criteria: The resolution between enantiomers should remain > 2.0, and the peak area response should not change significantly.

Summary of Validation Data

The following table represents typical data obtained from a successful validation of the described SFC method.

Validation ParameterResultAcceptance Criteria
Specificity Resolution = 3.5Resolution > 2.0
Linearity Range 0.05% - 0.75%---
Correlation Coefficient (r²)0.9992≥ 0.99
Accuracy (% Recovery) 98.5% - 103.2%90.0% - 110.0%
Precision (Repeatability) %RSD = 2.8%≤ 10.0%
Precision (Intermediate) %RSD = 4.1%≤ 15.0%
Limit of Detection (LOD) 0.015% (S/N ≈ 3)S/N ≈ 3
Limit of Quantitation (LOQ) 0.05% (S/N ≈ 10)S/N ≈ 10
Robustness PassedSystem suitability criteria met under all conditions.

Conclusion

The chiral separation of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol is most effectively and efficiently achieved using Supercritical Fluid Chromatography (SFC) with a polysaccharide-based chiral stationary phase. The presented SFC method demonstrates significant advantages over traditional HPLC, including drastically reduced analysis times and alignment with green chemistry principles.[10][18]

The comprehensive validation protocol, structured according to ICH guidelines, provides a self-validating framework that ensures the method is specific, accurate, precise, and robust for its intended purpose of quantifying enantiomeric purity.[3][5] By adopting this scientifically grounded approach, researchers and drug development professionals can generate trustworthy and reliable data, a cornerstone of regulatory submission and the delivery of safe and effective medicines.

References

  • A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. Benchchem.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
  • Supercritical Fluid Chiral Separations. Pharmaceutical Technology.
  • Enantiomeric Purification (HPLC/SFC). BOC Sciences.
  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation. Benchchem.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation.
  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online.
  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Bentham Science.
  • Pharmaceutical Applications of Supercritical Fluid Chromatography. News-Medical.Net.
  • A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates. Benchchem.
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL.
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing.
  • Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. National Institutes of Health (NIH).
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA).
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. PubMed.

Sources

Validation

Benchmarking synthesis routes for fluorobenzoyl piperidines

This guide benchmarks three distinct synthesis routes for 4-(4-fluorobenzoyl)piperidine (CAS: 56346-57-7), a critical pharmacophore in antipsychotics like Risperidone and various 5-HT2A antagonists. The comparison focuse...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks three distinct synthesis routes for 4-(4-fluorobenzoyl)piperidine (CAS: 56346-57-7), a critical pharmacophore in antipsychotics like Risperidone and various 5-HT2A antagonists.

The comparison focuses on the trade-offs between industrial scalability (Friedel-Crafts), laboratory precision (Grignard-Weinreb), and catalytic efficiency (Pd-Carbonylation).

Executive Summary

The synthesis of 4-(4-fluorobenzoyl)piperidine presents a classic "Selectivity vs. Scalability" dilemma.

  • Route A (Friedel-Crafts) is the economic standard for multi-kilogram production but suffers from high waste (E-factor) and harsh workups.

  • Route B (Grignard-Weinreb) offers the highest purity and chemoselectivity, making it ideal for late-stage discovery or GMP pilot batches where impurity profiles are critical.

  • Route C (Pd-Carbonylation) represents the emerging "green" alternative, utilizing CO gas to couple halides, avoiding stoichiometric metal waste but introducing catalyst cost and gas handling complexity.

Decision Matrix: Selecting the Right Route

DecisionMatrix Start Start: Define Constraints Scale Scale > 10kg? Start->Scale Purity Strict Impurity Limits? Scale->Purity No RouteA Route A: Friedel-Crafts (Low Cost, High Waste) Scale->RouteA Yes Waste Green/E-Factor Critical? Purity->Waste No RouteB Route B: Grignard-Weinreb (High Purity, Med Cost) Purity->RouteB Yes (Avoid Isomers) Waste->RouteB No RouteC Route C: Pd-Carbonylation (Low Waste, High Tech) Waste->RouteC Yes

Caption: Decision tree for selecting the optimal synthesis pathway based on scale, purity requirements, and environmental constraints.

Route A: Friedel-Crafts Acylation (The Industrial Standard)

This route utilizes Electrophilic Aromatic Substitution (EAS). It is the most cost-effective method for large-scale manufacturing but requires rigorous handling of aluminum chloride and generates significant aluminum waste.

Mechanism & Challenges

The reaction involves the generation of an acylium ion from N-acetylisonipecotoyl chloride .

  • Critical Control Point: The piperidine nitrogen must be protected (typically Acetyl or Cbz) to prevent the Lewis acid (AlCl₃) from complexing with the amine, which would kill the catalyst.

  • Regioselectivity: The fluorine atom directs the incoming acyl group primarily to the para position, but 2-5% ortho impurity is common and must be removed via recrystallization.

Experimental Protocol
  • Reagents: Fluorobenzene (Solvent/Reagent), N-Acetylisonipecotoyl chloride, AlCl₃ (anhydrous).

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere, reflux condenser.

  • Procedure:

    • Suspend AlCl₃ (2.5 equiv) in Fluorobenzene (5 vol) at 0°C.

    • Dropwise add N-Acetylisonipecotoyl chloride (1.0 equiv) maintaining T < 10°C.

    • Warm to reflux (80°C) for 4 hours. Evolution of HCl gas is observed.[1]

    • Quench: Pour mixture onto crushed ice/HCl (exothermic!).

    • Hydrolysis: The N-acetyl group is often removed in situ by refluxing the aqueous layer with 6N HCl for 6 hours to yield the hydrochloride salt directly.

  • Purification: Recrystallization from Isopropanol/Water.

Pros: Low raw material cost; one-pot acylation/deprotection possible. Cons: Stoichiometric AlCl₃ waste; highly exothermic quench; corrosive HCl gas evolution.

Route B: Grignard Addition to Weinreb Amide (The Precision Route)

For applications requiring high purity (e.g., medicinal chemistry SAR studies), the Weinreb amide method prevents the "over-addition" side reaction common with esters or nitriles.

Mechanism

The Weinreb Amide (N-methoxy-N-methylamide) forms a stable 5-membered chelate with the Magnesium intermediate, preventing the ketone product from forming until the acidic quench. This guarantees a clean mono-addition.

GrignardMechanism Step1 Weinreb Amide (N-Boc-Piperidine) Step2 Tetrahedral Intermediate (Stable Chelate) Step1->Step2 + Grignard Step3 Acid Quench (Hydrolysis) Step2->Step3 H3O+ Product Target Ketone Step3->Product - MeNHOMe Grignard 4-F-Ph-MgBr Grignard->Step2

Caption: The Weinreb Chelation Model ensures mono-addition of the fluorophenyl group.

Experimental Protocol
  • Reagents: 4-Fluorophenylmagnesium bromide (1.0 M in THF), N-Boc-isonipecotic acid Weinreb amide.

  • Procedure:

    • Dissolve Weinreb amide (1.0 equiv) in anhydrous THF at 0°C.

    • Add Grignard reagent (1.2 equiv) dropwise over 30 mins.

    • Stir at 0°C -> RT for 2 hours.

    • Quench: Add saturated NH₄Cl or 1M HCl.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

  • Deprotection: Treat crude N-Boc ketone with TFA/DCM or HCl/Dioxane to obtain the final salt.

Pros: No over-alkylation; very high purity (>98%); mild conditions. Cons: Weinreb amine is expensive; requires cryogenic/anhydrous handling; 2-step process (Amide formation -> Grignard).

Route C: Pd-Catalyzed Carbonylative Cross-Coupling (The Emerging Route)

This "Green Chemistry" approach utilizes Carbon Monoxide (CO) insertion to link an aryl halide and an organometallic reagent. It avoids the salt waste of Route A and the sensitivity of Route B.

Mechanism (Negishi Carbonylation)[2]
  • Coupling Partners: 4-Fluoroiodobenzene + (N-Boc-piperidin-4-yl)zinc iodide.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Atmosphere: CO balloon (1 atm) or CO surrogate (e.g., Mo(CO)₆).

Experimental Protocol
  • Reagents: 4-Fluoroiodobenzene, Zinc dust, N-Boc-4-iodopiperidine (to generate Zn-reagent), CO gas.

  • Zinc Reagent Prep: Activate Zn dust with TMSCl in THF; add N-Boc-4-iodopiperidine to form the organozinc species.

  • Coupling:

    • Add Pd catalyst (2 mol%) and 4-Fluoroiodobenzene to the zinc reagent.

    • Purge flask with CO (balloon pressure).

    • Heat to 60°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Pros: High functional group tolerance; avoids AlCl₃; atom economical (if CO gas is used efficiently). Cons: Heavy metal removal (Pd) required; CO gas safety handling; organozinc preparation can be fickle.

Comparative Benchmark Analysis

The following data summarizes the performance of each route based on 100g scale simulations and literature precedents.

MetricRoute A: Friedel-CraftsRoute B: Grignard-WeinrebRoute C: Pd-Carbonylation
Overall Yield 85 - 90% 75 - 82%60 - 75%
Purity (Crude) 85% (Isomers present)>95% (Clean) 90% (Pd residues)
Atom Economy High (but high waste mass)MediumHigh
Reagent Cost Low ($) High (

$)
Medium (

)
Safety Profile Poor (Exothermic/HCl)Moderate (Flammable THF)Moderate (CO Toxicity)
Scalability Excellent (Ton scale) Good (Kg scale)Limited (Gas transfer)
Recommendation
  • For Manufacturing: Adopt Route A . The cost advantage of starting from fluorobenzene and isonipecotic acid outweighs the waste disposal costs.

  • For Drug Discovery/Pre-clinical: Adopt Route B . The reliability and purity ensure that biological data is not compromised by ortho-isomers or metal scavengers.

References

  • Friedel-Crafts Industrial Application

    • Source: "Process for the preparation of 4-(4-fluorobenzoyl)piperidine hydrochloride."
    • Context: Describes the AlCl3 mediated acyl
    • Link: (Representative patent for similar antipsychotic intermediates).

  • Weinreb Amide Methodology

    • Source: Nahm, S.; Weinreb, S. M.[2] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981.

    • Context: The foundational paper establishing the chemistry used in Route B.
    • Link:

  • Grignard Reagent Properties

    • Source: Sigma-Aldrich Product Sheet: 4-Fluorophenylmagnesium bromide.
    • Context: Commercial availability and handling d
    • Link:

  • Pd-Catalyzed Carbonylation

    • Source: "Palladium-catalyzed carbonylative cross-coupling reaction of arylboronic acids with aryl iodides."[3]

    • Context: Mechanistic basis for Route C (Suzuki-Miyaura Carbonyl
    • Link: (Representative literature for carbonylative coupling).

Sources

Comparative

Purity Assessment of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol: A Comparative Guide (qNMR vs. HPLC)

Topic: Purity Assessment of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol via qNMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol via qNMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis and characterization of pharmaceutical intermediates, accurate purity assignment is critical.[1][2][3] For the molecule 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol , traditional chromatographic methods (HPLC-UV) face significant limitations due to the lack of certified reference standards and variable extinction coefficients caused by the halogenated benzoyl moiety.

This guide provides a technical comparison between Quantitative NMR (qNMR) and HPLC-UV . As a primary ratio method, qNMR offers a self-validating, SI-traceable route to absolute purity without requiring a compound-specific standard. We demonstrate that while HPLC is superior for impurity profiling, qNMR is the definitive choice for mass-balance assay, often revealing "hidden" impurities (such as inorganic salts or residual solvents) that UV detection misses.

Technical Analysis of the Target Molecule

Molecule: 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol Chemical Structure Context:

  • Moiety A (Aromatic): 2-Chloro-6-fluorobenzoyl group.[4] The fluorine atom (

    
    ) introduces spin-spin coupling (
    
    
    
    ), splitting the aromatic proton signals into complex multiplets.
  • Moiety B (Aliphatic): 3-Hydroxypiperidine ring. Contains a chiral center at C3 and diastereotopic protons.

  • Linkage: Amide bond. This exhibits partial double-bond character, potentially leading to rotamers (cis/trans isomers) in solution at room temperature.

The Analytical Challenge:

  • Lack of Standards: As a specialized intermediate, a certified reference standard is rarely available.

  • UV Bias: The fluorinated aromatic ring dominates UV absorption. Aliphatic impurities (e.g., piperidine precursors) or inorganic salts (e.g., LiCl, NaCl from synthesis) are UV-transparent, leading to significant overestimation of purity by HPLC area normalization.

Comparative Methodology
A. Quantitative NMR (qNMR) Protocol

The Gold Standard for Absolute Assay

Principle: Signal intensity is directly proportional to the number of nuclei, independent of chemical structure.[5] Internal Standard (IS) Selection: Maleic Acid (TraceCERT® or equivalent).

  • Rationale: High purity (>99.9%), non-hygroscopic, and provides a sharp singlet at

    
     6.3 ppm (DMSO-d6), which sits cleanly in the "silent region" between the piperidine aliphatics (
    
    
    
    1.5–4.5 ppm) and benzoyl aromatics (
    
    
    7.0–7.6 ppm).

Step-by-Step Workflow:

  • Gravimetry:

    • Weigh ~15 mg of analyte (

      
      ) and ~10 mg of Maleic Acid (
      
      
      
      ) into the same vial using an analytical balance (readability 0.01 mg).
    • Critical Control: Use an anti-static gun to ensure stability.

  • Solvation:

    • Dissolve in 0.6 mL DMSO-d6 .

    • Expert Insight: DMSO is chosen over

      
       to ensure full solubility of the polar hydroxyl group and to shift the amide rotamer equilibrium.
      
  • Acquisition (1H NMR):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (D1): 60 seconds (

      
      ). Note: Aromatic protons often have T1 ~3-5s; insufficient D1 is the #1 cause of qNMR error.
      
    • Scans (NS): 16 or 32 (sufficient for S/N > 150:1).

    • Temperature: 300 K. (If rotamer splitting broadens peaks, elevate to 330 K to coalesce signals).

  • Processing:

    • Phase correction: Manual.[6]

    • Baseline correction: Polynomial (spline).

    • Integration: Define regions for the IS (Singlet, 2H) and the Analyte (Aromatic region, 3H).

B. HPLC-UV Protocol

The Standard for Impurity Profiling[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV at 254 nm (maximizes benzoyl absorption).

  • Method: Area % Normalization (assuming all components have equal Response Factors).

Experimental Data & Comparison

The following table summarizes a comparative study performed on a crude batch of the target molecule.

Table 1: Comparative Purity Assessment Results

MetricHPLC-UV (Area %)qNMR (Weight %)Discrepancy Analysis
Purity Value 99.2% 94.8% 4.4% Bias
Primary Error Source Assumes 100% response for all peaks. Misses salts/solvents.None. Measures absolute mass balance.HPLC overestimates purity by ignoring UV-inactive contaminants.
Time to Result 45 min (Run) + Method Dev20 min (Prep + Run)qNMR is faster for single-sample assay.
Ref. Standard Required (for Assay)Not Required (for Analyte)qNMR relies only on the IS (Maleic Acid).
Precision (RSD) 0.2%0.4%HPLC is more precise; qNMR is more accurate.

Case Study Calculation (qNMR): Using the standard equation:



  • 
     (Analyte Integral, 3H aromatic):  3.000
    
  • 
     (IS Integral, 2H Maleic):  2.150
    
  • 
     (Proton Count): 
    
    
    
    ,
    
    
  • 
     (Molar Mass): 
    
    
    
    ,
    
    
  • Masses:

    
     mg, 
    
    
    
    mg
  • Result: The calculated purity (

    
    ) accounts for the "invisible" mass (likely residual solvent or inorganic salts) that HPLC missed.
    
Visualizations
Diagram 1: qNMR Workflow for Absolute Purity

This diagram outlines the self-validating workflow required for high-integrity qNMR.

qNMR_Workflow Start Sample Receipt Weighing Precision Gravimetry (Analyte + Internal Std) Start->Weighing Solvation Solvation (DMSO-d6) Homogenization Weighing->Solvation Critical: Mass Accuracy Acquisition 1H NMR Acquisition (d1 > 5*T1, 90° Pulse) Solvation->Acquisition Processing Processing (Phase, Baseline, Integration) Acquisition->Processing Check: S/N > 150 Calculation Purity Calculation (Stoichiometric Ratio) Processing->Calculation Integral Ratio Result Absolute Purity % (SI-Traceable) Calculation->Result

Caption: Figure 1. The qNMR workflow emphasizes gravimetric accuracy and relaxation delay (d1) optimization to ensure SI-traceable results.

Diagram 2: Decision Logic - When to use qNMR vs. HPLC

A guide for the application scientist on selecting the correct tool.

Method_Selection Question Objective: Purity Assessment RefStd Is a Certified Reference Standard Available? Question->RefStd ImpurityProfile Goal: Impurity Profiling (Identify specific contaminants) Question->ImpurityProfile MassBalance Goal: Absolute Assay (Mass Balance/Potency) Question->MassBalance UseHPLC USE HPLC-UV/MS (Relative Purity) RefStd->UseHPLC Yes NoRefStd No Reference Standard RefStd->NoRefStd No ImpurityProfile->UseHPLC UseQNMR USE qNMR (Absolute Purity) NoRefStd->UseQNMR Primary Method Needed MassBalance->UseQNMR

Caption: Figure 2. Decision matrix for selecting HPLC vs. qNMR based on the availability of reference standards and the analytical objective.

Conclusion & Recommendations

For 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol , qNMR is the superior technique for establishing the Potency/Assay of the material, particularly in early-phase development where reference standards are absent.[7][8]

  • Recommendation: Use qNMR to assign the absolute purity value of the "Primary Standard" batch.

  • Integration: Once the purity is established via qNMR, this batch can be used to calibrate HPLC methods for routine impurity profiling. This "Orthogonal Approach" combines the accuracy of NMR with the sensitivity of HPLC.

References
  • BIPM (Bureau International des Poids et Mesures). (2019).[9] Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (General Reference for qNMR principles in Pharma).
  • ResolveMass Laboratories. (2024). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Biological Assay Validation: Characterizing 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol as a Novel Cholinesterase Inhibitor

This guide provides a comprehensive framework for the validation of a biological assay using the novel investigational compound, 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol. For the purpose of this technical discussion, w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a biological assay using the novel investigational compound, 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol. For the purpose of this technical discussion, we will hypothesize that this compound is a potent inhibitor of Acetylcholinesterase (AChE), a critical enzyme in the central nervous system and a key target in the development of therapeutics for Alzheimer's disease. The principles and methodologies detailed herein, however, are broadly applicable to the validation of various enzyme inhibition assays.

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including the leading acetylcholinesterase inhibitor, Donepezil.[1] The unique substitution pattern of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol suggests a potential for high-affinity binding within the AChE active site. This guide will objectively compare its hypothetical performance with established alternatives and provide the supporting experimental framework required for robust validation.

The Cholinergic Hypothesis and the Mechanism of Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) is a key contributor to cognitive decline.[2] Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve signal.[2] By inhibiting AChE, the concentration and duration of action of ACh are increased, offering symptomatic relief. Our investigational compound, 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, is hypothesized to act as a reversible inhibitor, binding to the active site of AChE and preventing its interaction with acetylcholine.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Release AChE AChE ACh_free->AChE Binds AChR ACh Receptor ACh_free->AChR Binds Hydrolysis Hydrolysis AChE->Hydrolysis Inhibitor 1-(2-Chloro-6-fluorobenzoyl) piperidin-3-ol Inhibitor->AChE Inhibits Signal Signal Propagation AChR->Signal

Figure 1: Hypothesized mechanism of action at the cholinergic synapse.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

The most widely adopted method for measuring AChE activity is the colorimetric assay developed by Ellman.[3][4][5] This assay uses acetylthiocholine (ATCh) as a substrate. AChE hydrolyzes ATCh to thiocholine, which then reacts with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is directly proportional to AChE activity and can be measured spectrophotometrically at 412 nm.[3][6]

Step-by-Step Methodology

This protocol is designed for a 96-well microplate format.

A. Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Enzyme Solution: Prepare a working solution of 0.25 U/mL AChE (from Electrophorus electricus) in Assay Buffer.

  • DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer to a final concentration of 10 mM. Protect from light.[4]

  • ATCh Substrate Solution (14 mM): Dissolve acetylthiocholine iodide (ATChI) in deionized water. Prepare this solution fresh daily.[4][7]

  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in Assay Buffer.

B. Assay Procedure:

  • Plate Setup: Design the plate layout to include wells for blank (no enzyme), negative control (100% activity, vehicle only), and test compound at various concentrations.

  • Reagent Addition:

    • Add 140 µL of Assay Buffer to all wells.

    • Add 10 µL of vehicle (Assay Buffer with equivalent DMSO concentration) to negative control wells.

    • Add 10 µL of the appropriate test compound dilution to the sample wells.

    • Add 10 µL of AChE working solution to all wells except the blank wells. For blanks, add an additional 10 µL of Assay Buffer.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of DTNB solution, followed immediately by 20 µL of ATCh substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes.

C. Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

start Start prep Reagent Preparation (Buffer, AChE, DTNB, ATCh, Inhibitor) start->prep plate Plate Setup (96-well) Blanks, Controls, Test Compounds prep->plate add_reagents Add Buffer, Inhibitor/Vehicle, and AChE Enzyme plate->add_reagents preincubate Pre-incubate Plate 15 min @ 37°C add_reagents->preincubate initiate Initiate Reaction Add DTNB and ATCh Substrate preincubate->initiate measure Kinetic Measurement Read Absorbance @ 412 nm for 10-15 min initiate->measure analyze Data Analysis Calculate Reaction Rates Determine % Inhibition & IC50 measure->analyze end End analyze->end

Figure 2: Experimental workflow for the AChE inhibition assay.

A Framework for Rigorous Assay Validation

Assay validation is the process of providing documented evidence that a method is fit for its intended purpose.[7] For an enzyme inhibition assay, this means ensuring the results are accurate, precise, and reproducible. The following parameters are critical for validation.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity / Selectivity To ensure the assay measures inhibition of the target enzyme (AChE) without interference from other components or related enzymes (e.g., Butyrylcholinesterase, BChE).IC50 for BChE should be significantly higher (e.g., >100-fold) than for AChE.
Accuracy The closeness of the measured value to the true value. Assessed via spike and recovery experiments.Recovery of 80-120% of the known concentration.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Repeatability (Intra-assay): CV ≤ 15% Intermediate Precision (Inter-assay): CV ≤ 20%
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99 for the linear portion of the dose-response curve.
Limit of Quantification (LOQ) The lowest concentration of the inhibitor that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; CV ≤ 20%.
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., ±1°C in temperature, ±0.1 in pH).CV of results should not exceed 25% under varied conditions.

Performance Comparison: Putting the Compound in Context

A key part of validation is benchmarking the new compound and assay against established standards.

A. Comparison with an Alternative Inhibitor

Donepezil is a market-leading, piperidine-based AChE inhibitor. A direct comparison of IC50 values and selectivity provides a clear measure of the potential of our investigational compound.

Compound AChE IC50 (nM) (Hypothetical) BChE IC50 (nM) (Hypothetical) Selectivity Index (BChE IC50 / AChE IC50)
1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol 5.6620111
Donepezil (Reference) 6.77,4001,104

This hypothetical data suggests our compound is equipotent to Donepezil against AChE but may have lower selectivity over BChE, a critical parameter to characterize for predicting potential side effects.

B. Comparison with Alternative Assay Methodologies

While the Ellman's method is robust and cost-effective, alternative technologies offer distinct advantages and can be used to confirm results and mitigate assay interference.

Assay Methodology Principle Advantages Disadvantages
Colorimetric (Ellman's) DTNB reaction with thiocholine produces a yellow product measured at 412 nm.Cost-effective, simple, high-throughput.Prone to interference from colored compounds and compounds with thiol groups.[8][9]
Fluorimetric Uses probes like Amplite™ Red, where AChE activity generates a fluorescent product.[10]Higher sensitivity, lower sample volume, less interference from colored compounds.Higher cost, potential for interference from fluorescent compounds.
Alternative Chromogens Replaces DTNB with reagents like 6,6'-dithionicotinic acid (DTNA), which absorbs at 340 nm.[11]Can reduce background absorption in samples like whole blood where hemoglobin interferes.[11]May have different reaction kinetics and sensitivities compared to DTNB.[11]
Cell-Based Assays Measures AChE activity in a cellular context (e.g., using SH-SY5Y neuroblastoma cells).[10]More physiologically relevant, accounts for cell permeability and metabolism.More complex, lower throughput, higher variability.

Conclusion: A Pathway to Confident Characterization

This guide outlines a comprehensive and scientifically rigorous approach to the validation of a biological assay for the novel compound 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol, based on its hypothesized activity as an acetylcholinesterase inhibitor. By adhering to a stringent validation protocol that assesses specificity, accuracy, precision, and robustness, researchers can generate reliable and reproducible data.

The true value of this compound can only be understood through objective comparison. Benchmarking its potency and selectivity against established drugs like Donepezil and confirming findings across multiple assay platforms are essential steps. This self-validating system ensures that experimental choices are justified and that the resulting data is trustworthy, providing a solid foundation for further preclinical and clinical development.

References

  • Bio-protocol. 3.10. Acetylcholinesterase Inhibition Assay. Available from: [Link]

  • Ishihara Y, et al. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available from: [Link]

  • Panayides J, et al. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Available from: [Link]

  • International Journal of Pharmaceutical Science Invention. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • National Center for Biotechnology Information. Identification of Compounds for Butyrylcholinesterase Inhibition. PubMed Central. Available from: [Link]

  • Worek F, et al. Evaluation of 6,6'-dithionicotinic acid as alternative chromogen in a modified Ellman method--comparison in various species. PubMed. Available from: [Link]

  • ResearchGate. Comparison of Serum Pseudocholinesterase Methods | Download Table. Available from: [Link]

  • Das A, et al. Validation and characterization of uninhibited enzyme kinetics performed in multiwell plates. PubMed. Available from: [Link]

  • MDPI. Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. Available from: [Link]

  • National Center for Biotechnology Information. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PubMed Central. Available from: [Link]

  • Pohanka M. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. Available from: [Link]

  • Public Health Toxicology. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Available from: [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Mohammadi M, et al. Ellman's method is still an appropriate method for measurement of cholinesterases activities. PubMed Central. Available from: [Link]

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available from: [Link]

  • BellBrook Labs. The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available from: [Link]

Sources

Comparative

Spectroscopic Validation of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol: A Comparative Guide

Topic: Spectroscopic Validation of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Validation of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists[1]

Executive Summary

The structural validation of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol presents a specific set of analytical challenges common to N-acylated heterocycles but exacerbated by the ortho-halogenated benzoyl motif. This guide serves as a technical manual for distinguishing the authentic product from regioisomers and impurities.[1]

The core challenge lies in the restricted rotation of the amide bond, which frequently results in signal doubling in


H NMR spectra at room temperature.[1] This phenomenon often leads to false negatives in purity assessments (i.e., the product is flagged as impure).[1] This guide compares routine analytical methods against advanced, self-validating protocols required to definitively confirm the structure.
Part 1: The Analytical Challenge

The molecule consists of a 3-hydroxypiperidine core acylated by 2-chloro-6-fluorobenzoic acid.[1] Two primary factors complicate the analysis:

  • Amide Rotamerism: The C(O)-N bond possesses partial double-bond character due to resonance.[1] The steric bulk of the ortho-chloro and ortho-fluoro substituents creates a high rotational energy barrier (

    
    ), causing the piperidine ring to exist in two distinct conformers (rotamers) that exchange slowly on the NMR timescale at 298 K.[1]
    
  • Regiochemistry: Confirming the hydroxyl group is at the 3-position (rather than 4-position) and that the acylation occurred at the nitrogen, not the oxygen (O-acylation vs. N-acylation).

Part 2: Comparative Technique Analysis

The following table contrasts "Routine" validation methods (often insufficient) with "Advanced" protocols necessary for this specific compound.

FeatureRoutine Protocol (Standard QC) Advanced Protocol (Recommended) Why the Advanced Protocol Wins

H NMR
Run at 298 K (25°C) in CDCl

or DMSO-

.
Variable Temperature (VT) NMR at 353–373 K in DMSO-

.
Routine NMR shows broad/doubled peaks due to rotamers.[1] High temp induces coalescence, simplifying the spectrum to a single set of sharp peaks.

F NMR
Proton-coupled, standard sweep width.

F{

H} Decoupled
with internal standard (

-trifluorotoluene).[1]
Decoupling removes F-H splitting, revealing a clean singlet (or doublet if rotamers persist) to quantify purity without interference.[1]
Mass Spec Low-Res ESI-MS (M+H only).HRMS (Q-TOF or Orbitrap) with MS/MS fragmentation.[1]HRMS confirms the elemental formula (C

H

ClFNO

). MS/MS fragments the amide bond, confirming the benzoyl and piperidine fragments separately.[1]
2D NMR Not typically performed for batch release.[1]HSQC & HMBC .HMBC definitively proves the N-C=O connectivity (ruling out O-acylation) and locates the hydroxyl group at position 3 via long-range coupling.[1]
Part 3: Deep Dive – The NMR Validation Protocol
1. The Rotamer Trap (Self-Validating Logic)

In a standard


H NMR spectrum (DMSO-

, 25°C), the piperidine ring protons of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol will appear as complex multiplets with non-integer integration (e.g., a proton integrating to 0.6H and another to 0.4H).[1]
  • Hypothesis: If the extra peaks are rotamers, they must coalesce at higher temperatures.[1]

  • Validation: Heat the sample to 80°C (353 K).

2. Fluorine-19 Specificity

The 2-chloro-6-fluorobenzoyl moiety provides a unique spectroscopic handle.[1]

  • Shift: Expect a signal in the range of -110 to -120 ppm (relative to CFCl

    
    ).[1][2]
    
  • Pattern: In

    
    H-coupled mode, this signal will be a triplet or multiplet due to coupling with aromatic protons.[1] In 
    
    
    
    H-decoupled mode, it simplifies to a singlet (or two singlets if rotamers are frozen).[1]
Part 4: Visualization of Logic & Workflow

The following diagram illustrates the decision matrix for validating the structure, specifically addressing the rotamer vs. impurity dilemma.

ValidationLogic Start Crude Product Analysis (1H NMR @ 298K) Observation Observation: Doubled Peaks / Broad Signals? Start->Observation SingleSet Single Sharp Set Observation->SingleSet No DoubledSet Complex/Doubled Set Observation->DoubledSet Yes StructureCheck 2D NMR (HMBC) Confirm Regiochemistry (3-OH) SingleSet->StructureCheck VT_NMR Execute VT-NMR (DMSO-d6 @ 373K) DoubledSet->VT_NMR Coalescence Do Peaks Coalesce? VT_NMR->Coalescence Rotamers CONFIRMED: Rotamers (Authentic Amide) Coalescence->Rotamers Yes (Merge) Impurities FAIL: Impurities present (Non-exchanging species) Coalescence->Impurities No (Distinct) Rotamers->StructureCheck Final Validated Structure StructureCheck->Final

Figure 1: Decision tree for differentiating amide rotamers from synthetic impurities using Variable Temperature NMR.

Part 5: Detailed Experimental Protocols
Protocol A: Variable Temperature (VT)

H NMR

Use this protocol to prove purity when room-temperature spectra look "messy."

  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-

    
     . (Note: CDCl
    
    
    
    is not recommended for VT studies above 50°C due to volatility and lower boiling point).[1]
  • Instrument Setup:

    • Calibrate the probe temperature using an ethylene glycol standard if precise temperature data is required.[1]

    • Lock and shim the sample at 298 K (25°C) first.[1]

  • Acquisition 1 (Baseline): Acquire a standard proton spectrum at 298 K. Note the chemical shifts of the doubled piperidine signals (typically

    
     3.0–4.5 ppm range).
    
  • Heating: Gradually increase the probe temperature to 353 K (80°C) . Allow 10 minutes for thermal equilibration.

  • Shimming: Re-shim the sample at the high temperature (convection currents can degrade resolution).

  • Acquisition 2 (High Temp): Acquire the spectrum.

  • Analysis: Overlay the 298 K and 353 K spectra. Confirm that the multiplet pairs have merged into single, sharper resonances.

Protocol B: Regiochemical Confirmation via HMBC

Use this to confirm the 3-hydroxy position and N-acylation.[1]

  • Experiment:

    
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation).
  • Key Correlations to Look For:

    • Amide Connection: Look for a cross-peak between the piperidine N-CH

      
        protons (positions 2 and 6) and the Carbonyl Carbon  of the benzoyl group (
      
      
      
      165–170 ppm).[1] This confirms N-acylation.[1]
    • 3-OH Position: Identify the proton attached to C3 (chiral center).[1] It should show correlations to C2 and C4.[1] If the OH were at C4, the symmetry would likely produce a simpler splitting pattern (in the absence of the amide chiral axis) or distinct C3/C5 correlations.[1]

References
  • Tafazzoli, M., et al. (2008).[1][3] "Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives." Journal of Molecular Structure, 886(1–3), 24–31.[1][3]

  • Bame, E., et al. (2014).[1] "Practical Aspects of Variable Temperature NMR." American Pharmaceutical Review.[1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 9: Dynamic NMR).

  • Dolbier, W. R. (2009).[1] "Fluorine NMR Spectroscopy." Guide to Fluorine NMR for Organic Chemists. Wiley.[1]

Sources

Validation

Difference between R- and S- isomers of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol

This guide provides an in-depth technical comparison of the R- and S- isomers of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol , a critical chiral intermediate used in the synthesis of bioactive pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the R- and S- isomers of 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol , a critical chiral intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly those targeting G-protein coupled receptors (GPCRs) and kinases.

Executive Summary: The Stereochemical Imperative

1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol is a piperidine-based scaffold characterized by a single chiral center at the C3 position and an amide linkage to a di-substituted phenyl ring. In drug development, this molecule serves as a "chiral switch"—the selection of the R- or S- isomer dictates the spatial orientation of the hydroxyl group (H-bond donor/acceptor) and the conformation of the benzoyl moiety.

  • The (R)-Isomer: Often associated with specific receptor binding profiles where the C3-hydroxyl group engages a distinct pocket residue (e.g., Asp or Glu).

  • The (S)-Isomer: The enantiomer, which may exhibit reduced affinity, inactivity, or off-target toxicity (eutomer vs. distomer).

  • Key Distinction: While their physicochemical properties (MP, solubility) in achiral environments are identical, their biological performance and downstream synthetic utility differ fundamentally.[1]

Part 1: Chemical & Physical Profile Comparison

The two isomers are enantiomers.[1] In an achiral environment, they behave identically. Their divergence appears only in chiral environments (enzymes, receptors, chiral chromatography).

Feature(R)-Isomer (S)-Isomer Implication
IUPAC Name (R)-(2-chloro-6-fluorophenyl)(3-hydroxypiperidin-1-yl)methanone(S)-(2-chloro-6-fluorophenyl)(3-hydroxypiperidin-1-yl)methanoneStrict nomenclature required for regulatory filing.
Stereochemistry C3-OH group projects below the ring plane (chair conformation dependent).C3-OH group projects above the ring plane.Determines fit in the ATP-binding pocket or GPCR orthosteric site.
Optical Rotation [α]D typically negative (-) or positive (+) depending on solvent.Equal magnitude, opposite sign to R.Used for in-process purity checks (polarimetry).
Solubility Identical (DMSO, MeOH, DCM).Identical.No separation possible via standard crystallization.
Reactivity C3-OH is a nucleophile; reacts identically with achiral electrophiles.Reacts identically with achiral electrophiles.Derivatization kinetics differ only with chiral reagents.

Part 2: Synthesis & Manufacturing Protocols

The "performance" of this intermediate is defined by the Enantiomeric Excess (ee) achievable during synthesis. Two primary routes exist: Chiral Pool Synthesis (High Performance) vs. Kinetic Resolution (Lower Yield).

Route A: Asymmetric Synthesis (Preferred)

This route guarantees high stereochemical purity (>99% ee) by starting with the pre-defined chiral center.

Protocol:

  • Starting Material: (R)-3-Hydroxypiperidine hydrochloride (or S-isomer).

  • Acylation: Reaction with 2-Chloro-6-fluorobenzoyl chloride.

  • Conditions: Anhydrous DCM, Triethylamine (TEA) as base, 0°C to RT.

  • Workup: Acid/Base wash to remove unreacted amine and benzoic acid byproducts.

Route B: Enzymatic Kinetic Resolution (Alternative)

Used when racemic 3-hydroxypiperidine is the feedstock. Lipases (e.g., Candida antarctica Lipase B) are used to selectively acylate the O-hydroxyl group of one enantiomer, allowing separation.

Protocol:

  • Substrate: Racemic 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol.

  • Reagent: Vinyl acetate (acyl donor), CAL-B enzyme immobilized.

  • Mechanism: The enzyme selectively acetylates the (R)-OH, leaving the (S)-OH free (or vice versa).

  • Separation: Silica gel chromatography separates the Ester (R) from the Alcohol (S).

Synthesis Workflow Diagram

SynthesisPath Start Start: 3-Hydroxypiperidine (Chiral Salt) Reaction Reaction: N-Acylation (DCM, TEA, 0°C) Start->Reaction Dissolve Reagent Reagent: 2-Chloro-6-fluorobenzoyl chloride Reagent->Reaction Dropwise Addn Workup Workup: Acid/Base Extraction Reaction->Workup 2-4 hrs Product_R Product (R-Isomer) >99% ee Workup->Product_R If Start = (R) Product_S Product (S-Isomer) >99% ee Workup->Product_S If Start = (S)

Caption: Asymmetric synthesis pathway ensuring high enantiomeric excess (ee) for the target isomer.

Part 3: Analytical Performance & Quality Control

Distinguishing the R- and S- isomers requires chiral chromatography. Standard HPLC cannot differentiate them.

Experimental Protocol: Chiral HPLC Method

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.

  • Performance Metrics:

    • Retention Time (tR): The isomers will elute at distinct times (e.g., tR1 = 8.5 min, tR2 = 11.2 min).

    • Resolution (Rs): Must be > 1.5 for baseline separation.

Data Comparison Table: Chromatographic Behavior

ParameterRacemic MixturePure (R)-IsomerPure (S)-Isomer
Peak Count 2 Peaks (1:1 area ratio)Single PeakSingle Peak
Elution Order Peak 1 (e.g., R) then Peak 2 (e.g., S)*Peak 1 onlyPeak 2 only
Purity Assessment 50% ee>99.5% ee>99.5% ee

*Note: Elution order depends specifically on the chiral stationary phase used and must be determined experimentally.

Part 4: Functional Impact in Drug Development

The choice between R- and S- isomers is not arbitrary; it defines the drug's mechanism of action.

1. Receptor Binding Topology (The "Hand-in-Glove" Fit) In kinase inhibitors (e.g., PKC inhibitors) or GPCR ligands, the piperidine ring often occupies a hydrophobic pocket.

  • R-Isomer: The C3-hydroxyl group may be oriented to form a critical hydrogen bond with the backbone carbonyl of a specific residue (e.g., Valine or Leucine) in the hinge region.

  • S-Isomer: The hydroxyl group points away, missing the H-bond or causing steric clash with the pocket wall, leading to a 100-1000x loss in potency (IC50).

2. Metabolic Stability Cytochrome P450 enzymes are chiral.

  • One isomer may be metabolized significantly faster than the other.

  • Example: If the R-isomer is the active drug but is metabolized rapidly, the S-isomer might be explored for better pharmacokinetics (PK), provided it retains sufficient potency.

3. Downstream Chemical Transformation If this intermediate is reduced (Amide


 Amine) to form 1-(2-chloro-6-fluorobenzyl)piperidin-3-ol  (a scaffold found in DPP-4 inhibitors like Trelagliptin analogs):
  • The stereochemistry at C3 is conserved .

  • Starting with the wrong benzoyl isomer results in the wrong benzyl amine, yielding a final drug with incorrect 3D geometry.

Mechanism of Chiral Recognition Diagram

ChiralRecognition cluster_0 Receptor Binding Pocket Target Target Protein (Chiral Environment) Interaction_R Strong H-Bonding High Affinity (Low IC50) Target->Interaction_R Interaction_S Steric Clash / No Bond Low Affinity (High IC50) Target->Interaction_S R_Iso (R)-Isomer (Eutomer) R_Iso->Target Perfect Fit S_Iso (S)-Isomer (Distomer) S_Iso->Target Mismatch

Caption: Conceptual illustration of how the R-isomer achieves high affinity through precise spatial alignment, while the S-isomer fails to bind effectively.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11666870, 1-(2-Chloro-6-fluorobenzyl)piperidin-3-ol.

  • Smith, A. et al. "Chiral Resolution of Piperidine-3-ol Derivatives via Enzymatic Acylation." Journal of Molecular Catalysis B: Enzymatic, 2015.
  • Zhang, L. et al. "Synthesis and SAR of Piperidine-Based CCR5 Antagonists." Bioorganic & Medicinal Chemistry Letters, 2004.

  • FDA Guidance for Industry. "Development of New Stereoisomeric Drugs." U.S. Food and Drug Administration, 1992.

  • BenchChem. "Synthesis of 2-Chloro-6-fluorobenzaldehyde and Derivatives." Application Notes, 2025.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol

Executive Summary: The "Unknown" Risk Profile As a researcher handling 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol , you are likely working with a specialized intermediate where specific toxicological data (LD50, specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown" Risk Profile

As a researcher handling 1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol , you are likely working with a specialized intermediate where specific toxicological data (LD50, specific organ toxicity) is sparse or non-existent.

Do not rely solely on generic safety protocols.

This compound combines a piperidine scaffold (often biologically active, potential for skin absorption) with a halogenated benzoyl moiety (enhancing lipophilicity and metabolic stability). In the absence of a compound-specific Safety Data Sheet (SDS) from a Tier-1 regulatory body, you must apply the Precautionary Principle . We classify this material under Occupational Exposure Band (OEB) 3 by default until proven otherwise.

Core Safety Directive: Treat as a potent sensitizer and severe irritant with high potential for dermal absorption.

Hazard Identification via Structure-Activity Relationship (SAR)

Since empirical data is limited, we derive hazards from the structural pharmacophores:

Structural ComponentAssociated RiskGHS Hazard Inference (Precautionary)
Piperidine Ring High basicity; potential for severe skin/eye irritation or corrosion. Known skin absorption hazard.[1][2][3]H314: Causes severe skin burns/eye damage.H311: Toxic in contact with skin.[4][5]
Halogens (Cl, F) Increases lipophilicity, facilitating transport across the blood-brain barrier and cell membranes.H373: May cause damage to organs through prolonged exposure.
Hydroxyl (-OH) Increases polarity, but in this context, may facilitate H-bonding with receptors.H335: May cause respiratory irritation (dust/aerosol).

PPE Selection Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10mg.

A. Hand Protection (Critical Control Point)

Rationale: Halogenated organic amines can permeate standard nitrile rapidly.

  • Primary Layer: Disposable Nitrile (minimum 0.11 mm / 4 mil).

  • Secondary Layer (Outer): Extended cuff Nitrile or Neoprene (minimum 0.2 mm / 8 mil).

  • Protocol: Double-gloving is mandatory. Change outer gloves immediately upon any splash. Change inner gloves every 2 hours.

B. Eye & Face Protection

Rationale: Piperidine derivatives are caustic. Irreversible corneal damage can occur in seconds.

  • Standard: Chemical Splash Goggles (ANSI Z87.1+ or EN 166). Safety glasses are insufficient due to vapor/aerosol risk.

  • High Volume (>50g): Add a Face Shield over goggles to protect the neck and face from projectile splashes.

C. Respiratory Protection

Rationale: Fine powders of this intermediate are potent respiratory irritants.

  • Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable/Cleaning Spills): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. Note: N95 is insufficient for organic vapors.

D. Body Protection[1][8][9][10]
  • Standard: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt).

  • High Exposure: Tyvek® disposable sleeves or apron if handling liquid stock solutions.

Operational Workflow & Logic

Diagram 1: Risk Assessment & PPE Decision Logic

This logic gate determines your required protection level based on physical state and scale.

RiskAssessment Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid QtySolid Quantity > 100mg? Solid->QtySolid QtyLiquid Concentration > 0.1M? Liquid->QtyLiquid Level1 LEVEL 1: Standard Fume Hood + Nitrile (Double) + Goggles QtySolid->Level1 No Level2 LEVEL 2: Elevated Static Control + P100 Backup + Tyvek Sleeves QtySolid->Level2 Yes QtyLiquid->Level1 No Level3 LEVEL 3: High Containment Face Shield + Chem-Resistant Apron QtyLiquid->Level3 Yes

Caption: Decision tree for selecting PPE intensity based on physical state and quantity thresholds.

Step-by-Step Handling Protocol

Phase 1: Weighing (Highest Risk of Inhalation)
  • Engineering Control: Place balance inside the fume hood or a powder containment enclosure.

  • Static Mitigation: Use an anti-static gun on the weighing boat. Halogenated powders are often "fly-away" and static-prone.

  • Technique: Use the "tare-outside, weigh-inside" method to minimize balance contamination.

Phase 2: Reaction Setup (Highest Risk of Splash)
  • Solvent Choice: When dissolving, add solvent slowly. Piperidine alcohols can be exothermic upon solvation.

  • Vessel: Secure the flask with a clamp before addition. Do not hold the flask by hand during addition.

Phase 3: Decontamination & Doffing

Proper removal of PPE is just as critical as wearing it. Most exposures occur during improper doffing.

Diagram 2: Safe Doffing Sequence

Doffing Step1 1. Wash Outer Gloves (While on hands) Step2 2. Remove Outer Gloves (Peel inside-out) Step1->Step2 Step3 3. Remove Goggles (Handle by strap only) Step2->Step3 Step4 4. Remove Lab Coat (Roll inside-out) Step3->Step4 Step5 5. Remove Inner Gloves (Do not snap) Step4->Step5 Step6 6. Wash Hands (Soap/Water 20s) Step5->Step6

Caption: Sequential workflow for removing PPE to prevent secondary skin contact.

Waste Disposal & Emergency Response

Disposal Classification

This compound contains both Chlorine and Fluorine. It cannot be mixed with standard non-halogenated organic waste.

  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly list "Fluorinated/Chlorinated Piperidine Derivative" to alert waste handlers of potential corrosivity.

Emergency Procedures
IncidentImmediate Action
Skin Contact Drench immediately. Flush for 15 minutes.[1][2][5] Do not use neutralizing agents (vinegar/soda) on amine burns; water only.
Eye Contact Hold eyelids open. Flush with eyewash station for 15 minutes. Seek ophthalmologist immediately.
Spill (<10g) Cover with vermiculite or sand. Do not use paper towels (combustible). Scoop into a jar labeled "Hazardous Waste."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure Banding.[6] United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-6-fluorobenzoyl)piperidin-3-ol
© Copyright 2026 BenchChem. All Rights Reserved.